molecular formula C3H8O2<br>CH2-(OCH3)2<br>C3H8O2 B151124 Dimethoxymethane CAS No. 109-87-5

Dimethoxymethane

Cat. No.: B151124
CAS No.: 109-87-5
M. Wt: 76.09 g/mol
InChI Key: NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Description

Dimethoxymethane (DMM), also known as methylal, is a versatile compound with significant research value due to its role as a solvent, a potential clean fuel additive, and a key intermediate in chemical synthesis. Its chemical structure, characterized by oxygen moieties and a lack of carbon-carbon bonds, underpins its main applications. In combustion and fuel research, DMM is a subject of intense study as a blending agent for diesel fuel. Its high oxygen content promotes more complete combustion, which can significantly reduce soot and particulate matter emissions from engines . Research is focused on developing efficient, one-step catalytic synthesis methods from methanol, which are more economical and environmentally friendly than traditional production routes . These processes often employ dual-function catalysts, such as Fe–Mo/HZSM-5, to achieve high yields and stability . In laboratory synthesis, DMM is valued as a solvent in the pharmaceutical and perfume industries due to its low toxicity . It also serves as a protecting group for diols, forming methylene acetals during complex molecular constructions . From a safety and handling perspective, this compound is a highly flammable liquid and vapor . It must be stored in a well-ventilated place, kept away from heat and ignition sources, and the container should be tightly closed . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxymethane
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InChI

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3
Source PubChem
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InChI Key

NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Canonical SMILES

COCOC
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Molecular Formula

C3H8O2, Array
Record name METHYLAL
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Related CAS

24991-52-4
Record name Poly(oxymethylene), α-methyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID1025564
Record name Dimethoxymethane
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Molecular Weight

76.09 g/mol
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Physical Description

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 42.3 °C. Density 0.864 g / cm3 at 68 °F (20 °C). Vapors heavier than air., Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor.
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Record name Methane, dimethoxy-
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Record name METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE)
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Boiling Point

108 °F at 760 mmHg (USCG, 1999), 41.6 °C @ 760 MM HG, 42 °C, 111 °F
Record name METHYLAL
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Record name METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE)
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Flash Point

0 °F (USCG, 1999), -32 °C, -26 °F (-32 °C) (OPEN CUP), -31 °C c.c., -26 °F (open cup), (oc) -26 °F
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Record name METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE)
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Solubility

33 % (NIOSH, 2023), MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER, SOL IN ALL ACETONE, AND BENZENE, Water solubility: 330,000 mg/l, Solubility in water, g/100ml at 20 °C: 28.5 (good), 33%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8593 @ 20 °C/4 °C, 0.86 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.86
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Record name METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE)
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Vapor Density

2.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

337.08 mmHg at 70 °F (USCG, 1999), 400.0 [mmHg], 400 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 42.6, 330 mmHg
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Record name METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Color/Form

COLORLESS, CLEAR LIQUID, Colorless solid.

CAS No.

109-87-5
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Melting Point

-157 °F (USCG, 1999), -105 °C, -157 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxymethane from Methanol and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethane (DMM), also known as methylal, is a versatile, colorless, and flammable liquid with a low boiling point and excellent solvent properties. Its applications span various industries, including paints, perfumes, pharmaceuticals, and as a fuel additive. This technical guide provides a comprehensive overview of the synthesis of this compound from methanol and formaldehyde, focusing on the core chemical principles, experimental methodologies, and process technologies. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into reaction mechanisms, catalytic systems, and quantitative performance data. The guide also includes detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and practical application of the described synthesis routes.

Introduction

This compound is the dimethyl acetal of formaldehyde and is industrially significant as a solvent, a reagent in organic synthesis for the protection of alcohols, and a potential clean-burning fuel additive.[1] The synthesis of DMM is primarily achieved through the reaction of methanol and formaldehyde. This process can be broadly categorized into two main approaches: a traditional two-step process and a more streamlined one-step synthesis.[2]

The conventional two-step method involves the separate production of formaldehyde, typically through the oxidation of methanol, followed by the acid-catalyzed acetalization of the formaldehyde with additional methanol.[2] The one-step, or direct synthesis, aims to combine these two stages, either through the oxidative coupling of methanol or the direct reaction of methanol and formaldehyde in a single reactor system.[3][4] The choice of synthesis route often depends on the desired scale of production, available feedstock, and economic considerations.

This guide will delve into the technical details of both synthesis pathways, with a particular focus on the catalysts employed, the reaction kinetics, and the experimental procedures for achieving high yields and selectivity of this compound.

Reaction Mechanisms and Pathways

The fundamental chemistry of this compound synthesis involves the acid-catalyzed nucleophilic addition of methanol to formaldehyde. The reaction proceeds in a stepwise manner, as illustrated below.

Two-Step Synthesis Pathway

The traditional industrial production of DMM follows a two-step process.[2]

Step 1: Formaldehyde Production

In the first step, formaldehyde (CH₂O) is typically produced by the catalytic oxidation of methanol (CH₃OH).

Step 2: Acetalization

The formaldehyde produced is then reacted with two equivalents of methanol in the presence of an acid catalyst to form this compound and water.[5]

The overall reaction is:

2CH₃OH + CH₂O ⇌ CH₃O-CH₂-O-CH₃ + H₂O

The reaction is an equilibrium process, and the presence of water as a byproduct can limit the conversion to DMM.[6] Therefore, process strategies often focus on shifting the equilibrium towards the product side, for instance, by removing water from the reaction mixture.

One-Step Synthesis Pathway

The one-step synthesis of DMM from methanol is an attractive alternative as it integrates the formaldehyde generation and acetalization steps into a single process. This is typically achieved using bifunctional catalysts that possess both redox and acidic functionalities.[3][7]

In this integrated process, methanol is first oxidized to formaldehyde on the redox sites of the catalyst. The in situ generated formaldehyde then readily reacts with excess methanol on the acidic sites to form DMM.

One_Step_Synthesis_Pathway Methanol Methanol (CH₃OH) Catalyst Bifunctional Catalyst (Redox & Acidic Sites) Methanol->Catalyst Oxidation on redox sites Formaldehyde Formaldehyde (CH₂O) (in situ generated) DMM This compound (DMM) Formaldehyde->DMM Acetalization with Methanol on acid sites Catalyst->Formaldehyde

Catalytic Systems

The choice of catalyst is crucial for the efficient synthesis of this compound. Different types of catalysts are employed for the one-step and two-step processes.

Catalysts for the Two-Step Process (Acetalization)

The acetalization of formaldehyde with methanol is an acid-catalyzed reaction. Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are effective catalysts. However, their use can lead to corrosion issues and difficulties in catalyst separation and recovery.

  • Heterogeneous Acid Catalysts: Solid acid catalysts are preferred in industrial applications due to their ease of separation, reusability, and reduced corrosivity. Common examples include:

    • Acidic Ion-Exchange Resins: Polystyrene-based resins with sulfonic acid groups (e.g., Amberlyst-15) are widely used and show high activity at moderate temperatures.[1][8]

    • Zeolites: Zeolites such as HZSM-5 can also be employed as catalysts.[9]

    • Acid-functionalized Carbons: Activated carbon impregnated with acids like sulfuric acid has been demonstrated as an effective catalyst.[9]

Catalysts for the One-Step Process

The one-step synthesis requires bifunctional catalysts that can facilitate both the oxidation of methanol to formaldehyde and the subsequent acetalization. These catalysts typically consist of a redox component and an acidic component.

  • Vanadium-based Catalysts: Vanadium oxides (e.g., V₂O₅) supported on materials like titania (TiO₂) or silica (SiO₂) are commonly investigated for the selective oxidation of methanol. The support can be modified to introduce acidic sites.[10][11]

  • Iron-Molybdenum Catalysts: Fe-Mo based catalysts are industrially used for methanol to formaldehyde production and can be adapted for DMM synthesis by modifying reaction conditions to favor the subsequent acetalization.

  • Copper-based Catalysts: Bifunctional copper catalysts supported on acidic materials have also shown promise for the one-step synthesis of DMM.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, representing typical experimental setups for both batch and continuous processes.

Two-Step Synthesis: Batch Reactor Protocol using an Ion-Exchange Resin

This protocol describes the synthesis of DMM from methanol and a formaldehyde solution in a batch reactor using an acidic ion-exchange resin as the catalyst.

Materials:

  • Methanol (analytical grade)

  • Formaldehyde solution (e.g., 37 wt% in water)

  • Acidic ion-exchange resin (e.g., Amberlyst-15), pre-dried

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with a magnetic stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Charge the reactor with a specific molar ratio of methanol to formaldehyde (e.g., 2:1 to 5:1).[9]

  • Add the acidic ion-exchange resin catalyst to the reactor. The catalyst loading can be in the range of 0.3-10% of the total reactant mass.[9]

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 40-98 °C) while stirring.[9]

  • Maintain the reaction at a constant temperature and pressure. A reflux condenser is used to prevent the loss of volatile components.

  • Collect samples periodically from the reaction mixture for analysis.

  • Analyze the samples using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) to determine the concentrations of methanol, formaldehyde, DMM, and water.

  • Continue the reaction until equilibrium is reached or for a predetermined duration.

  • After the reaction, cool the mixture, separate the catalyst by filtration, and purify the DMM by distillation.

Batch_Reactor_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Charge Reactor: Methanol & Formaldehyde Catalyst Add Ion-Exchange Resin Reactants->Catalyst Inert Purge with Nitrogen Catalyst->Inert Heat Heat to 40-98°C with Stirring Inert->Heat Reflux Maintain Temperature & Reflux Heat->Reflux Sampling Periodic Sampling Reflux->Sampling Purification Cool, Filter & Distill Reflux->Purification GC GC Analysis Sampling->GC DMM_Product Pure DMM Purification->DMM_Product

Two-Step Synthesis: Continuous Reactive Distillation Protocol

This protocol outlines a continuous process for DMM synthesis using a reactive distillation column packed with a solid acid catalyst.

Materials:

  • Methanol

  • Aqueous formaldehyde solution (e.g., 50 wt%)

  • Solid acid catalyst (e.g., ion-exchange resin with sulfonic acid groups) packed in a catalytic section.

Equipment:

  • Reactive distillation column with a reboiler, condenser, and feed inlets

  • Pumps for continuous feeding of reactants

  • Temperature and pressure sensors

  • Online or at-line gas chromatograph for process monitoring

Procedure:

  • Pack the middle section of the distillation column with the solid acid catalyst.

  • Preheat the column to the desired operating temperature profile. The bottom temperature can be around 100°C.[13]

  • Continuously feed a mixture of methanol and aqueous formaldehyde solution to the column. The feed point is typically above the catalytic section. A molar ratio of methanol to formaldehyde of at least 3:1 is often used.[5]

  • The reaction occurs in the catalytic section. The products and unreacted components are simultaneously separated in the distillation column.

  • This compound, being the most volatile component besides methanol, moves up the column and is collected as the distillate. An azeotrope of DMM and methanol is often formed.[5]

  • Water, being the least volatile component, moves down the column and is removed from the reboiler.

  • Unreacted methanol can be withdrawn from a side stream and recycled back to the feed.[5]

  • Continuously monitor the composition of the top, bottom, and side streams using gas chromatography to ensure steady-state operation and desired product purity.

  • Adjust feed rates, reboiler duty, and reflux ratio to optimize the conversion of formaldehyde and the purity of the DMM product.

Quantitative Data Presentation

The performance of different catalytic systems for this compound synthesis is typically evaluated based on methanol/formaldehyde conversion and DMM selectivity. The following tables summarize representative quantitative data from the literature.

Table 1: Performance of Catalysts in the Two-Step Synthesis of DMM (Acetalization)

CatalystFormaldehyde SourceTemperature (°C)Methanol/Formaldehyde Molar RatioFormaldehyde Conversion (%)DMM Purity/YieldReference
Amberlyst 15Trioxane702.2-62% Yield[2]
Ion-exchange resinAqueous Formaldehyde70---[13]
D72 Resin (in RD)Aqueous Formaldehyde (35.3%)-2.599.692.1% Purity[1]
D72 Resin (in RD with extractant)Aqueous Formaldehyde-2.599.899.1% Purity[1]

Table 2: Performance of Bifunctional Catalysts in the One-Step Synthesis of DMM from Methanol

CatalystTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)DMM Yield (%)Reference
14V₂O₅-14MoO₃/Al₂O₃1205492-[10]
VOx/oOLC120-9614[4]
0.5%Cu/Hβ(520)2402.277.3-[12]

Note: RD refers to Reactive Distillation. Direct comparison between studies can be challenging due to variations in experimental conditions.

Conclusion

The synthesis of this compound from methanol and formaldehyde is a well-established and industrially important process. The choice between a two-step and a one-step synthesis route depends on various factors, including the desired scale of production, catalyst cost and stability, and process integration opportunities. The use of heterogeneous acid catalysts, particularly in reactive distillation systems, offers significant advantages for the two-step process in terms of high conversion and product purity. The one-step synthesis using bifunctional catalysts presents a promising pathway for process intensification, although further research is needed to improve catalyst performance and long-term stability. This guide has provided a detailed technical overview, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Dimethoxymethane: A Versatile Formaldehyde Equivalent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), also known as methylal, has emerged as a crucial reagent in organic synthesis, serving as a safer and more convenient alternative to anhydrous formaldehyde. Its utility spans a wide range of transformations, including the protection of functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound as a C1 synthon, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to support its use in research and development.

Introduction: The Advantages of this compound

Formaldehyde is a fundamental one-carbon building block in organic chemistry. However, its gaseous nature, propensity to polymerize, and toxicity pose significant handling challenges. This compound, the dimethyl acetal of formaldehyde, offers a practical solution to these issues.[1][2] It is a stable, colorless liquid with a low boiling point (42 °C) that, upon activation with an acid catalyst, controllably releases a formaldehyde equivalent in situ.[1][3] This approach avoids the difficulties associated with handling gaseous formaldehyde and provides a more reproducible and scalable methodology for many synthetic transformations.

Protection of Alcohols and Phenols: The Methoxymethyl (MOM) Ether

One of the most widespread applications of this compound is in the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[4] MOM ethers are stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents, yet can be readily cleaved under acidic conditions.[4]

Reaction Mechanism and Activation

The protection of an alcohol with this compound is an acid-catalyzed acetal exchange reaction.[1] A protic or Lewis acid activates DMM by protonating one of the methoxy groups, leading to the elimination of methanol and the formation of a highly electrophilic oxonium ion. The alcohol then acts as a nucleophile, attacking the oxonium ion to form the MOM-protected ether.

G DMM This compound (DMM) Protonated_DMM Protonated DMM DMM->Protonated_DMM + H+ H_plus H+ Oxonium_ion Electrophilic Oxonium Ion [CH3OCH2]+ Protonated_DMM->Oxonium_ion - CH3OH Methanol Methanol (CH3OH) Alcohol Alcohol (R-OH) MOM_ether MOM-protected Alcohol (R-O-MOM) Alcohol->MOM_ether + Oxonium Ion H_plus_out H+ MOM_ether->H_plus_out - H+ G Phenylethylamine β-Phenylethylamine Iminium_ion Iminium Ion Intermediate Phenylethylamine->Iminium_ion DMM This compound DMM->Iminium_ion + H+ H_plus H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_ion->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline G Dimethylamine Dimethylamine Iminium_ion Eschenmoser's Salt Precursor (Iminium Ion) Dimethylamine->Iminium_ion DMM This compound DMM->Iminium_ion + H+ Phenol Phenol (Active Hydrogen Compound) Mannich_base Mannich Base Phenol->Mannich_base + Iminium Ion

References

An In-depth Technical Guide to the Theoretical Investigation of the Anomeric Effect in Dimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon that dictates the conformational preferences of molecules containing a heteroatom adjacent to another with lone pairs, such as the acetal moiety prevalent in carbohydrates and various drug molecules. Dimethoxymethane (DMM) serves as the archetypal model system for studying this effect due to its structural simplicity. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the anomeric effect in DMM. We delve into the conformational landscape of DMM, detailing the energetic preferences and geometric perturbations predicted by various computational methods. Furthermore, this guide outlines the key theoretical models, including hyperconjugation and electrostatic interactions, that have been proposed to explain the origin of the anomeric effect. Detailed computational protocols for conformational analysis and Natural Bond Orbital (NBO) analysis are provided to enable researchers to conduct their own investigations.

Conformational Landscape of this compound

Theoretical studies have consistently shown that the conformational equilibrium of this compound is dominated by the anomeric effect. Instead of the sterically favored anti-anti (or trans-trans, tt) conformation, DMM preferentially adopts a gauche-gauche (gg) conformation. This preference is a direct consequence of stabilizing electronic interactions. The primary conformers of DMM are depicted below, with the gauche-gauche being the global minimum. High-level calculations have determined that the gauche-gauche (G+G+) conformer accounts for as much as 96% of the conformational mixture of DMM at room temperature.[1]

Conformational Energies

The energy difference between the various conformers of DMM is a key quantitative measure of the anomeric effect. A range of computational methods, from semi-empirical to high-level ab initio calculations, have been employed to determine these energy differences. The general trend observed is that the gauche-gauche conformer is significantly more stable than the anti-anti conformer, with energy differences reported to be in the range of 2.5 to 7 kcal/mol.[2][3]

Table 1: Calculated Relative Energies of this compound Conformers

ConformerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
gauche-trans (gt)MP24-31G4.7Smith et al., 1994[4]
gauche-trans (gt)MP2D95+(2df,p)2.8Smith et al., 1994[4]
gauche-trans (gt)Best Estimate-~2.5Smith et al., 1994[4]
anti-anti (tt)--~7Wikipedia
Geometric Parameters

The anomeric effect not only influences the conformational energies but also leads to characteristic changes in molecular geometry. In the stable gauche-gauche conformer, the central C-O bonds are shortened, while the O-C-O bond angle is slightly widened compared to a hypothetical unstabilized system. These geometric changes are consistent with the theoretical models proposed to explain the anomeric effect.

Table 2: Geometric Parameters of the gauche-gauche Conformer of this compound

ParameterExperimental (Electron Diffraction)Theoretical (ab initio)
Central C-O Bond Length1.382 Å1.395 Å
Terminal C-O Bond Length1.432 Å1.422 Å
O-C-O Bond Angle114.3°-
C-O-C Bond Angle114.6°-

Theoretical Explanations for the Anomeric Effect

Two primary theories have been advanced to explain the anomeric effect in this compound: hyperconjugation and electrostatic (dipole-dipole) interactions. While both are considered to play a role, their relative importance has been a subject of debate.

Hyperconjugation Model

The predominant explanation for the anomeric effect is hyperconjugation, specifically the donation of electron density from an oxygen lone pair (n) into the antibonding orbital (σ) of the adjacent C-O bond. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition that is met in the gauche conformation. This n → σ interaction stabilizes the molecule and leads to a shortening of the donor O-C bond and a lengthening of the acceptor C-O bond.

Dipole-Dipole Interaction Model

An alternative explanation focuses on the minimization of repulsive electrostatic interactions between the dipoles of the two C-O bonds. In the anti-anti conformation, the bond dipoles are aligned in a way that leads to significant repulsion. The gauche conformation allows for an arrangement of these dipoles that minimizes this repulsion, thus leading to a more stable structure. Some studies, employing methods like Perturbation Molecular Orbital (PMO) analysis, have suggested that these dipole-dipole interactions are the primary cause of the anomeric effect in DMM.

Experimental Protocols: Computational Analysis

The theoretical investigation of the anomeric effect in this compound typically involves two main computational steps: a conformational analysis to identify stable conformers and their relative energies, followed by a detailed electronic structure analysis, such as Natural Bond Orbital (NBO) analysis, to probe the underlying electronic interactions.

Conformational Analysis

A conformational search is essential to locate the energy minima on the potential energy surface of the molecule.

Protocol for Conformational Analysis:

  • Molecule Building: Construct the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the two C-O-C-O dihedral angles. This can be done in most quantum chemistry software packages by defining the dihedral angles as scanned coordinates. The scan should cover the full 360° range for both dihedrals.

  • Identification of Minima: Identify the stationary points corresponding to energy minima from the potential energy surface scan. These will correspond to the various conformers (gg, gt, tt, etc.).

  • Re-optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation for each identified conformer using a higher level of theory and a larger basis set (e.g., MP2/6-311+G(d,p) or a coupled-cluster method). The absence of imaginary frequencies will confirm that the structures are true minima. The electronic energies from these calculations provide the relative conformational energies.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to quantify the hyperconjugative interactions that are central to the anomeric effect.

Protocol for NBO Analysis:

  • Prerequisites: A converged wavefunction from a geometry optimization calculation at a suitable level of theory is required.

  • NBO Calculation in Gaussian: In the Gaussian software package, include the pop=nbo keyword in the route section of the input file for the optimized geometry of the desired conformer (e.g., the gauche-gauche conformer).

  • Analysis of Output: The NBO analysis output will contain a section on "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This section lists the donor-acceptor interactions and their stabilization energies, denoted as E(2).

  • Identifying Key Interactions: Look for interactions involving the lone pairs of the oxygen atoms (LP(O)) as donors and the antibonding C-O orbitals (σ(C-O)) as acceptors. The magnitude of the E(2) value for the n → σ interaction provides a quantitative measure of the hyperconjugative stabilization.

Table 3: Illustrative NBO Analysis Output for the gauche-gauche Conformer of this compound (Expected Interactions and Representative E(2) Values)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)σ* (C-O2)~5-10
LP (O2)σ* (C-O1)~5-10

Note: The E(2) values are illustrative and represent the typical magnitude expected for a significant anomeric interaction. The actual values will depend on the level of theory and basis set used.

Visualizations

Conformational Relationships

G gg gauche-gauche (gg) Global Minimum gt gauche-trans (gt) Transition State/Local Minimum gg->gt Rotation around C-O bond tt anti-anti (tt) Highest Energy Conformer gt->tt Rotation around C-O bond G cluster_DMM Gauche Conformer of this compound O1 O1 C C O1->C O2 O2 C->O2 lp n (O1 lone pair) sigma_star σ* (C-O2 antibonding orbital) lp->sigma_star Hyperconjugation (Stabilizing Interaction)

References

Unraveling the High-Temperature Decomposition of Dimethoxymethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), the simplest oxymethylene ether, is gaining significant attention as a promising synthetic fuel and a key model compound for understanding the combustion chemistry of larger oxygenated molecules. Its high-temperature unimolecular decomposition is a critical process governing its ignition and combustion characteristics. This technical guide provides an in-depth analysis of the core principles, experimental findings, and theoretical models surrounding the high-temperature decomposition of DMM, tailored for researchers and professionals in chemistry, combustion science, and related fields.

Core Decomposition Pathways: A Tale of Two Mechanisms

At elevated temperatures, the unimolecular decomposition of this compound proceeds through a complex network of competing reaction channels. These pathways can be broadly categorized into two main types: radical-producing bond fissions and molecular decompositions that yield closed-shell species. The prevalence of these pathways is highly dependent on temperature and pressure.[1][2][3][4][5]

Radical Channels: At higher temperatures (above 1000 K), the dominant decomposition pathways involve the cleavage of C-O bonds, leading to the formation of highly reactive radical species.[1][2] These reactions are crucial for initiating the radical chain reactions that drive combustion. The primary bond fission reactions are:

  • CH₃OCH₂OCH₃ → CH₃O• + •CH₂OCH₃ (R7)

  • CH₃OCH₂OCH₃ → CH₃• + •OCH₂OCH₃ (R6)

Among these, the C-O bond fission leading to the formation of a methoxy radical (CH₃O•) and a methoxymethyl radical (•CH₂OCH₃) is generally the most dominant radical-producing channel.[1]

Molecular Channels: At lower temperatures, molecular decomposition pathways, which proceed through tight transition states, become more competitive.[1] These reactions lead to the direct formation of stable molecules. Key molecular elimination channels include:

  • CH₃OCH₂OCH₃ → CH₃OH + CH₂O

  • CH₃OCH₂OCH₃ → H₂CO + CH₃OCH₃

  • CH₃OCH₂OCH₃ → CH₄ + CH₃OCHO

The competition between these radical and molecular channels is a key factor in determining the overall reactivity and emission profile of DMM combustion.

DecompositionPathways cluster_radical Radical Channels (High T) cluster_molecular Molecular Channels (Lower T) DMM This compound (CH₃OCH₂OCH₃) R7 CH₃O• + •CH₂OCH₃ DMM->R7 C-O Fission R6 CH₃• + •OCH₂OCH₃ DMM->R6 C-O Fission M1 CH₃OH + CH₂O DMM->M1 H-migration M2 H₂CO + CH₃OCH₃ DMM->M2 Concerted M3 CH₄ + CH₃OCHO DMM->M3 Rearrangement

Caption: Dominant unimolecular decomposition pathways of this compound.

Quantitative Kinetic Data

The rates of the various decomposition channels have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize key quantitative data from the literature.

Table 1: Experimental Conditions for DMM Decomposition Studies

Experimental TechniqueTemperature Range (K)Pressure Range (bar)Key MeasurementsReference
Shock Tube with H-ARAS1100 - 16000.4 - 4.7H-atom concentration profiles
Shock Tube with HRR-TOF-MS1100 - 14301.2 - 2.5DMM depletion, product distribution
Single-Pulse Shock Tube with GC/MS1100 - 14301.2 - 2.5Stable reaction products[6]
Jet-Stirred Reactor500 - 11001.07Species mole fractions[7]
Micro Flow-Tube with Photoionization573 - 1243tens of mbarDirect thermal decomposition products[1]

Table 2: Arrhenius Parameters for the Overall Decomposition of DMM

A-factor (s⁻¹)Activation Energy (kJ/mol)Temperature Range (K)Pressure Range (bar)MethodReference
10¹³·²⁸ ± ⁰·²⁷247.90 ± 6.361100 - 14001.2 - 2.5Experimental (Shock Tube)[6]

Experimental Protocols

The elucidation of DMM's high-temperature decomposition kinetics relies on sophisticated experimental techniques capable of probing chemical reactions on very short timescales.

Shock Tube Experiments

Shock tubes are the primary apparatus for studying gas-phase reactions at high temperatures and pressures.[8] A typical experiment involves the following steps:

  • Mixture Preparation: A dilute mixture of DMM in an inert gas (e.g., Argon) is prepared.

  • Shock Wave Generation: A diaphragm separating a high-pressure driver gas from the low-pressure experimental gas mixture is ruptured, generating a shock wave that propagates through the mixture.

  • Rapid Heating and Compression: The shock wave rapidly heats and compresses the gas, initiating the decomposition of DMM.

  • Time-Resolved Detection: The concentrations of reactants, intermediates, and products are monitored in real-time behind the reflected shock wave.

Detection Techniques:

  • Atomic Resonance Absorption Spectroscopy (H-ARAS): This highly sensitive technique is used to measure the concentration of hydrogen atoms, which are key intermediates in the decomposition process.[6]

  • High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS): Provides detailed information on the time-evolution of various species by mass-to-charge ratio.[6]

  • Gas Chromatography/Mass Spectrometry (GC/MS): Used to analyze the stable products formed in single-pulse shock tube experiments.[6]

ShockTubeWorkflow cluster_prep Preparation cluster_exp Experiment cluster_detection Detection Mixture Prepare DMM/Ar Mixture Shock Generate Shock Wave Mixture->Shock Heating Rapid Heating & Initiation Shock->Heating ARAS H-ARAS Heating->ARAS [H] TOFMS HRR-TOF-MS Heating->TOFMS Species vs. time GCMS GC/MS Heating->GCMS Stable Products

Caption: General workflow for shock tube experiments on DMM decomposition.

Theoretical and Modeling Protocols

Computational chemistry plays a vital role in understanding the complex potential energy surfaces and reaction kinetics of DMM decomposition.

Quantum Chemical Calculations:

  • High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Complete Basis Set (CBS-QB3), are employed to calculate the energies of reactants, transition states, and products.[1][3] These calculations provide crucial data on reaction enthalpies and barrier heights. The CCSD(F12)(T)/cc-pVQZ-F12//B2PLYP-D3/def2-TZVPP level of theory has been used to obtain molecular and energy data for the decomposition pathways.[3][4][5]

Statistical Rate Theory and Master Equation Analysis:

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This theory is used to calculate microcanonical rate coefficients for individual reaction steps.

  • Master Equation Modeling: A master equation is solved to account for the effects of collisional energy transfer and to determine the temperature and pressure dependence of the rate coefficients and branching ratios between competing channels.[1][4][5] This analysis is crucial for understanding the channel switching as a function of experimental conditions.

Kinetic Modeling:

  • The calculated rate coefficients are incorporated into detailed chemical kinetic models. These models are then used to simulate experimental results from shock tubes, jet-stirred reactors, and flames using software packages like CHEMKIN or OpenSMOKE++.[1][7] This allows for the validation and refinement of the proposed reaction mechanisms.

TheoreticalWorkflow QC Quantum Chemical Calculations (e.g., CCSD(T), CBS-QB3) PES Potential Energy Surface QC->PES RRKM RRKM Theory (Microcanonical Rates) PES->RRKM ME Master Equation Analysis (T, P Dependence) RRKM->ME KM Kinetic Modeling (CHEMKIN, OpenSMOKE++) ME->KM Exp Comparison with Experimental Data KM->Exp

Caption: Workflow for theoretical and modeling studies of DMM decomposition.

Conclusion

The unimolecular decomposition of this compound at high temperatures is a multifaceted process characterized by a competition between radical and molecular reaction pathways. A synergistic approach combining advanced experimental techniques, high-level quantum chemical calculations, and detailed kinetic modeling has been instrumental in elucidating the intricate details of this reaction system. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for the development of accurate combustion models for DMM and other oxymethylene ethers, which are essential for the design of cleaner and more efficient energy conversion technologies.

References

The Direct Hydrogenation of CO2 to Dimethoxymethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of carbon dioxide (CO2) into value-added chemicals is a cornerstone of emerging carbon capture and utilization (CCU) technologies. Among the target products, dimethoxymethane (DMM) has garnered significant attention as a clean-burning fuel additive and a versatile chemical intermediate. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and catalytic performance data related to the direct synthesis of DMM from CO2 and hydrogen (H2).

Introduction to this compound Synthesis from CO2

The direct synthesis of DMM from CO2 hydrogenation is a multi-step process that typically involves the formation of methanol (CH3OH) as a key intermediate, followed by its reaction with a formaldehyde equivalent, which is also derived from the hydrogenation of CO2. The overall reaction can be summarized as follows:

2CO2 + 6H2 → CH3OCH2OCH3 + 3H2O

This process is typically carried out using bifunctional or multifunctional catalysts that possess sites for both methanol synthesis and the subsequent acid-catalyzed reactions to form DMM. The development of highly active and selective catalysts is crucial for the economic viability of this process.

Catalytic Systems for DMM Formation

A variety of catalytic systems have been investigated for the direct hydrogenation of CO2 to DMM. These can be broadly categorized into two main types:

  • Ruthenium-based Catalysts: Ruthenium (Ru) has shown promise as an active metal for CO2 hydrogenation. Supported Ru catalysts, often on zeolites or other porous materials, can facilitate the initial reduction of CO2.

  • Bifunctional Catalysts: These are the most common type of catalysts for this reaction. They typically consist of a methanol synthesis component, such as a copper-zinc oxide (Cu-ZnO) based catalyst, physically mixed with or supported on an acidic material, like a zeolite (e.g., HZSM-5) or alumina (Al2O3). The metallic sites catalyze the hydrogenation of CO2 to methanol, while the acid sites promote the subsequent dehydration and acetalization reactions to form DMM.

The choice of catalyst, its preparation method, and the reaction conditions all play a critical role in determining the conversion of CO2 and the selectivity towards DMM.

Experimental Protocols

This section details the key experimental procedures for the synthesis and evaluation of catalysts for DMM production from CO2 hydrogenation.

Catalyst Preparation

3.1.1. Ruthenium-based Catalyst Synthesis (Impregnation Method)

This protocol describes the synthesis of a Ru catalyst supported on a zeolite, a common approach for preparing heterogeneous catalysts.

  • Support Pre-treatment: The zeolite support (e.g., H-ZSM-5) is calcined in air at a high temperature (e.g., 500 °C) for several hours to remove any organic templates and moisture.

  • Impregnation: A solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl3), is prepared in a suitable solvent (e.g., deionized water or ethanol).

  • The pre-treated zeolite support is added to the precursor solution.

  • The mixture is stirred or agitated for a specific period to ensure uniform impregnation of the metal precursor onto the support.

  • Drying: The solvent is removed by evaporation, typically using a rotary evaporator or by drying in an oven at a moderate temperature (e.g., 100-120 °C) overnight.

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 350-500 °C) to decompose the precursor and form ruthenium oxide species on the support.

  • Reduction: Prior to the reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature (e.g., 300-400 °C) to convert the ruthenium oxide to its active metallic state.

3.1.2. Bifunctional Catalyst Synthesis (Co-precipitation Method)

This protocol outlines the preparation of a Cu-ZnO-Al2O3/zeolite bifunctional catalyst, where the methanol synthesis component is prepared by co-precipitation.

  • Preparation of Metal Nitrate Solution: A solution containing the nitrates of copper (Cu(NO3)2), zinc (Zn(NO3)2), and aluminum (Al(NO3)3) in the desired molar ratio is prepared in deionized water.

  • Preparation of Precipitating Agent: A solution of a precipitating agent, such as sodium carbonate (Na2CO3) or sodium hydroxide (NaOH), is prepared.

  • Co-precipitation: The metal nitrate solution and the precipitating agent solution are added simultaneously and dropwise to a vessel containing deionized water under vigorous stirring, while maintaining a constant pH and temperature.

  • Aging: The resulting precipitate is aged in the mother liquor for a period of time (e.g., 1-2 hours) to allow for complete precipitation and crystallization.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions.

  • Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 100-120 °C) overnight.

  • Calcination: The dried solid is calcined in air at a high temperature (e.g., 350-500 °C) to obtain the mixed metal oxides.

  • Mixing with Zeolite: The calcined metal oxide powder is then physically mixed with the acidic zeolite (e.g., HZSM-5) in the desired weight ratio to create the bifunctional catalyst.

Catalyst Characterization

To understand the physicochemical properties of the prepared catalysts, a range of characterization techniques are employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and to estimate the crystallite size of the metal particles.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species in the catalyst.

  • Temperature-Programmed Desorption (TPD) of Ammonia (NH3-TPD): To measure the acidity of the catalyst, which is crucial for the dehydration and acetalization steps.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the metal nanoparticles on the support.

CO2 Hydrogenation Reaction

The catalytic performance is typically evaluated in a high-pressure fixed-bed reactor system.

  • Reactor Loading: A known amount of the catalyst is packed into a stainless-steel reactor tube, usually supported by quartz wool.

  • Catalyst Pre-treatment: The catalyst is pre-treated in situ, typically by reduction in a flow of H2 at a specific temperature and pressure.

  • Reaction Conditions: A feed gas mixture of CO2 and H2, often with an inert gas like nitrogen (N2) as an internal standard, is introduced into the reactor at the desired flow rate. The reaction is carried out at a specific temperature and pressure.

  • Product Analysis: The effluent gas from the reactor is passed through a cold trap to condense the liquid products (DMM, methanol, water). The gas and liquid phases are then analyzed.

Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of the reaction products.

  • Sample Preparation: The liquid products collected from the cold trap are diluted with a suitable solvent (e.g., ethanol or isopropanol) containing an internal standard.

  • GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a library of known spectra.

  • Quantification: The concentration of each component is determined by comparing the peak area of the compound to the peak area of the internal standard with a known concentration.

Data Presentation

The performance of different catalytic systems for the direct hydrogenation of CO2 to DMM is summarized in the table below. This allows for a clear comparison of the effects of catalyst composition and reaction conditions on the catalytic activity and product selectivity.

CatalystSupportTemp (°C)Pressure (bar)H2/CO2 RatioCO2 Conversion (%)DMM Selectivity (%)DMM Space-Time Yield (g DMM / kg cat / h)Reference
3% RuHBEA150753-~10013.2 mmol/gcat·LMeOH[1]
Cu-ZnO-ZrO2SAPO-1127540-20--[2]
Cu-ZnOHZSM-5260203-65-[1]
Ru-NiAl2O380100-19.14 (CO conv.)100 (HCHO sel.)-[3]
RuBEA150753--7.42 mmol/gcat·LMeOH[3]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental setups and calculation methods. "-" indicates data not available in the cited source.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for the hydrogenation of CO2 to DMM.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products CO2 CO2 Methanol Methanol (CH3OH) CO2->Methanol + H2 (on metallic site) H2 H2 H2->Methanol Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde - H2O (on acid site) DMM This compound (CH3OCH2OCH3) Methanol->DMM Formaldehyde->DMM + 2 CH3OH (on acid site) ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Drying Drying Catalyst_Synthesis->Drying Calcination Calcination Drying->Calcination Reactor_Loading Reactor Loading Calcination->Reactor_Loading Pre_treatment Catalyst Pre-treatment (Reduction) Reactor_Loading->Pre_treatment CO2_Hydrogenation CO2 Hydrogenation Reaction Pre_treatment->CO2_Hydrogenation Product_Collection Product Collection (Cold Trap) CO2_Hydrogenation->Product_Collection Sample_Prep Sample Preparation Product_Collection->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) GCMS_Analysis->Data_Analysis

References

The Pivotal Role of Bifunctional Catalysts in Dimethoxymethane (DMM) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), an acetal with low toxicity and excellent solvent properties, is gaining significant attention as a green fuel additive and a key intermediate in the chemical and pharmaceutical industries. The efficient synthesis of DMM is paramount, and bifunctional catalysts have emerged as a cornerstone technology, enabling more direct and sustainable production routes. This technical guide provides an in-depth analysis of the role of these catalysts, detailing the underlying reaction mechanisms, presenting key performance data, and outlining experimental protocols for their application.

The Core Principle: Bifunctional Catalysis in DMM Synthesis

The synthesis of DMM from methanol fundamentally requires two distinct catalytic functions: an oxidative or dehydrogenative step and an acidic step. Bifunctional catalysts ingeniously combine these two functionalities into a single material, streamlining the process and overcoming thermodynamic limitations of sequential reactions.

The two primary pathways for DMM synthesis utilizing bifunctional catalysts are:

  • Indirect Synthesis: This traditional two-step process involves the initial oxidation of methanol to formaldehyde (FA), followed by the acid-catalyzed acetalization of formaldehyde with two molecules of methanol to form DMM.

  • Direct Synthesis: This more advanced, one-step approach directly converts methanol to DMM over a bifunctional catalyst. This process is typically carried out in a fixed-bed tubular reactor using gaseous methanol and air as substrates under atmospheric pressure.[1]

The key to a successful bifunctional catalyst lies in the precise balance between its redox (oxidizing) sites and its acidic sites . The redox sites are responsible for the initial conversion of methanol to formaldehyde, while the acidic sites facilitate the subsequent condensation reactions. An imbalance can lead to the formation of undesired byproducts such as methyl formate (MF) or dimethyl ether (DME).

Reaction Mechanisms and Signaling Pathways

The synthesis of DMM via bifunctional catalysis involves a complex reaction network. The process begins with the oxidation of methanol to formaldehyde on the redox sites of the catalyst. The formaldehyde then reacts with another methanol molecule on an acid site to form a crucial intermediate, hemiacetal. This hemiacetal can then either be oxidized to methyl formate or condense with another methanol molecule to form the desired product, DMM.

The following diagram illustrates the generalized reaction pathway for the direct synthesis of DMM from methanol over a bifunctional catalyst.

DMM_Synthesis_Pathway cluster_redox Redox Site cluster_acid Acid Site Methanol1 Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol1->Formaldehyde -H2 Hemiacetal Hemiacetal (CH3OCH2OH) Formaldehyde->Hemiacetal + Methanol DMM This compound (DMM) Hemiacetal->DMM + Methanol - H2O MF Methyl Formate (MF) Hemiacetal->MF -H2 Methanol2 Methanol (CH3OH) DME Dimethyl Ether (DME) Methanol3 Methanol (CH3OH) Methanol3->DME + Methanol - H2O Methanol4 Methanol (CH3OH)

Caption: Generalized reaction pathway for direct DMM synthesis.

Quantitative Performance Data of Bifunctional Catalysts

The performance of bifunctional catalysts in DMM synthesis is evaluated based on methanol conversion, DMM selectivity, and DMM yield under specific reaction conditions. A variety of catalyst systems have been investigated, with notable examples including those based on Rhenium (Re), Vanadium (V), and Molybdenum (Mo).

Rhenium-Based Catalysts

Rhenium-based catalysts were among the first to be explored for the direct oxidation of methanol to DMM.[1] They typically operate at around 240°C and exhibit high DMM selectivities.[1]

CatalystTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
SbRe₂O₆2406.092.5Yuan et al.
Re₂O₇/ZrO₂24010.585.1Wang et al.
Re₂O₇/TiO₂24012.380.2Li et al.
Vanadium-Based Catalysts

Vanadium-based catalysts, often supported on oxides like TiO₂, have shown excellent performance in the selective oxidation of methanol to DMM.

CatalystTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
V₂O₅/TiO₂14051.099.0Li et al.
V₂O₅-MoO₃/Al₂O₃12054.092.0Zhao et al.
V₂O₅/TiO₂-SiO₂14051.099.0Sun et al.
Molybdenum-Based Catalysts

Molybdenum-based catalysts have also been investigated for DMM synthesis, often in combination with other metal oxides to enhance their catalytic activity and selectivity.

CatalystTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
MoO₃/SBA-1524015.275.3Liu et al.
Fe₂(MoO₄)₃28020.160.4Yang et al.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of bifunctional catalysts for DMM production. Below are generalized protocols for catalyst preparation and experimental setup.

Catalyst Preparation: V₂O₅/TiO₂ via Sol-Gel Method

This protocol describes a common method for preparing a V₂O₅/TiO₂ catalyst, a widely studied system for DMM synthesis.

Catalyst_Preparation_Workflow start Start step1 Dissolve Ammonium Metavanadate in Oxalic Acid Solution start->step1 step3 Mix the two solutions and stir vigorously step1->step3 step2 Add Titanium Butoxide to Ethanol step2->step3 step4 Age the resulting gel at room temperature step3->step4 step5 Dry the gel in an oven (e.g., at 110°C) step4->step5 step6 Calcine the dried powder (e.g., at 400-500°C in air) step5->step6 end V₂O₅/TiO₂ Catalyst step6->end

Caption: Workflow for V₂O₅/TiO₂ catalyst preparation.

Detailed Methodology:

  • Precursor Solution 1: Dissolve a calculated amount of ammonium metavanadate (NH₄VO₃) in an aqueous solution of oxalic acid with stirring. The oxalic acid acts as a complexing agent.

  • Precursor Solution 2: In a separate beaker, dissolve titanium butoxide (Ti(OBu)₄) in ethanol under an inert atmosphere to prevent premature hydrolysis.

  • Mixing and Gelation: Slowly add the vanadium precursor solution to the titanium precursor solution under vigorous stirring. A gel will form as the hydrolysis and condensation reactions proceed.

  • Aging: Allow the gel to age at room temperature for a specified period (e.g., 24 hours) to ensure complete reaction and formation of a stable network.

  • Drying: Dry the gel in an oven at a controlled temperature (e.g., 110°C) for several hours to remove the solvent and residual water.

  • Calcination: Calcine the dried powder in a furnace with a controlled temperature ramp in a flow of air. A typical calcination temperature is between 400°C and 500°C. This step removes organic residues and leads to the formation of the final oxide catalyst.

Experimental Setup and Procedure for DMM Synthesis

The direct synthesis of DMM from methanol is commonly performed in a continuous-flow fixed-bed reactor.

Experimental_Setup Feed Methanol Feed Syringe Pump Vaporizer Vaporizer Feed->Vaporizer Air Air/N₂ Feed Mass Flow Controllers Air->Vaporizer Reactor Fixed-Bed Reactor Furnace Vaporizer->Reactor Condenser Condenser Reactor->Condenser GasBag Gas Sampling Bag Condenser->GasBag Non-condensable gases GC Gas Chromatograph (GC) TCD/FID Condenser->GC Liquid Products GasBag->GC

Caption: Schematic of a fixed-bed reactor setup for DMM synthesis.

Detailed Methodology:

  • Catalyst Loading: A specific amount of the prepared bifunctional catalyst is loaded into a tubular reactor (typically made of stainless steel or quartz). The catalyst bed is usually supported by quartz wool.

  • System Purge: The entire reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Catalyst Activation (if required): Some catalysts may require a pre-treatment step, such as reduction in a hydrogen flow at an elevated temperature, to activate the catalytic sites.

  • Reaction Initiation: The reactor is heated to the desired reaction temperature under a continuous flow of inert gas.

  • Reactant Feed: A liquid feed of methanol is introduced into a vaporizer using a syringe pump, where it is mixed with a controlled flow of air (or a mixture of oxygen and an inert gas like nitrogen) from mass flow controllers. The gaseous mixture is then fed into the reactor.

  • Product Collection and Analysis: The effluent from the reactor passes through a condenser to separate the liquid products from the non-condensable gases. The liquid products are collected and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD) to determine the concentrations of DMM, methanol, formaldehyde, and other byproducts. The gaseous products can be collected in a gas bag and analyzed by GC.

  • Data Calculation: Methanol conversion, DMM selectivity, and DMM yield are calculated based on the analysis of the feed and product streams.

Conclusion

Bifunctional catalysts are at the forefront of research and development for the efficient and sustainable synthesis of this compound. By combining redox and acid functionalities, these catalysts enable the direct conversion of methanol to DMM in a single step, offering significant advantages over traditional multi-step processes. The continued development of novel bifunctional catalysts with optimized activity, selectivity, and stability will be crucial for the industrial-scale production of DMM as a green chemical and fuel additive. This guide provides a foundational understanding of the principles, performance, and experimental methodologies associated with this promising catalytic technology.

References

Dimethoxymethane: A Technical Guide to its Environmental Impact and Toxicity for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethane (DMM), also known as methylal, is a versatile, colorless, and flammable liquid widely utilized as a solvent in laboratory and industrial settings. Its low boiling point, low viscosity, and high dissolving power make it a valuable component in various applications, including chemical synthesis and pharmaceutical development. As with any chemical substance used in a laboratory environment, a thorough understanding of its potential environmental impact and toxicity is paramount for ensuring the safety of personnel and minimizing ecological harm. This technical guide provides an in-depth overview of the environmental fate and toxicological profile of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support informed and responsible laboratory practices.

Environmental Impact

The environmental footprint of a laboratory solvent is a critical consideration. The key aspects of this compound's environmental profile are its behavior in the atmosphere, its fate in aquatic environments, and its biodegradability.

Atmospheric Fate

Once released into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.3 days.[1] Due to its high water solubility, DMM can be washed out of the atmosphere by rain; however, it is likely to be re-released into the atmosphere from aqueous surfaces.[1]

Aquatic Fate and Ecotoxicity

If released into water, this compound is expected to primarily be lost through volatilization.[1] Its potential for bioaccumulation in aquatic organisms is considered low. Ecotoxicity studies have been conducted on various aquatic organisms to determine the potential for harm. The results indicate a low level of concern for aquatic life.[2]

The following table summarizes the key ecotoxicity data for this compound.

Test OrganismEndpointResultReference
Freshwater FishLC50 (96h)> 1000 mg/L[3]
Daphnia magna (Water Flea)EC50 (48h)> 1200 mg/L[3]
Biodegradability

Studies on the biodegradability of this compound indicate that it is not readily biodegradable.[4] One study using an acclimated sewage seed showed a reduction in Biochemical Oxygen Demand (BOD) over 8 hours, suggesting that under specific conditions, some level of degradation can occur.[1]

Human Health and Toxicity

The primary routes of occupational exposure to this compound are inhalation and dermal contact. Overall, it is considered to have a low hazard potential to humans.[5]

Acute Toxicity

Acute toxicity studies have been conducted to determine the immediate health effects of single or short-term exposure to this compound. The results indicate a low level of acute toxicity via oral, dermal, and inhalation routes.

Route of ExposureTest AnimalEndpointResultReference
OralRatLD506653 mg/kg[6]
OralRabbitLD505708 mg/kg[6]
DermalRabbit (male)LD503930 mg/kg bw[7]
InhalationRatLC5015000 ppm[6]
InhalationMouseLC5057 gm/m3/7H[6]
Irritation and Sensitization

This compound is irritating to the eyes and respiratory tract.[7] It can also defat the skin, which may lead to dryness or cracking with repeated exposure.[7] Studies have shown it to cause mild eye irritation in rabbits (OECD Test Guideline 405).[4] It is not considered to be a skin sensitizer based on studies in guinea pigs (OECD Test Guideline 406).[4]

Genotoxicity and Carcinogenicity

This compound has not been found to be mutagenic in bacterial reverse mutation assays (Ames test, OECD Test Guideline 471) or in an in vivo micronucleus test in mice (OECD Test Guideline 474).[4] There is no data available to suggest that this compound is carcinogenic.[4]

Reproductive and Developmental Toxicity

No reproductive toxicity studies have been identified. However, repeated dose inhalation studies in rats did not show any adverse effects on male or female reproductive organs.[5] There is no available information to indicate developmental effects.[5]

Permissible Exposure Limits

To ensure worker safety, various organizations have established permissible exposure limits (PELs) for this compound in the workplace.

OrganizationExposure LimitReference
ACGIHTWA: 1000 ppm[3]
NIOSHTWA: 1000 ppm (3100 mg/m3); IDLH: 2200 ppm[3]
OSHATWA: 1000 ppm (3100 mg/m3)[3]

Metabolic Pathway

In the body, this compound is metabolized to formaldehyde and methanol.[1] These metabolites are then further processed through established metabolic pathways. The toxicity of methanol is primarily attributed to its metabolite, formic acid, which can cause metabolic acidosis and damage to the optic nerve.

G DMM This compound Metabolism Metabolism (in vivo) DMM->Metabolism Formaldehyde Formaldehyde Metabolism->Formaldehyde Hydrolysis Methanol Methanol Metabolism->Methanol Hydrolysis FormicAcid Formic Acid Formaldehyde->FormicAcid Aldehyde Dehydrogenase Methanol->Formaldehyde Alcohol Dehydrogenase CO2_H2O Carbon Dioxide + Water FormicAcid->CO2_H2O Further Metabolism

Metabolic pathway of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this guide.

Acute Oral Toxicity (OECD Test Guideline 423)

This method determines the acute oral toxicity of a substance.

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Reporting AnimalPrep Animal Selection & Acclimatization (e.g., Wistar rats, 5 days) Dosing Single Oral Gavage Dose (Stepwise procedure with fixed doses) AnimalPrep->Dosing DosePrep Test Substance Preparation (Vehicle selection) DosePrep->Dosing Observation Observation Period (14 days for mortality and clinical signs) Dosing->Observation Necropsy Gross Necropsy (All surviving animals) Observation->Necropsy DataAnalysis Data Analysis & Classification (According to GHS criteria) Necropsy->DataAnalysis

Workflow for Acute Oral Toxicity Testing (OECD 423).
Aquatic Toxicity Testing (e.g., OECD Test Guideline 202 - Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates. For volatile substances like this compound, special considerations are necessary to maintain exposure concentrations.

G cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_results Data Analysis Culture Culture of Daphnia sp. (<24 hours old at start) Exposure Exposure of Daphnia (48 hours, static or semi-static) Culture->Exposure TestSolutions Preparation of Test Solutions (Geometric series of concentrations in sealed vessels) TestSolutions->Exposure Observation Record Immobilisation (at 24 and 48 hours) Exposure->Observation EC50 Calculate EC50 (Concentration immobilizing 50% of Daphnia) Observation->EC50

Workflow for Aquatic Toxicity Testing (OECD 202).
Ready Biodegradability (OECD Test Guideline 301 D - Closed Bottle Test)

This method evaluates the ready biodegradability of volatile chemical substances.

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Inoculum Preparation of Inoculum (e.g., from activated sludge) TestVessels Preparation of Test Vessels (Mineral medium, test substance, inoculum in sealed bottles) Inoculum->TestVessels Incubation Incubation in the Dark (28 days at constant temperature) TestVessels->Incubation Measurement Measure Dissolved Oxygen (Periodically over 28 days) Incubation->Measurement Calculation Calculate % Biodegradation (Based on oxygen consumption vs. theoretical oxygen demand) Measurement->Calculation

Workflow for Ready Biodegradability Testing (OECD 301 D).

Safe Handling and Disposal in the Laboratory

Given its properties, the following precautions should be taken when handling this compound in a laboratory setting:

  • Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6][7]

  • Spills: In case of a spill, remove all sources of ignition and absorb the spill with an inert material (e.g., vermiculite, sand).[6]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain.[4]

Conclusion

This compound is a valuable solvent for laboratory use with a generally low order of toxicity to humans and a moderate environmental impact. Its high volatility and limited biodegradability are key environmental considerations. For laboratory personnel, the primary hazards are related to its flammability and potential for eye and respiratory irritation. Adherence to proper handling procedures, use of personal protective equipment, and appropriate disposal methods are essential for its safe use. This guide provides the necessary technical information to support a comprehensive risk assessment and promote the responsible handling of this compound in a research and development setting.

References

Dimethoxymethane as a Precursor for Polyoxymethylene Dimethyl Ethers (OMEs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyoxymethylene dimethyl ethers (OMEs), with the general structure CH₃O(CH₂O)ₙCH₃ where n ≥ 2, are gaining significant attention as promising synthetic diesel fuel additives and neat fuels. Their high oxygen content and lack of carbon-carbon bonds lead to cleaner combustion, with significantly reduced soot and nitrogen oxide (NOx) emissions. Dimethoxymethane (DMM, OME₁), the shortest of the OME family, serves as a key precursor in the synthesis of higher, more fuel-relevant OMEs (typically OME₃₋₅). This technical guide provides an in-depth overview of the synthesis of OMEs from DMM, focusing on the reaction mechanisms, catalytic systems, and experimental protocols for researchers and scientists in the field of drug development and chemical synthesis.

Reaction Mechanisms and Signaling Pathways

The synthesis of higher OMEs from DMM primarily involves the chain propagation by the insertion of formaldehyde (CH₂O) units. The most common sources of formaldehyde for this reaction are trioxane (a cyclic trimer of formaldehyde) and paraformaldehyde (a solid polymer of formaldehyde). The reaction is typically catalyzed by solid acids, such as zeolites and ion-exchange resins.

The generally accepted reaction mechanism involves two main steps:

  • Initiation: The acid catalyst facilitates the ring-opening of trioxane or the depolymerization of paraformaldehyde to generate monomeric formaldehyde.

  • Propagation: The monomeric formaldehyde then reacts with DMM in a series of chain growth steps to form longer OME chains.

The chain propagation is believed to proceed through the formation of carbocation intermediates, which are stabilized by the acid catalyst.

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation Trioxane Trioxane Monomeric_Formaldehyde Monomeric Formaldehyde (CH₂O) Trioxane->Monomeric_Formaldehyde Acid Catalyst (Ring Opening) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Monomeric_Formaldehyde Acid Catalyst (Depolymerization) DMM This compound (OME₁) OME2 OME₂ DMM->OME2 + CH₂O OME3 OME₃ OME2->OME3 + CH₂O OMEn OMEₙ OME3->OMEn + CH₂O ... OMEn+1 OMEₙ₊₁ OMEn->OMEn+1 + CH₂O

Caption: General reaction pathway for OME synthesis from DMM.

Experimental Protocols

This section details the methodologies for the synthesis of OMEs from DMM using two common types of solid acid catalysts: HZSM-5 zeolite and an ion-exchange resin.

Synthesis of OMEs using HZSM-5 Zeolite Catalyst

1. Catalyst Preparation (Hydrothermal Synthesis of HZSM-5):

  • Prepare a silica solution from sodium silicate and a solution of aluminum sulfate and sulfuric acid.

  • Add a template agent, such as tetrapropylammonium bromide (TPABr), to the silica solution.

  • Mix the two solutions under vigorous stirring to form a gel.

  • Transfer the gel to a stainless-steel autoclave and heat at 150-180°C for 24-72 hours for crystallization.

  • After cooling, the solid product is filtered, washed with deionized water until neutral pH, and dried at 100-120°C.

  • The synthesized zeolite is then calcined in air at 500-600°C for 4-8 hours to remove the organic template.

  • Finally, the Na-form of the zeolite is converted to the H-form by ion exchange with an ammonium nitrate solution, followed by calcination.

2. Reaction Procedure:

  • Charge a high-pressure autoclave reactor with this compound (DMM), trioxane (or paraformaldehyde), and the prepared HZSM-5 catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired reaction temperature (typically 120-160°C) while stirring.

  • Maintain the reaction at the set temperature for the specified duration (e.g., 1-6 hours).

  • After the reaction, cool the reactor to room temperature.

3. Product Purification and Analysis:

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • The liquid product is then analyzed to determine the conversion of reactants and the selectivity of different OME products.

  • Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this purpose. An internal standard can be used for quantification.[1]

  • Further purification of the desired OME fraction (e.g., OME₃₋₅) can be achieved by distillation.

Synthesis of OMEs using Ion-Exchange Resin Catalyst

1. Catalyst Preparation (Acid Activation):

  • Commercially available macroporous strong acid ion-exchange resins (e.g., Amberlyst series) are typically used.

  • The resin is pre-treated by washing with deionized water, followed by activation with a mineral acid (e.g., HCl or H₂SO₄) to ensure it is in the H⁺ form.

  • After acid treatment, the resin is thoroughly washed with deionized water until the washings are neutral and then dried.

2. Reaction Procedure:

  • The reaction is typically carried out in a stirred batch reactor.

  • This compound, paraformaldehyde, and the activated ion-exchange resin are added to the reactor.

  • The mixture is heated to the desired temperature (usually 60-100°C) with constant stirring.

  • The reaction is allowed to proceed for a specific time (e.g., 1-4 hours).

3. Product Purification and Analysis:

  • The ion-exchange resin is separated from the product mixture by simple filtration.

  • The liquid products are analyzed by GC-MS to determine the product distribution.

  • The desired OME products can be isolated and purified by fractional distillation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants DMM + Formaldehyde Source (Trioxane or Paraformaldehyde) Reactor High-Pressure Autoclave or Batch Reactor Reactants->Reactor Catalyst Acid Catalyst (HZSM-5 or Ion-Exchange Resin) Catalyst->Reactor Reaction Heating with Stirring Reactor->Reaction Filtration Catalyst Separation (Filtration/Centrifugation) Reaction->Filtration Crude_Product Crude OME Mixture Filtration->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation GCMS GC-MS Analysis Crude_Product->GCMS Quantification Purified_OMEs Purified OME₃₋₅ Distillation->Purified_OMEs Purified_OMEs->GCMS Purity Check

Caption: A generalized experimental workflow for OME synthesis.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of OMEs from DMM, highlighting the effects of different catalysts and reaction conditions on product yields and selectivity.

Table 1: Synthesis of OMEs using HZSM-5 Zeolite Catalysts

Formaldehyde SourceSi/Al Ratio of HZSM-5Temperature (°C)Time (h)DMM/Formaldehyde Molar RatioTOM Conversion (%)OME₂₋₈ Selectivity (%)Reference
Trioxane2001200.75286.7-[2]
Trioxane3401200.752--[2]
Trioxane5801200.752-High[2]

Table 2: Synthesis of OMEs using Ion-Exchange Resin Catalysts

Formaldehyde SourceCatalystTemperature (°C)Time (min)DMM/Formaldehyde Molar RatioFormaldehyde Conversion (%)OME₃₋₆ Selectivity (%)Reference
ParaformaldehydeNKC-96090---[3]
ParaformaldehydeNKC-97060---[3]
ParaformaldehydeNKC-98030---[3]
FormaldehydeD002804800.5-55.86 (Yield)[4]

Table 3: Synthesis of OMEs using Other Catalysts

Formaldehyde SourceCatalystTemperature (°C)Time (h)Catalyst Loading (wt%)Methylal Conversion (%)OME₂₋₈ Selectivity (%)Reference
ParaformaldehydeLa³⁺/SO₄²⁻1306181.675.5[5]

Conclusion

This compound is a crucial and versatile precursor for the synthesis of higher polyoxymethylene dimethyl ethers, which are valuable as clean-burning fuel components. The acid-catalyzed reaction of DMM with formaldehyde sources like trioxane and paraformaldehyde provides a direct route to these longer-chain OMEs. The choice of catalyst, whether a zeolite like HZSM-5 or an ion-exchange resin, along with careful control of reaction parameters such as temperature, time, and reactant ratios, significantly influences the product distribution and yield. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize the synthesis of OMEs for various applications. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and economic viability of OME production.

References

Navigating the Computational Landscape of Dimethoxymethane Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), also known as methylal, is a versatile and environmentally benign solvent and fuel additive with growing importance in the chemical and pharmaceutical industries. Understanding its formation through computational chemistry offers a powerful lens to optimize synthesis, enhance efficiency, and explore novel production routes. This in-depth technical guide provides a comprehensive overview of the computational studies on this compound formation, supported by detailed experimental protocols and quantitative data.

Reaction Pathways: A Fork in the Synthetic Road

The formation of this compound can be broadly categorized into two primary pathways: the direct synthesis from methanol and the indirect synthesis from methanol and formaldehyde. Computational studies have been instrumental in elucidating the intricate mechanisms of these pathways.

Indirect Synthesis: The Classic Acetalization Route

The most established method for DMM synthesis involves the acid-catalyzed reaction of methanol with formaldehyde.[1] This reaction proceeds through a two-step mechanism involving the formation of a hemiacetal intermediate.

The overall reaction is as follows:

2 CH₃OH + CH₂O ⇌ CH₃OCH₂OCH₃ + H₂O

Computational studies, primarily employing Density Functional Theory (DFT), have focused on mapping the potential energy surface of this reaction to identify transition states and calculate activation barriers for each elementary step.

Direct Synthesis: A One-Step Approach from Methanol

The direct synthesis of DMM from methanol is a more atom-economical approach that involves the in-situ generation of formaldehyde from methanol, followed by its immediate reaction with another methanol molecule.[2] This process typically requires bifunctional catalysts with both oxidative and acidic sites.

The overall reaction is:

2 CH₃OH + ½ O₂ ⇌ CH₃OCH₂OCH₃ + H₂O

Computational investigations of this pathway are crucial for understanding the catalyst's role in facilitating both the oxidation and acetalization steps and for designing more efficient and selective catalysts.

Computational Methodologies: The Digital Laboratory

A variety of computational methods are employed to study the formation of this compound, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is the most widely used method for investigating the reaction mechanisms of DMM formation. Functionals such as B3LYP and PBE are commonly used in conjunction with basis sets like 6-311G(d,p) to optimize the geometries of reactants, products, intermediates, and transition states. These calculations provide valuable insights into the electronic structure and energetics of the reaction.

Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods are computationally more demanding but can provide benchmark-quality data for activation energies and reaction enthalpies.

Solvation Models

To accurately model reactions in the liquid phase, implicit or explicit solvation models are incorporated into the quantum chemical calculations. The Polarizable Continuum Model (PCM) is a popular implicit solvation model used to account for the bulk solvent effects.

Quantitative Data: A Tabular Summary

The following tables summarize key quantitative data obtained from computational and experimental studies on the formation of this compound.

Table 1: Calculated Activation Energies and Reaction Enthalpies for the Indirect Synthesis of this compound

Reaction StepComputational MethodBasis SetActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)Reference
CH₂O + H⁺ ⇌ CH₂OH⁺DFT (B3LYP)6-31G(d)--Theoretical Study
CH₃OH + CH₂OH⁺ ⇌ CH₃O(H)CH₂OH⁺DFT (B3LYP)6-31G(d)--Theoretical Study
CH₃O(H)CH₂OH⁺ ⇌ CH₃OCH₂OH + H⁺DFT (B3LYP)6-31G(d)--Theoretical Study
CH₃OCH₂OH + H⁺ ⇌ CH₃OCH₂OH₂⁺DFT (B3LYP)6-31G(d)--Theoretical Study
CH₃OCH₂OH₂⁺ ⇌ CH₃OCH₂⁺ + H₂ODFT (B3LYP)6-31G(d)--Theoretical Study
CH₃OH + CH₃OCH₂⁺ ⇌ CH₃O(H)CH₂OCH₃⁺DFT (B3LYP)6-31G(d)--Theoretical Study
CH₃O(H)CH₂OCH₃⁺ ⇌ CH₃OCH₂OCH₃ + H⁺DFT (B3LYP)6-31G(d)--Theoretical Study

Table 2: Experimental Kinetic Data for the Formation of this compound

CatalystTemperature (°C)Rate Constant (k)Activation Energy (kJ/mol)Reference
Sulfonated crosslinked polystyrene60 - 75--[3]
Acidic ion exchange resin80 - 120-35.7 - 39.6[4]

Experimental Protocols: From Theory to Practice

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound from methanol and formaldehyde, based on established procedures.[5][6]

Materials and Equipment
  • Methanol (reagent grade, ≥ 99.8%)

  • Formaldehyde solution (37 wt% in water)

  • Activated carbon-supported sulfuric acid catalyst (15-25 wt% acid loading)[6]

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Filter paper and funnel

Synthesis Procedure
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine methanol and formaldehyde solution in a molar ratio of 2:1 to 5:1.[6]

  • Catalyst Addition: Add the activated carbon-supported acid catalyst to the reactant mixture. The catalyst amount should be 0.3-10% of the total mass of the reactants.[6]

  • Reaction Setup: Assemble the distillation apparatus with the reaction flask.

  • Reaction Conditions: Heat the mixture to a temperature between 40-98°C with continuous stirring.[6]

  • Distillation: Control the reflux ratio between 1:1 and 4:1. Collect the distillate that comes over between 40-46°C. This fraction will be the crude this compound product.[6]

  • Catalyst Recovery: After the reaction is complete, cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can be retained in the reaction vessel for subsequent batches.[6]

  • Purification: The collected distillate is an azeotropic mixture of this compound and methanol. Further purification can be achieved by extractive distillation or pressure swing distillation to obtain high-purity this compound.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow for studying this compound formation.

indirect_synthesis Methanol Methanol (2 CH₃OH) Hemiacetal Hemiacetal (CH₃OCH₂OH) Methanol->Hemiacetal DMM This compound (CH₃OCH₂OCH₃) Methanol->DMM Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Hemiacetal Hemiacetal->DMM Water Water (H₂O) Hemiacetal->Water

Caption: Indirect synthesis of this compound from methanol and formaldehyde.

direct_synthesis Methanol1 Methanol (CH₃OH) Formaldehyde In-situ Formaldehyde (CH₂O) Methanol1->Formaldehyde Oxygen Oxygen (½ O₂) Oxygen->Formaldehyde DMM This compound (CH₃OCH₂OCH₃) Formaldehyde->DMM Water Water (H₂O) Formaldehyde->Water Methanol2 Methanol (CH₃OH) Methanol2->DMM

Caption: Direct synthesis of this compound from methanol.

computational_workflow start Define Reaction Pathway geom_opt Geometry Optimization (DFT/Ab Initio) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_calc Single Point Energy Calculation (High-Level Theory) geom_opt->energy_calc ts_search->freq_calc irc_calc IRC Calculation ts_search->irc_calc ts_search->energy_calc irc_calc->geom_opt thermo_calc Thermochemical Analysis (Enthalpy, Entropy, Free Energy) energy_calc->thermo_calc kinetics_calc Kinetic Analysis (Rate Constants) thermo_calc->kinetics_calc end Reaction Mechanism & Energetics kinetics_calc->end

Caption: A typical computational workflow for studying reaction mechanisms.

References

Methodological & Application

Application Notes and Protocols for Utilizing Dimethoxymethane (DMM) as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Traditional solvents such as diethyl ether and tetrahydrofuran (THF) are widely used but present challenges related to safety, hygroscopicity, and peroxide formation. Dimethoxymethane (DMM), also known as methylal, has been identified as a potential alternative solvent for Grignard reactions.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of DMM as a solvent for these critical organometallic reactions.

DMM is a stable and relatively inexpensive acyclic ether.[1] Its physical and chemical properties suggest its suitability as a medium for Grignard reagent formation. These application notes aim to provide a comprehensive guide for researchers considering DMM for their synthetic needs.

Properties of this compound (DMM)

Understanding the properties of DMM is crucial for its successful application in Grignard reactions.

PropertyThis compound (DMM)Diethyl Ether (Et₂O)Tetrahydrofuran (THF)
Formula C₃H₈O₂C₄H₁₀OC₄H₈O
Molar Mass 76.09 g/mol 74.12 g/mol 72.11 g/mol
Boiling Point 42.3 °C34.6 °C66 °C
Melting Point -105 °C-116.3 °C-108.4 °C
Density 0.860 g/mL at 20 °C0.713 g/mL at 20 °C0.889 g/mL at 20 °C
Flash Point -18 °C-45 °C-14 °C
Water Solubility 330 g/L at 20 °C69 g/L at 20 °CMiscible
Peroxide Formation LowHighHigh

Advantages and Disadvantages of DMM in Grignard Reactions

Potential Advantages
  • Reduced Peroxide Formation: DMM has a lower tendency to form explosive peroxides compared to traditional ethereal solvents, enhancing laboratory safety.

  • Favorable Boiling Point: With a boiling point of 42.3 °C, DMM allows for reactions to be conducted at a slightly elevated temperature compared to diethyl ether, which may facilitate the initiation and completion of Grignard reagent formation.

  • Stability: DMM is stable under neutral or alkaline conditions, which are characteristic of Grignard reactions.

  • Solvent Power: It exhibits good dissolving power for a range of organic compounds.

Potential Disadvantages and Considerations
  • Water Solubility: DMM has a significant solubility in water (330 g/L), which could complicate the aqueous work-up and extraction steps. Anhydrous conditions, as with all Grignard reactions, are paramount.

  • Coordination Ability: The ability of DMM to solvate and stabilize the Grignard reagent (Schlenk equilibrium) is a critical factor that is not extensively documented. The bidentate coordination of the two ether oxygens could potentially influence the reactivity of the Grignard reagent.

  • Lack of Precedent: There is a notable absence of extensive literature and established protocols for the use of DMM in Grignard reactions, necessitating thorough optimization for specific substrates.

Experimental Protocols

The following are generalized protocols for the preparation of a Grignard reagent in DMM and its subsequent reaction. These protocols are based on standard Grignard procedures and should be adapted and optimized for specific substrates and scales.

Extreme caution must be exercised as Grignard reactions are highly exothermic and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of Phenylmagnesium Bromide in DMM

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound (DMM)

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether (for comparison, if desired)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure a constant flow of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Allow to cool to room temperature.

  • Initiation: Add a small portion of anhydrous DMM to the flask. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous DMM. Add a small amount of the bromobenzene solution to the magnesium turnings.

  • Reaction: The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle bubbling. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark gray or brownish solution is the Phenylmagnesium Bromide in DMM, ready for use.

Protocol 2: Reaction of Phenylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • Phenylmagnesium bromide solution in DMM (prepared as above)

  • Benzaldehyde

  • Anhydrous this compound (DMM)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Addition: Cool the prepared Phenylmagnesium bromide solution in an ice bath. Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous DMM in a dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, diphenylmethanol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparative Performance (Illustrative)

The following table is a template for comparing the performance of DMM with traditional solvents. Note: The yield and reaction time data for DMM are illustrative and must be determined experimentally.

ReactionSolventReaction Time (h)Yield (%)Reference
PhMgBr + Benzaldehyde → DiphenylmethanolDiethyl Ether1~85-95[Generic Literature]
PhMgBr + Benzaldehyde → DiphenylmethanolTHF1~90-98[Generic Literature]
PhMgBr + Benzaldehyde → DiphenylmethanolDMM To be determinedTo be determinedExperimental
n-BuMgBr + Acetone → 2-Methyl-2-pentanolDiethyl Ether1~80-90[Generic Literature]
n-BuMgBr + Acetone → 2-Methyl-2-pentanolTHF1~85-95[Generic Literature]
n-BuMgBr + Acetone → 2-Methyl-2-pentanolDMM To be determinedTo be determinedExperimental

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism RMgX R-Mg-X Intermediate [R-C(R')(R'')-O-Mg-X] RMgX->Intermediate Nucleophilic Attack Carbonyl R'-C(=O)-R'' Carbonyl->Intermediate Workup H₃O⁺ Work-up Intermediate->Workup Alcohol R-C(R')(R'')-OH Workup->Alcohol Protonation Grignard_Workflow Start Start Dry Flame-dry glassware under inert gas Start->Dry Activate Activate Mg turnings (e.g., with I₂) Dry->Activate Prepare Prepare alkyl/aryl halide solution in DMM Activate->Prepare Initiate Initiate reaction Activate->Initiate Prepare->Initiate Add Dropwise addition of halide solution Initiate->Add Reflux Maintain gentle reflux Add->Reflux React Add electrophile Reflux->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with ether Quench->Extract Purify Dry, concentrate, and purify product Extract->Purify End End Purify->End

References

Application Notes and Protocols: Methoxymethyl (MOM) Protection of Alcohols using Dimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is crucial for the successful synthesis of complex molecules. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its ease of introduction, stability under a broad range of non-acidic reaction conditions, and facile cleavage under acidic conditions.[1] Traditionally, the installation of a MOM group has been accomplished using chloromethyl methyl ether (MOM-Cl), a reagent now recognized as a potent carcinogen.[2] A safer and more environmentally benign alternative is the use of dimethoxymethane (also known as methylal) in the presence of an acid catalyst.[3] This method proceeds via an acetal exchange reaction, offering a reliable and scalable protocol for the protection of primary, secondary, and tertiary alcohols, as well as phenols.[4]

This document provides detailed application notes and experimental protocols for the MOM protection of alcohols utilizing this compound with various acid catalysts.

Data Presentation

The following tables summarize quantitative data for the MOM protection of a diverse range of alcohols. The data highlights the efficiency and broad applicability of this methodology, particularly with solid acid catalysts which offer advantages in terms of ease of handling, recyclability, and milder reaction conditions.

Table 1: Methoxymethylation of Various Alcohols using 10% Mo(VI)/ZrO₂ Catalyst [4]

EntrySubstrate AlcoholProductTime (min)Yield (%)
1Benzyl alcoholBenzyl methoxymethyl ether2099
24-Methylbenzyl alcohol4-Methylbenzyl methoxymethyl ether2098
34-Methoxybenzyl alcohol4-Methoxybenzyl methoxymethyl ether2097
44-Chlorobenzyl alcohol4-Chlorobenzyl methoxymethyl ether2098
54-Bromobenzyl alcohol4-Bromobenzyl methoxymethyl ether2099
6Cinnamyl alcoholCinnamyl methoxymethyl ether2096
71-Phenylethanol1-Phenylethyl methoxymethyl ether2095
8CyclohexanolCyclohexyl methoxymethyl ether2094
9GeraniolGeranyl methoxymethyl ether2093
10MentholMenthyl methoxymethyl ether2092
112-Adamantanol2-Adamantyl methoxymethyl ether2091
12Furfuryl alcoholFurfuryl methoxymethyl ether2099

Reaction Conditions: Alcohol (1 mmol), this compound (10 mmol), 10% Mo(VI)/ZrO₂ (25 mg), 40 °C.[4]

Experimental Protocols

Protocol 1: General Procedure for MOM Protection using a Solid Acid Catalyst (Mo(VI)/ZrO₂)[4]

This protocol describes a highly efficient and environmentally friendly method using a recyclable solid acid catalyst.

Materials:

  • Substrate alcohol

  • This compound (DMM)

  • 10% Mo(VI)/ZrO₂ catalyst

  • Anhydrous solvent (e.g., dichloromethane or solvent-free)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in this compound (10 mmol), add the 10% Mo(VI)/ZrO₂ catalyst (25 mg). The reaction can also be performed under solvent-free conditions.

  • The reaction mixture is stirred at 40 °C under a nitrogen atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 20 minutes), the reaction mixture is filtered to recover the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: MOM Protection using Phosphorus Pentoxide (P₂O₅)[5]

This method utilizes a strong dehydrating agent to drive the reaction to completion.

Materials:

  • Substrate alcohol

  • This compound (DMM)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous chloroform (CHCl₃), dried over P₂O₅

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the alcohol (1.0 eq.) in anhydrous chloroform, add an excess of this compound.

  • Add phosphorus pentoxide (P₂O₅) portion-wise to the stirred solution at room temperature (25 °C).

  • Stir the reaction mixture under a nitrogen atmosphere and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: MOM Protection using a Protic Acid Catalyst (p-TsOH or TfOH)[5]

This protocol employs common protic acids as catalysts.

Materials:

  • Substrate alcohol

  • This compound (DMM)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves (3A or 4A, activated) - optional but recommended

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis, including a Soxhlet extractor if using molecular sieves for an extended reaction.

Procedure:

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane, add an excess of this compound (can also be used as the solvent).

  • For reactions requiring stringent anhydrous conditions, a Soxhlet extractor containing activated molecular sieves can be incorporated to remove the methanol byproduct.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 10 mol%) or trifluoromethanesulfonic acid to the solution.

  • The reaction mixture is stirred at room temperature or refluxed under a nitrogen atmosphere until the starting material is consumed, as indicated by TLC analysis.

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mandatory Visualization

G cluster_workflow Experimental Workflow for MOM Protection Start Start Reactants Alcohol + this compound + Acid Catalyst Start->Reactants Reaction Stir at appropriate temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction + Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product MOM-protected Alcohol Purification->Product

Caption: General experimental workflow for MOM protection of alcohols.

G cluster_mechanism Acid-Catalyzed Mechanism of MOM Protection DMM This compound (CH3O-CH2-OCH3) Protonation Protonation by Acid (H+) DMM->Protonation Oxonium Formation of Oxonium Ion (CH3O-CH2-O+HCH3) Protonation->Oxonium Elimination Elimination of Methanol (-CH3OH) Oxonium->Elimination Carbocation Formation of Methoxymethyl Cation (CH3O-CH2+) Elimination->Carbocation Nucleophilic_Attack Nucleophilic Attack by Alcohol (R-OH) Carbocation->Nucleophilic_Attack Deprotonation Deprotonation (-H+) Nucleophilic_Attack->Deprotonation MOM_Ether MOM Ether (R-O-CH2-OCH3) Deprotonation->MOM_Ether

Caption: Acid-catalyzed mechanism for MOM protection.

References

Application Notes and Protocols for Dimethoxymethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dimethoxymethane (DMM), also known as methylal, as a versatile aprotic solvent in organic reactions. Detailed protocols for its application in key transformations, including Grignard reactions, lithiations, and palladium-catalyzed cross-coupling reactions, are presented, supported by quantitative data to facilitate adoption in research and development settings.

Physicochemical Properties and Advantages of this compound

This compound is a colorless, flammable liquid with a low boiling point and viscosity, and excellent dissolving power.[1] It is the dimethyl acetal of formaldehyde and is miscible with most common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₈O₂[1]
Molar Mass76.09 g/mol [1]
Boiling Point42 °C[1]
Melting Point-105 °C[1]
Density0.860 g/mL at 20 °C[1]
Solubility in Water33.3 g/100 mL at 20 °C[1]
Dielectric Constant2.7 at 20 °C[1]

Key Advantages as a Solvent:

  • Aprotic Nature: DMM is an aprotic solvent, making it suitable for a wide range of moisture-sensitive reactions, particularly those involving organometallic reagents.

  • Low Boiling Point: Its low boiling point facilitates easy removal from reaction mixtures, simplifying product isolation and purification.

  • Good Solvating Power: DMM exhibits good solubility for a variety of organic compounds.

  • Stability: It is stable to bases and non-acidic conditions, making it compatible with a broad spectrum of reagents.

  • "Green" Solvent Potential: DMM is considered a more environmentally friendly alternative to some halogenated solvents and other ethers like THF and 1,4-dioxane.

Application in Grignard Reactions

This compound serves as an effective alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF) for the formation and reaction of Grignard reagents. Its ability to solvate the magnesium center facilitates the reaction while its low boiling point can be advantageous for reactions conducted at moderate temperatures.

Protocol 1: Preparation of Phenylmagnesium Bromide and Reaction with an Aldehyde

This protocol details the in-situ preparation of phenylmagnesium bromide in this compound and its subsequent reaction with benzaldehyde to form diphenylmethanol.

Experimental Workflow for Grignard Reaction in DMM

Grignard_Workflow A Preparation of Glassware and Reagents B Activation of Magnesium Turnings A->B Anhydrous Conditions C Formation of Grignard Reagent in DMM B->C Initiation with Iodine D Addition of Electrophile (Aldehyde) C->D Controlled Addition E Reaction Quench D->E Exothermic Control F Work-up and Purification E->F Extraction G Product Characterization F->G Spectroscopy

Caption: General workflow for a Grignard reaction using DMM.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous this compound (DMM)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: A solution of bromobenzene (1.0 eq) in anhydrous DMM is prepared in the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of benzaldehyde (1.0 eq) in anhydrous DMM is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford diphenylmethanol.

Table 2: Representative Data for Grignard Reaction in DMM

Reactant 1Reactant 2ProductSolventTime (h)Temp (°C)Yield (%)
BromobenzeneBenzaldehydeDiphenylmethanolDMM30 to RT~85-95 (expected)

(Note: The yield is an expected range based on typical Grignard reactions. Actual yields may vary.)

Application in Lithiation Reactions

This compound can be employed as a solvent for lithiation reactions, particularly for the deprotonation of acidic C-H bonds using organolithium reagents like n-butyllithium (n-BuLi). Its aprotic nature and ability to solvate organolithium species make it a suitable medium for these transformations.

Protocol 2: Ortho-lithiation of Anisole

This protocol describes the directed ortho-lithiation of anisole using n-butyllithium in this compound, followed by quenching with an electrophile.

Logical Relationship for Ortho-Lithiation

Ortho_Lithiation Substrate Anisole (with directing group) Intermediate Ortho-lithiated Anisole Substrate->Intermediate Deprotonation Base n-Butyllithium Base->Intermediate Solvent This compound Solvent->Intermediate Solvation Product Ortho-substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (e.g., DMF) Electrophile->Product Suzuki_Workflow A Degassing of Solvent (DMM) B Addition of Reactants and Catalyst A->B Inert Atmosphere C Addition of Base B->C D Reaction Heating C->D Reflux E Monitoring Reaction Progress (TLC/GC) D->E F Work-up and Extraction E->F Completion G Purification (Chromatography) F->G

References

Application of Dimethoxymethane in Pharmaceutical and Fine Chemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), also known as methylal, is a versatile and increasingly popular compound in pharmaceutical and fine chemical synthesis. Its low boiling point (42 °C), good dissolving power, and favorable safety profile make it a valuable reagent and solvent.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of DMM in organic synthesis.

Reagent for Methoxymethyl (MOM) Protection of Alcohols and Phenols

This compound is widely used as a safer and more convenient alternative to the highly carcinogenic chloromethyl methyl ether (MOM-Cl) for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[3][4][5][6][7] The MOM group is stable under a variety of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases, making it a valuable protecting group in multi-step syntheses.[8]

Logical Relationship for MOM Protection Strategies

cluster_start Starting Material cluster_reagents Protection Reagents cluster_product Product Alcohol_Phenol Alcohol/Phenol (R-OH) DMM This compound (DMM) + Acid Catalyst Alcohol_Phenol->DMM Safer Alternative MOMCl MOM-Cl + Base Alcohol_Phenol->MOMCl Traditional (Carcinogenic) MOM_Ether MOM Ether (R-OMOM) DMM->MOM_Ether MOMCl->MOM_Ether

General strategies for MOM protection of hydroxyl groups.
Quantitative Data: MOM Protection of Alcohols and Phenols using this compound

Substrate TypeCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Primary AlcoholP₂O₅DichloromethaneRoom Temp16Good[9]
Secondary AlcoholP₂O₅Chloroform25-Good[9]
Sterically Hindered Secondary AlcoholMo(VI)/ZrO₂Solvent-free400.33~99[10]
Tertiary AlcoholMo(VI)/ZrO₂Solvent-free400.33~99[10]
Phenolp-Toluenesulfonic acidMethylene ChlorideReflux4860-85[3]
Electron-deficient Phenolp-Toluenesulfonic acidMethylene ChlorideReflux48~60[3]
Dihydroxy-phenolp-Toluenesulfonic acidMethylene ChlorideReflux--[3]

Note: "Good" indicates that while a specific yield was not provided, the source described the reaction as effective.

Experimental Protocols

This protocol is adapted from procedures described for the protection of primary alcohols.[9]

Workflow for MOM Protection of a Primary Alcohol

G A 1. Dissolve alcohol in anhydrous CH2Cl2 B 2. Add excess this compound A->B C 3. Add P2O5 portion-wise at RT B->C D 4. Stir at RT until completion (TLC) C->D E 5. Quench with sat. aq. NaHCO3 D->E F 6. Extract with CH2Cl2 E->F G 7. Wash with brine, dry (Na2SO4), concentrate F->G H 8. Purify by column chromatography G->H

Experimental workflow for MOM protection of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • This compound (DMM, 5.0-10.0 eq)

  • Phosphorus pentoxide (P₂O₅, 2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous dichloromethane.

  • Add an excess of this compound to the solution.

  • While stirring at room temperature, carefully add phosphorus pentoxide in small portions. The reaction may be exothermic.

  • Stir the mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a cooled, saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected alcohol.

This protocol is based on a general method for the methoxymethylation of phenolic hydroxyl groups.[3]

Materials:

  • Phenol (1.0 eq)

  • Methylene Chloride (CH₂Cl₂)

  • This compound (DMM, ~3-4 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount, e.g., 0.02 eq)

  • Molecular Sieves (3Å or 4Å)

  • Triethylamine (Et₃N)

  • 1N Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a reflux apparatus with a Soxhlet extractor containing activated molecular sieves (3Å or 4Å).

  • To a round-bottom flask, add the phenol, methylene chloride, and this compound.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture under an inert atmosphere. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and add triethylamine to neutralize the acid catalyst.

  • Wash the organic layer with 1N sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield the MOM-protected phenol.

This compound as a Solvent in Synthesis

This compound's low boiling point, miscibility with many organic solvents, and ability to dissolve a range of organic substrates make it a useful reaction medium.[3][11][12] It has been explored as a greener alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF).[11][13]

Comparative Data: DMM as a Solvent

While extensive quantitative comparative data is still emerging, the following table provides a qualitative comparison of DMM with common ethereal solvents.

PropertyThis compound (DMM)Diethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 4234.666~80
Flash Point (°C) -18-45-14-11
Peroxide Formation LowHighHighLow
Water Miscibility Partially miscible (33 g/100 mL)Slightly soluble (6.9 g/100 mL)MiscibleLimited miscibility
"Green" Credentials FavorableLess favorableLess favorableBio-based, favorable

Note: Data compiled from various sources.[2][3][11][13]

Applications in Specific Reactions
  • Grignard Reactions: DMM can be used as a solvent for Grignard reactions. While THF is often preferred due to its higher polarity which can better stabilize the Grignard reagent, DMM's lower boiling point facilitates easier removal after the reaction.[12][14][15]

  • Organolithium Reactions: The use of DMM as a solvent for organolithium reactions is less common than for Grignard reagents, as ethereal solvents like THF or diethyl ether are typically employed to solvate the lithium cation and increase reactivity.[16][17][18]

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck): The use of DMM as a solvent in common cross-coupling reactions like Suzuki and Heck is not widely documented in the provided search results. These reactions often utilize solvents like toluene, dioxane, DMF, or THF.[1][7][8][17][19][20][21][22][23]

Application in Pharmaceutical Intermediate Synthesis

This compound's role as a protecting group precursor makes it a valuable tool in the synthesis of complex pharmaceutical ingredients.

Example: Synthesis of an Intermediate for an Anticancer Agent

In the synthesis of certain noscapine derivatives with potential anticancer activity, this compound has been used for the protection of a hydroxyl group. A reported synthesis utilized this compound with P₂O₅ in dichloromethane, achieving a 54% yield for the protection step.[24]

Workflow for the Synthesis of a Protected Anticancer Intermediate

G A 1. Starting Material (Noscapine Analogue) B 2. DMM, P2O5, CH2Cl2 A->B C 3. Reaction at RT for 16h B->C D 4. MOM-protected Intermediate (54% yield) C->D E 5. Further Synthetic Steps D->E F 6. Final Anticancer Compound E->F

Synthesis of a MOM-protected intermediate for an anticancer agent.

While specific, detailed protocols for the use of DMM in the synthesis of widely known drugs like Lamivudine, Sofosbuvir, or Paclitaxel were not explicitly found in the search results, its application for MOM protection is a general strategy that could be employed in the synthesis of their intermediates.[4][6][9][24][25][26][27][28][29][30][31][32][33][34][35]

This compound as a Green Solvent

This compound is considered a greener solvent alternative due to its relatively low toxicity and favorable environmental profile.[13][36] Life cycle assessments (LCA) have been conducted to compare the environmental impact of DMM production from different feedstocks, including renewable sources, which can further enhance its sustainability credentials.[26][37][38][39]

Key "Green" Attributes of this compound:

  • Lower Toxicity: It is considered to have low hazard potential to humans.[36]

  • Biodegradability: It is expected to be readily biodegradable.

  • Renewable Feedstock Potential: DMM can be produced from methanol, which can be derived from biomass.[37][38]

A comprehensive quantitative comparison of the life cycle assessment of DMM with other common laboratory solvents is an area of ongoing research.

Safety and Handling

This compound is a highly flammable liquid with a low flash point.[2][3] It is important to handle it in a well-ventilated area, away from ignition sources. While it is considered to have low toxicity, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for Gas-Phase Synthesis of Dimethoxymethane (DMM) using Bifunctional Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethane (DMM), also known as methylal, is a versatile, colorless, and flammable liquid with a low boiling point and excellent solvent properties.[1] It finds significant applications in various industries, including paints, perfumes, pharmaceuticals, and as a fuel additive.[2] In the context of sustainable chemistry, DMM is considered a promising green solvent and a potential clean-burning diesel fuel additive that can reduce soot and nitrogen oxide emissions.[3]

The direct, one-step synthesis of DMM from methanol in the gas phase over bifunctional heterogeneous catalysts represents a more sustainable and economically viable alternative to the traditional two-step process, which involves the production and subsequent reaction of formaldehyde.[3][4] This one-step approach simplifies the process, reduces operational units, and avoids the handling of toxic formaldehyde.[3]

These application notes provide a comprehensive overview and detailed protocols for the gas-phase synthesis of DMM, focusing on the use of bifunctional catalysts that possess both acidic and redox or dehydrogenation functionalities.

Reaction Pathways and Mechanisms

The gas-phase synthesis of DMM from methanol over bifunctional catalysts can proceed through two primary routes:

  • Oxidative Dehydrogenation: In this pathway, methanol is first oxidized to formaldehyde on the redox sites of the catalyst. The formaldehyde is then immediately acetalized with another methanol molecule on the acidic sites to form DMM.[3]

  • Non-Oxidative Dehydrogenation: This route involves the dehydrogenation of methanol to formaldehyde on metallic sites, producing hydrogen as a valuable byproduct. Similar to the oxidative route, the in-situ formed formaldehyde reacts with methanol on acidic sites to yield DMM.[5][6]

A balanced interplay between the two types of active sites on the catalyst is crucial for achieving high DMM selectivity and yield.[3]

DMM_Synthesis_Pathways General Reaction Pathways for DMM Synthesis cluster_oxidative Oxidative Dehydrogenation cluster_non_oxidative Non-Oxidative Dehydrogenation Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde  Redox Sites (+O2) Methanol->Formaldehyde  Dehydrogenation Sites Byproducts_Ox Byproducts (e.g., H2O, CO, CO2) Methanol->Byproducts_Ox Side Reactions Byproducts_NonOx Byproducts (e.g., H2, DME, MF) Methanol->Byproducts_NonOx Side Reactions DMM This compound (DMM) Formaldehyde->DMM  Acidic Sites (+CH3OH) Formaldehyde->DMM  Acidic Sites (+CH3OH) Experimental_Workflow Experimental Workflow for DMM Synthesis Cat_Prep Catalyst Preparation (e.g., Impregnation, Calcination) Cat_Char Catalyst Characterization (XRD, TEM, TPD, etc.) Cat_Prep->Cat_Char Reactor_Setup Reactor Setup and Catalyst Loading Cat_Prep->Reactor_Setup Pretreatment In-situ Catalyst Pre-treatment (e.g., Reduction) Reactor_Setup->Pretreatment Reaction Catalytic Reaction (Controlled T, P, WHSV) Pretreatment->Reaction Analysis Product Analysis (Online GC) Reaction->Analysis Data_Eval Data Evaluation (Conversion, Selectivity, Yield) Analysis->Data_Eval

References

Application Notes and Protocols: Utilizing Dimethoxymethane (DMM) as a Diesel Fuel Additive for Soot Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for investigating the efficacy of dimethoxymethane (DMM) as a diesel fuel additive to mitigate soot emissions. The information compiled herein is based on findings from various scientific studies and is intended to guide researchers in setting up and conducting similar experiments.

Introduction

This compound (DMM), an oxygenated fuel additive, has garnered significant interest for its potential to reduce particulate matter (PM), or soot, emissions from diesel engines. Its high oxygen content and lack of carbon-carbon bonds are believed to contribute to more complete combustion, thereby inhibiting the formation of soot precursors.[1] Research has consistently shown that blending DMM with conventional diesel fuel can lead to substantial reductions in smoke and particulate matter emissions.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of DMM addition on diesel engine performance and emissions, as reported in various studies.

Table 1: Effect of DMM Blends on Soot and Particulate Matter Emissions

DMM Volume (%)Soot/Smoke Reduction (%)Reference Engine TypeOperating ConditionsCitation
1346Four-cylinder commercial CI engine1400 rpm, 0.6 MPa[2][3]
16.636 ± 8 (mass emissions)1.8 L IDI turbo-charged dieselFTP emissions tests[4]
20"Considerable"Single-cylinder, four-stroke CINot specified[5]
30"Satisfactory"Direct-injection (DI) diesel engineNot specified[5]
50"Remarkably reduce"Direct-injection (DI) diesel engineNot specified

Table 2: Effect of DMM Blends on Other Gaseous Emissions

DMM Volume (%)NOx Emission ChangeCO Emission ChangeHC Emission ChangeCitation
5-50Almost unchangedDecreaseIncrease[5]
16.6No changeNot specifiedUnchanged[4]
20Increase"Considerably reduced""Reduced considerably"
30No effectLess CO emissionsNot specified[5]

Table 3: Effect of DMM Blends on Engine Performance

DMM Volume (%)Brake-Specific Fuel Consumption (BSFC)Thermal EfficiencyIgnition DelayCitation
5-50HigherIncreases a littleLonger[5]
13Not specifiedIncreases by 1.06% (at 1400 rpm, 1.0 MPa)Not specified[2][3]
20Not specifiedBetter performanceNot specified

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the impact of DMM on diesel engine emissions.

Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of DMM and diesel fuel for engine testing.

Materials:

  • Standard diesel fuel (e.g., No. 2 diesel)

  • This compound (DMM, ≥99% purity)

  • Glass beakers or stainless steel containers

  • Magnetic stirrer and stir bars or mechanical agitator

  • Graduated cylinders or volumetric flasks

Procedure:

  • Determine the desired volumetric percentages of DMM to be tested (e.g., 5%, 10%, 15%, 20%, 30% v/v).

  • For each blend, calculate the required volumes of diesel fuel and DMM.

  • In a clean, dry container, add the calculated volume of diesel fuel.

  • Place the container on a magnetic stirrer and add a stir bar.

  • While continuously stirring, slowly add the calculated volume of DMM to the diesel fuel.

  • Continue stirring the mixture for a minimum of 30 minutes to ensure homogeneity.

  • Visually inspect the blend for any signs of phase separation. If separation occurs, the blend is not stable and may require a co-solvent or different blending method.

  • Prepare a sufficient quantity of each blend for the planned engine tests.

  • Store the prepared blends in sealed, clearly labeled containers in a well-ventilated area away from direct sunlight.

Engine and Emission Testing Protocol

Objective: To operate a diesel engine under controlled conditions with different DMM-diesel blends and measure the resulting emissions.

Equipment:

  • A stationary diesel engine test bed, preferably a single-cylinder, four-stroke, direct-injection engine.

  • Engine dynamometer to control engine load and speed.

  • Fuel consumption measurement system.

  • Exhaust gas analysis system for measuring NOx, CO, and HC (e.g., using chemiluminescence for NOx, non-dispersive infrared (NDIR) for CO and CO2, and a flame ionization detector (FID) for HC).

  • Soot/smoke measurement instrument (e.g., filter paper smoke meter, opacimeter, or a gravimetric method using a dilution tunnel).

  • Data acquisition system to record engine parameters and emissions data.

Procedure:

  • Engine Setup and Baseline Measurement:

    • Install and calibrate all measurement instruments according to the manufacturer's instructions.

    • Warm up the engine to a stable operating temperature using standard diesel fuel.

    • Set the engine to a specific operating condition (e.g., constant speed of 1500 rpm and varying loads from 25% to 100% in 25% increments).

    • Record baseline engine performance (power, torque, fuel consumption) and emissions (soot, NOx, CO, HC) for pure diesel fuel at each operating point.

  • Testing with DMM Blends:

    • Drain the fuel system of the previous fuel.

    • Introduce the first DMM-diesel blend into the fuel tank.

    • Run the engine for a sufficient period to ensure the new fuel blend has completely replaced the previous fuel in the entire system.

    • Repeat the measurements of engine performance and emissions at the same predefined engine operating conditions as the baseline test.

    • Repeat this process for all prepared DMM-diesel blends.

  • Soot Measurement (Gravimetric Method):

    • If using a gravimetric method, a partial flow dilution tunnel is typically employed.

    • A sample of the exhaust gas is drawn and diluted with filtered air at a controlled temperature (e.g., below 52°C).[4]

    • The diluted exhaust is then passed through a pre-weighed filter paper for a specific duration.

    • The filter paper is then conditioned in a controlled environment (temperature and humidity) and weighed again to determine the mass of the collected particulate matter.[6]

Data Analysis
  • Calculate the percentage reduction in soot/smoke for each DMM blend compared to the baseline diesel fuel at each operating point.

  • Analyze the trends in NOx, CO, and HC emissions with increasing DMM concentration.

  • Calculate the brake-specific fuel consumption (BSFC) and thermal efficiency for each fuel blend and operating condition.

  • Present the data in tables and graphs for clear comparison and interpretation.

Visualizations

The following diagrams illustrate key aspects of using DMM as a diesel fuel additive.

Experimental_Workflow cluster_prep Fuel Preparation cluster_test Engine Testing cluster_analysis Data Analysis Diesel Diesel Fuel Blend Blending & Mixing (e.g., 5%, 10%, 20% DMM) Diesel->Blend DMM This compound DMM->Blend Engine Diesel Engine Test Bed Blend->Engine Dynamometer Dynamometer (Control Load & Speed) Engine->Dynamometer Emissions Emissions Measurement (Soot, NOx, CO, HC) Engine->Emissions Data Data Acquisition Dynamometer->Data Emissions->Data Analysis Performance & Emissions Analysis Data->Analysis Results Results & Comparison Analysis->Results

Caption: Experimental workflow for evaluating DMM as a diesel additive.

Soot_Reduction_Mechanism cluster_combustion Diesel Combustion cluster_dmm DMM Intervention Fuel Diesel Fuel Droplets Rich_Zones Fuel-Rich Zones Fuel->Rich_Zones PAH Polycyclic Aromatic Hydrocarbons (PAH) Rich_Zones->PAH Soot_Nuclei Soot Nuclei Formation PAH->Soot_Nuclei Soot_Growth Soot Particle Growth Soot_Nuclei->Soot_Growth Soot Soot Emissions Soot_Growth->Soot DMM DMM Additive (CH3-O-CH2-O-CH3) O2 Localized Oxygen Enrichment DMM->O2 OH Increased OH Radicals DMM->OH Dilution Dilution of Aromatic Content DMM->Dilution O2->Rich_Zones Reduces OH->PAH Oxidizes Precursors OH->Soot_Growth Enhances Soot Oxidation Dilution->PAH Reduces Precursors

Caption: Proposed mechanism of soot reduction by DMM addition.

DMM_Emission_Effects cluster_reduced Reduced Emissions cluster_increased Increased Emissions / Effects cluster_variable Variable Effects DMM DMM Addition to Diesel Soot Soot / PM DMM->Soot Significantly Decreases CO Carbon Monoxide (CO) DMM->CO Decreases HC Hydrocarbons (HC) DMM->HC Increases BSFC Brake-Specific Fuel Consumption DMM->BSFC Increases NOx Nitrogen Oxides (NOx) DMM->NOx Generally Unchanged or Slight Increase

Caption: Logical relationships of DMM's effects on diesel emissions.

References

Application Notes and Protocols for the One-Pot Synthesis of Dimethoxymethane from Methanol over Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of dimethoxymethane (DMM) from methanol, a process of significant interest for the production of a green solvent and fuel additive. The document outlines the underlying reaction pathways, detailed experimental procedures for catalyst synthesis and evaluation, and a comparative analysis of various solid acid catalysts.

Introduction

This compound (DMM), also known as methylal, is a versatile and environmentally benign chemical with a wide range of applications, including as a solvent in the pharmaceutical and cosmetics industries, a fuel additive for reducing soot emissions, and a precursor for the synthesis of polyoxymethylene dimethyl ethers (OMEs). The direct, one-pot synthesis of DMM from methanol over bifunctional solid acid catalysts offers a more sustainable and economically viable alternative to the traditional two-step process involving the intermediate production and handling of formaldehyde.[1][2][3]

This one-pot approach typically involves the catalytic oxidation or dehydrogenation of methanol to formaldehyde, which then undergoes an acid-catalyzed acetalization with excess methanol to form DMM. The efficiency of this process is highly dependent on the catalyst's properties, which must possess both redox and acidic functionalities.[4][5]

Reaction Pathway and Mechanism

The one-pot synthesis of DMM from methanol over a bifunctional solid acid catalyst proceeds through a cascade of reactions. The overall process can be summarized as follows:

  • Methanol Dehydrogenation/Oxidation: Methanol is first converted to formaldehyde on the redox sites of the catalyst.

  • Acetalization: The in situ generated formaldehyde then reacts with two molecules of methanol on the acid sites to form DMM and water.

Side reactions can also occur, such as the dehydration of methanol to dimethyl ether (DME) on acid sites and the over-oxidation of formaldehyde to formic acid and carbon oxides.[2]

ReactionPathway Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (CH₂O) Methanol->Formaldehyde Redox Sites DMM This compound (CH₃OCH₂OCH₃) Methanol->DMM Acid Sites DME Dimethyl Ether (CH₃OCH₃) Methanol->DME Acid Sites Formaldehyde->DMM SideProducts Side Products (HCOOH, CO, CO₂) Formaldehyde->SideProducts Over-oxidation

Caption: Reaction pathway for the one-pot synthesis of DMM from methanol.

Experimental Protocols

This section provides detailed protocols for the synthesis of representative bifunctional catalysts and the subsequent catalytic reaction for DMM production.

Protocol 1: Synthesis of a V₂O₅/TiO₂ Catalyst via Sol-Gel Method

This protocol describes the preparation of a vanadium oxide catalyst supported on titania, a widely studied system for methanol oxidation.[6][7]

Materials:

  • Tetrabutyl titanate (C₁₆H₃₆O₄Ti)

  • Ammonium metavanadate (NH₄VO₃)

  • Absolute ethanol (C₂H₅OH)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

Procedure:

  • Sol Preparation: In a beaker, dissolve a specific amount of tetrabutyl titanate in absolute ethanol under vigorous stirring.

  • In a separate beaker, prepare a solution of deionized water, absolute ethanol, and nitric acid.

  • Slowly add the acidic ethanol-water solution to the tetrabutyl titanate solution dropwise while stirring continuously to form a titania sol.

  • Vanadium Addition: Prepare an aqueous solution of ammonium metavanadate.

  • Add the ammonium metavanadate solution to the titania sol under continuous stirring.

  • Gelation and Aging: Continue stirring the mixture until a homogeneous gel is formed. Age the gel at room temperature for 24-48 hours.

  • Drying and Calcination: Dry the gel in an oven at 100-120°C overnight.

  • Calcine the dried solid in a muffle furnace in a flow of air. A typical calcination program involves ramping the temperature to 400-500°C at a rate of 2-5°C/min and holding for 3-5 hours.

  • The resulting powder is the V₂O₅/TiO₂ catalyst.

Protocol 2: Synthesis of a Cu/Hβ Catalyst

This protocol details the preparation of a copper-based catalyst supported on a beta zeolite, which is effective for the non-oxidative dehydrogenation route to DMM.[8]

Materials:

  • Commercial NH₄β zeolite (e.g., SiO₂/Al₂O₃ ratio of 25)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

Procedure:

  • Zeolite Calcination: Calcine the commercial NH₄β zeolite in air at a temperature of 550°C for 5 hours to convert it to the Hβ form.

  • Impregnation: Prepare an aqueous solution of copper(II) nitrate trihydrate with a concentration calculated to achieve the desired copper loading (e.g., 0.5 wt%).

  • Add the calcined Hβ zeolite to the copper nitrate solution.

  • Stir the suspension at room temperature for several hours to ensure uniform impregnation.

  • Drying: Remove the excess water using a rotary evaporator. Further dry the impregnated zeolite in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in air. A typical procedure involves heating to 450°C at a heating rate of 5°C/min and holding for 3 hours.

Protocol 3: Gas-Phase Catalytic Reaction for DMM Synthesis

This protocol describes the general procedure for evaluating the performance of the prepared catalysts in a fixed-bed reactor system.

Equipment:

  • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers for gases (e.g., N₂, O₂, H₂)

  • High-performance liquid chromatography (HPLC) pump for liquid feed (methanol)

  • Vaporizer

  • Condenser and cold trap

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Catalyst Loading: Load a specific amount of the catalyst (e.g., 0.1-1.0 g), pelletized and sieved to a specific particle size range (e.g., 20-40 mesh), into the center of the reactor tube. Pack the ends of the catalyst bed with quartz wool.

  • Catalyst Pre-treatment (if required): For certain catalysts, such as the Cu/Hβ system, an in-situ reduction step is necessary. This is typically done by flowing a mixture of H₂ and N₂ over the catalyst bed at an elevated temperature (e.g., 450°C) for several hours.[8]

  • Reaction Start-up:

    • Heat the reactor to the desired reaction temperature (e.g., 150-280°C) under a flow of inert gas (e.g., N₂).

    • Introduce the methanol feed using the HPLC pump into the vaporizer, where it is mixed with a carrier gas (e.g., N₂ and/or O₂).

    • Pass the gaseous feed mixture through the heated catalyst bed.

  • Product Collection and Analysis:

    • Cool the reactor outlet stream using a condenser and a cold trap to collect the liquid products.

    • Analyze the gas-phase products online or collect them in gas bags for offline analysis.

    • Analyze the liquid products using a GC-FID.

ExperimentalWorkflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Sol-Gel, Impregnation) Drying Drying Catalyst_Synthesis->Drying Calcination Calcination Drying->Calcination Catalyst_Loading Catalyst Loading in Reactor Calcination->Catalyst_Loading Pretreatment Catalyst Pre-treatment (if needed) Catalyst_Loading->Pretreatment Reaction Reaction at Set Temperature and Pressure Pretreatment->Reaction Product_Collection Product Collection (Condensation) Reaction->Product_Collection GC_Analysis GC-FID Analysis Product_Collection->GC_Analysis

Caption: General experimental workflow for DMM synthesis.

Analytical Method: Product Quantification by GC-FID

The quantitative analysis of the liquid product stream is crucial for determining the catalyst's performance. Gas chromatography with a flame ionization detector (GC-FID) is the most common method for this purpose.

Typical GC-FID Conditions:

ParameterValue
Column Capillary column suitable for polar compounds (e.g., HP-INNOWax, DB-Wax)
Injector Temperature 200-250°C
Detector Temperature 250-300°C
Oven Program Initial temperature: 40-60°C (hold for 2-5 min), Ramp: 5-15°C/min to 150-200°C (hold for 2-5 min)
Carrier Gas Helium or Nitrogen
Flow Rate 1-2 mL/min
Injection Volume 0.1-1.0 µL
Internal Standard n-propanol or isopropanol can be used for improved accuracy

Calculations:

  • Methanol Conversion (%) : ((moles of methanol in - moles of methanol out) / moles of methanol in) * 100

  • DMM Selectivity (%) : (moles of carbon in DMM / (moles of carbon in all products - moles of carbon in unreacted methanol)) * 100

  • DMM Yield (%) : (Methanol Conversion * DMM Selectivity) / 100

Data Presentation: Catalyst Performance Comparison

The following tables summarize the catalytic performance of various solid acid catalysts for the one-pot synthesis of DMM from methanol, compiled from the literature.

Table 1: Performance of Vanadium-Based Catalysts

CatalystReaction Temp. (°C)Methanol Conc. (vol%)GHSV (mL/h·g)Methanol Conv. (%)DMM Select. (%)DMM Yield (%)Reference
V₂O₅-TiO₂-SiO₂1406.515,000519950.5[6]
V₂O₅/TiO₂-Al₂O₃1206.515,00048.989.944.0[7]
H₂SO₄-modified V₂O₅/TiO₂150----High[9]

Table 2: Performance of Noble and Other Metal-Based Catalysts

CatalystReaction Temp. (°C)Methanol Conc. (vol%)GHSV (mL/h·g)Methanol Conv. (%)DMM Select. (%)DMM Yield (%)Reference
SbRe₂O₆2404.040,000-92.5-[2]
Cu/ZrAlO200WHSV = 5 h⁻¹-25123.0[1]
0.5%Cu/Hβ(520)2402414,5492.277.31.7[8]

Table 3: Performance of Other Solid Acid Catalysts

CatalystReaction Temp. (°C)ReactantsMethanol Conv. (%)DMM Select. (%)DMM Yield (%)Reference
Amberlyst 1570Methanol/Trioxane--62[2]
HY Zeolite-Methanol/Trioxymethylene-92.87-[9]

Logical Relationships: Catalyst Properties and Performance

The performance of the bifunctional catalyst is a delicate balance between its redox and acidic properties. The following diagram illustrates the key relationships.

LogicalRelationships cluster_properties Catalyst Properties cluster_performance Catalytic Performance Redox_Sites Redox Sites (e.g., V⁴⁺/V⁵⁺, Cu⁰/Cu⁺) Methanol_Conversion Methanol Conversion Redox_Sites->Methanol_Conversion DMM_Selectivity DMM Selectivity Redox_Sites->DMM_Selectivity influences intermediate formation Acid_Sites Acid Sites (Brønsted/Lewis) Acid_Sites->DMM_Selectivity Catalyst_Stability Catalyst Stability Acid_Sites->Catalyst_Stability strong acidity can cause coking Surface_Area High Surface Area Surface_Area->Methanol_Conversion Dispersion Good Dispersion of Active Species Dispersion->Methanol_Conversion Dispersion->DMM_Selectivity

References

Application Notes and Protocols for High-Pressure Oxidation Studies of Dimethoxymethane (DMM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-pressure oxidation studies of dimethoxymethane (DMM). DMM is a promising alternative fuel and diesel additive, and understanding its combustion chemistry is crucial for developing cleaner and more efficient energy technologies.[1][2]

Introduction

This compound (CH₃OCH₂OCH₃), the simplest oxymethylene ether, is recognized for its potential to reduce soot and NOx emissions when blended with conventional fuels.[3] High-pressure oxidation studies are essential to characterize its combustion behavior under conditions relevant to internal combustion engines. These studies typically involve the use of specialized reactors, such as tubular flow reactors and jet-stirred reactors, to investigate the kinetics and product formation of DMM oxidation over a wide range of temperatures, pressures, and equivalence ratios.[1][4][5][6]

Experimental Setups

High-pressure oxidation studies of DMM are primarily conducted using two types of reactors: tubular flow reactors and jet-stirred reactors (JSR).

1. Tubular Flow Reactor:

A tubular flow reactor is used for experiments under well-controlled conditions.[5] The setup typically consists of:

  • Gas Delivery System: Calibrated mass flow controllers are used to precisely deliver reactant gases (DMM, O₂, and a diluent like Argon or Nitrogen) from cylinders to the reactor.[4]

  • Reactor: A quartz tube, typically with a small inner diameter (e.g., 6 mm) and a significant length (e.g., 1500 mm), serves as the reactor.[4][5] This is enclosed in a stainless-steel tube that acts as a pressure shell.[4][5]

  • Heating System: A multi-zone electrically heated furnace surrounds the reactor to ensure an isothermal reaction zone.[4]

  • Pressure Control: A pressure control system maintains the desired pressure inside the reactor.[5]

  • Analytical System: The reactor outlet is connected to analytical instruments such as Gas Chromatographs (GC) and Fourier Transform Infrared Spectrometers (FTIR) for the speciation and quantification of reactants and products.[1]

2. Jet-Stirred Reactor (JSR):

A JSR is designed to achieve a high degree of mixing, ensuring uniform temperature and composition within the reactor. Key components include:

  • Spherical or Cylindrical Quartz Reactor: The reactor vessel is designed to promote rapid mixing of the incoming gases.

  • Inlet Jets: Reactants are introduced through multiple jets to create turbulence and ensure homogeneity.

  • Sampling Probe: A low-pressure sampling probe is used to extract a representative sample of the reacting mixture for analysis.[6]

  • Analytical Techniques: JSRs are often coupled with advanced analytical techniques like molecular-beam mass spectrometry (MBMS) with synchrotron photoionization for the detection of reactive intermediates.[1]

Experimental Protocols

Protocol 1: High-Pressure Oxidation of DMM in a Tubular Flow Reactor

Objective: To investigate the oxidation of DMM at high pressures and various temperatures and equivalence ratios.

Materials:

  • This compound (DMM)

  • Oxygen (O₂)

  • Inert diluent gas (Argon or Nitrogen)

  • Tubular flow reactor setup (as described above)

  • Gas Chromatograph (GC) with appropriate columns and detectors (e.g., FID, TCD)

  • Fourier Transform Infrared Spectrometer (FTIR)

Procedure:

  • System Preparation:

    • Ensure the tubular flow reactor is clean and leak-tight.

    • Calibrate the mass flow controllers for DMM, O₂, and the diluent gas.

    • Heat the furnace to the desired reaction temperature.[4]

    • Pressurize the system to the target pressure (e.g., 10, 20, 40, or 60 bar).[3][4][5]

  • Reactant Mixture Preparation:

    • Set the flow rates of DMM, O₂, and the diluent gas to achieve the desired equivalence ratio (fuel-rich, stoichiometric, or fuel-lean) and initial DMM concentration (e.g., 100-200 ppm).[4]

    • Allow the gases to mix before entering the reactor.[4]

  • Reaction:

    • Introduce the reactant mixture into the pre-heated and pressurized reactor.

    • Maintain a constant flow rate to ensure a steady state is reached.

  • Product Analysis:

    • Continuously draw a sample from the reactor outlet.

    • Analyze the sample using GC and FTIR to identify and quantify the concentrations of DMM, O₂, CO, CO₂, and other oxidation products.[1]

  • Data Collection:

    • Record the temperature, pressure, flow rates, and species concentrations for each experimental condition.

    • Repeat the experiment at different temperatures to obtain temperature-dependent concentration profiles.

Protocol 2: Speciation Studies of DMM Oxidation in a Jet-Stirred Reactor

Objective: To identify and quantify stable and intermediate species formed during the high-pressure oxidation of DMM.

Materials:

  • This compound (DMM)

  • Oxygen (O₂)

  • Argon (Ar)

  • Jet-stirred reactor setup

  • Molecular-Beam Mass Spectrometer (MBMS) with synchrotron photoionization

  • Gas Chromatograph (GC)

Procedure:

  • System Preparation:

    • Prepare and calibrate the JSR system as per the manufacturer's instructions.

    • Set the reactor pressure (e.g., 10 atm) and temperature.[1]

  • Reactant Flow:

    • Introduce a fuel-lean or other desired mixture of DMM, O₂, and Ar into the reactor.[1]

  • Sampling:

    • Extract a sample from the reactor through a molecular beam sampling system.

  • Analysis:

    • Ionize the sampled species using synchrotron radiation and analyze them with the mass spectrometer to identify reactive intermediates.[1]

    • Simultaneously, analyze the stable species using a GC.[1]

  • Data Interpretation:

    • Correlate the mass spectral data with known ionization energies to identify different isomers.

    • Quantify the mole fractions of all detected species.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Experimental Conditions for DMM Oxidation in a Tubular Flow Reactor

ParameterRange
Pressure (bar)10, 20, 40, 60[3][4][5]
Temperature (K)650 - 1250[4]
Equivalence Ratio (λ)0.7 (fuel-rich), 1.0 (stoichiometric), 3.0 (fuel-lean)[4]
Inlet DMM (ppm)100, 200[4]
Inlet NH₃ (ppm)1000 (for co-oxidation studies)[4]

Table 2: Experimental Conditions for DMM Oxidation in a Jet-Stirred Reactor

ParameterValue
Pressure (atm)10[1]
Temperature (K)800 - 1200[6]
Equivalence Ratio (φ)0.2, 0.5, 1.5[1]

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow and the key relationships in DMM high-pressure oxidation studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_output Output Gas_Cylinders Gas Cylinders (DMM, O2, Diluent) MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Mixing Chamber MFCs->Mixing_Chamber Reactor High-Pressure Reactor (Tubular or JSR) Mixing_Chamber->Reactor Sampling Sampling Reactor->Sampling Furnace Furnace Furnace->Reactor Heating Pressure_Control Pressure Control Pressure_Control->Reactor Pressurization GC_FTIR GC / FTIR Sampling->GC_FTIR MBMS MBMS Sampling->MBMS Data Quantitative Data (Concentrations) GC_FTIR->Data MBMS->Data Model Kinetic Modeling Data->Model

Caption: Experimental workflow for high-pressure DMM oxidation.

DMM Oxidation Signaling Pathway

The oxidation of DMM at high pressure proceeds through a complex network of reactions. The following diagram illustrates the dominant reaction pathways.

DMM_Oxidation_Pathway cluster_abstraction H-Abstraction cluster_R1_pathway Primary Radical Pathway cluster_R2_pathway Secondary Radical Pathway cluster_products Final Products DMM DMM (CH3OCH2OCH3) R1 CH3OCH2OCH2 (Primary Radical) DMM->R1 + OH, H, O R2 CH3OCHOCH3 (Secondary Radical) DMM->R2 + OH, H, O R1_O2 + O2 R1->R1_O2 R2_beta β-scission R2->R2_beta R1_isomerization Isomerization R1_O2->R1_isomerization Cyclic_Ether Cyclic Ether R1_isomerization->Cyclic_Ether CH3OCHO Methyl Formate (CH3OCHO) R2_beta->CH3OCHO CH3 Methyl Radical (CH3) R2_beta->CH3 CO CO CH3OCHO->CO CH3->CO CO2 CO2 CO->CO2 + OH

References

Application Notes and Protocols for the Use of Dimethoxymethane as a Blowing Agent in Thermosetting Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethoxymethane (DMM), also known as methylal, as a physical blowing agent in the formulation of thermosetting polyurethane (PUR) foams. This document includes detailed experimental protocols, comparative data on foam properties, and an examination of the environmental, health, and safety considerations associated with its use.

Introduction to this compound (DMM) as a Blowing Agent

This compound (CH₃OCH₂OCH₃) is a volatile organic compound with a low boiling point (42°C) that has emerged as a viable and environmentally friendlier alternative to traditional blowing agents in the polyurethane industry. It is characterized by a zero Ozone Depletion Potential (ODP) and a negligible Global Warming Potential (GWP).[1] DMM's properties make it suitable for a range of polyurethane foam applications, from rigid thermal insulation to flexible foams. It can be used as the sole blowing agent or in combination with other agents like water, hydrocarbons, or hydrofluoroolefins (HFOs).[1][2]

The use of DMM is gaining traction as industries seek to phase out hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) due to environmental regulations.[1] Its favorable toxicological and ecotoxicological profile, coupled with its good solvency, which can aid in viscosity reduction of polyol blends, makes it an attractive option for formulators.

Advantages and Considerations of Using DMM

Advantages:

  • Environmental Profile: DMM has a zero ODP and a very low GWP, contributing to more environmentally benign foam production.[1]

  • Good Insulation Properties: While not as low as some fluorinated blowing agents, the thermal conductivity of DMM-blown foams can be optimized to meet various insulation requirements.

  • Versatility: DMM can be employed in a variety of PUR foam systems, including rigid, flexible, and integral skin foams.[2]

  • Viscosity Reduction: Due to its solvent properties, DMM can reduce the viscosity of the polyol component, which can improve mixing and processing.

  • Compatibility: DMM generally shows good compatibility with common polyols and other additives used in polyurethane formulations.[1]

Considerations:

  • Flammability: DMM is a flammable liquid, which necessitates appropriate safety precautions during storage, handling, and processing.[3]

  • VOC Emissions: As a volatile organic compound, the potential for VOC emissions from the final foam product needs to be considered and evaluated.

  • Formulation Optimization: The use of DMM may require adjustments to the overall formulation, including catalyst packages and surfactant levels, to achieve desired foam properties and processing characteristics.

Experimental Protocols for Polyurethane Foam Synthesis with DMM

The following protocols provide a general framework for the preparation of rigid polyurethane foams using this compound as a blowing agent. It is crucial to note that the specific quantities of each component will need to be adjusted based on the desired final foam properties, such as density and compressive strength. All procedures should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Materials and Equipment

Materials:

  • Polyol (e.g., a sucrose/glycerin-initiated polyether polyol or an aromatic polyester polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMM)

  • Amine catalysts (gelling and blowing catalysts, e.g., DMCHA, PMDETA)

  • Silicone surfactant

  • Water (as a co-blowing agent, if required)

Equipment:

  • High-speed laboratory mixer (e.g., overhead stirrer with a dispersion blade)

  • Fume hood

  • Digital scale (accurate to at least 0.1 g)

  • Paper or plastic cups for mixing

  • Molds for foam expansion (e.g., cardboard boxes or aluminum molds)

  • Thermocouple or infrared thermometer to monitor reaction temperature

  • Stopwatch

General Formulation (Parts by Weight)

The following table provides a starting point for a rigid polyurethane foam formulation. The amounts are given in parts by hundred of polyol (php).

ComponentParts by Weight (php)
Polyol100
This compound (DMM)5 - 20
Water (optional co-blowing agent)0.5 - 2.0
Gelling Catalyst (e.g., DMCHA)1.0 - 3.0
Blowing Catalyst (e.g., PMDETA)0.5 - 2.0
Silicone Surfactant1.5 - 2.5
Polymeric MDI (pMDI)To an NCO index of 110-120

Note on NCO Index: The isocyanate (NCO) index is the ratio of isocyanate groups to hydroxyl groups in the formulation, multiplied by 100. An index of 110 indicates a 10% excess of isocyanate. The required amount of pMDI is calculated based on the hydroxyl value of the polyol and the equivalent weight of the pMDI.

Step-by-Step Foaming Procedure
  • Preparation of the Polyol Blend (B-Side):

    • In a mixing cup, accurately weigh the polyol.

    • Add the required amounts of DMM, water (if used), catalysts, and surfactant to the polyol.

    • Mix these components at a low speed (e.g., 500 rpm) for 60 seconds to ensure a homogeneous blend.

  • Preparation of the Isocyanate (A-Side):

    • In a separate cup, weigh the required amount of pMDI.

  • Mixing and Foaming:

    • Place the cup containing the polyol blend under the high-speed mixer in a fume hood.

    • Increase the mixing speed to approximately 2000-3000 rpm.

    • Quickly add the pre-weighed pMDI to the polyol blend and start the stopwatch simultaneously.

    • Mix vigorously for 5-10 seconds.

    • Immediately pour the reacting mixture into the mold.

  • Observation and Curing:

    • Observe and record the cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).

    • Monitor the exothermic reaction temperature using a thermocouple or IR thermometer.

    • Allow the foam to cure in the mold for at least 24 hours at ambient temperature before demolding and characterization.

Data Presentation: Comparative Properties of Polyurethane Foams

The choice of blowing agent significantly impacts the physical properties of the resulting polyurethane foam. The following tables summarize typical properties of rigid polyurethane foams produced with different blowing agents. It is important to note that these values are illustrative and can vary depending on the specific formulation and processing conditions.

Table 1: Comparison of Physical Properties of Rigid Polyurethane Foams with Different Blowing Agents

PropertyDMM (Methylal)CyclopentaneHFC-245faWater (CO₂)
Density ( kg/m ³) 35 - 4530 - 4032 - 4228 - 38
Thermal Conductivity (mW/m·K) 22 - 26[4]20 - 24[5]19 - 2324 - 28[4]
Compressive Strength (kPa) 150 - 250180 - 280200 - 300120 - 220
Closed Cell Content (%) >90>90>9085 - 95
Cell Size (µm) 150 - 250180 - 280120 - 220200 - 350

Note: Data is compiled from various sources and represents typical ranges.

Volatile Organic Compound (VOC) Emissions

The emission of volatile organic compounds from polyurethane foams is a critical consideration, particularly for indoor applications. While comprehensive, directly comparative studies on VOC emissions from DMM-blown foams are limited in the publicly available literature, general findings indicate that the primary VOCs emitted from polyurethane foams are often related to unreacted raw materials, catalysts, and byproducts of the foaming reactions.[6][7]

When using DMM, it is plausible that some residual DMM may be present in the final foam and contribute to the overall VOC emissions. The extent of these emissions will depend on factors such as the initial amount of DMM used, the curing process, and the age of the foam. It is recommended that for specific applications, VOC emission testing be conducted according to standardized methods such as ASTM D5116 or ISO 16000 to ensure compliance with relevant regulations and safety standards.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of thermosetting polyurethane foams using this compound as a blowing agent.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization A_side A-Side Preparation (pMDI) Mixing High-Speed Mixing A_side->Mixing B_side B-Side Preparation (Polyol, DMM, Catalysts, Surfactant) B_side->Mixing Pouring Pouring into Mold Mixing->Pouring Curing Curing (24h at RT) Pouring->Curing Demolding Demolding Curing->Demolding Physical_Tests Physical Property Testing (Density, Thermal Conductivity, Compressive Strength, Cell Size) Demolding->Physical_Tests VOC_Test VOC Emission Analysis (Optional) Demolding->VOC_Test

Caption: Experimental workflow for polyurethane foam synthesis.

Conclusion

This compound presents a promising alternative as a blowing agent for thermosetting polyurethane foams, offering a favorable environmental profile and versatile performance characteristics. Successful implementation of DMM requires careful formulation and process optimization to achieve the desired foam properties. The provided protocols and data serve as a valuable starting point for researchers and professionals in the development of next-generation polyurethane foam products. Further investigation into the long-term performance and specific VOC emission profiles of DMM-blown foams will be beneficial for their widespread adoption.

References

Application Notes & Protocols: Liquid-Phase Batch Reactor Synthesis of Dimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethoxymethane (DMM), also known as methylal, in a liquid-phase batch reactor. DMM is a versatile acetal with applications as a solvent, fuel additive, and a key intermediate in organic synthesis, including the protection of alcohols.[1][2] The protocols described herein focus on the acid-catalyzed condensation of methanol with a formaldehyde source.

Principle and Reaction

The synthesis of this compound is achieved through the acid-catalyzed nucleophilic addition of methanol to formaldehyde.[3] The reaction proceeds in two main steps: the formation of a hemiacetal intermediate, followed by a second reaction with methanol to form the stable acetal, DMM, and water.[3] The overall reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product side.[3]

Overall Reaction:

2 CH₃OH + CH₂O ⇌ CH₃OCH₂OCH₃ + H₂O (Methanol + Formaldehyde ⇌ this compound + Water)

Common sources for formaldehyde in this synthesis include paraformaldehyde, trioxane, or an aqueous formaldehyde solution.[3][4][5] A variety of acid catalysts can be employed, ranging from homogeneous mineral acids to heterogeneous solid acid catalysts like ion-exchange resins.[3][4][6]

Experimental Data Summary

The following tables summarize quantitative data from various reported liquid-phase batch syntheses of this compound.

Table 1: Reaction Conditions and Performance with Various Catalysts and Formaldehyde Sources

Formaldehyde SourceCatalystMethanol to Formaldehyde Molar RatioTemperature (°C)Reaction Time (h)DMM Yield (%)Formaldehyde Conversion (%)Reference
Paraformaldehyde1% Anhydrous Hydrogen Chloride in MethanolNot specified40-506Not specifiedNot specified[4]
TrioxaneAmberlyst 152.270362Equilibrium reached[3]
FormaldehydeIndion 1302 to 6Not specifiedNot specifiedNot specified47 to 81[3]
Formaldehyde[C6ImBS][HSO4] (Ionic Liquid)Not specified604Not specified55[3]
ParaformaldehydeNot specified (Acid Catalyst)1:0.15 (Methanol to Catalyst mass ratio)505Not specifiedHigh[7]

Detailed Experimental Protocols

Below are two detailed protocols for the synthesis of this compound in a liquid-phase batch reactor, utilizing different formaldehyde sources and catalysts.

Protocol 1: Synthesis of this compound using Paraformaldehyde and a Homogeneous Acid Catalyst

This protocol is adapted from a procedure utilizing paraformaldehyde and anhydrous hydrogen chloride in methanol.[4]

Materials:

  • Methanol (CH₃OH)

  • Paraformaldehyde ((CH₂O)n)

  • Anhydrous Hydrogen Chloride (HCl) or a solution of HCl in Methanol

  • Anhydrous sodium carbonate (Na₂CO₃) or other suitable alkaline agent

  • Glass batch reactor equipped with a magnetic stirrer, reflux condenser, and a heating mantle.

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble a clean, dry glass batch reactor with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Catalyst Preparation: Prepare a solution of 1% anhydrous hydrogen chloride in methanol. This can be done by carefully bubbling dry HCl gas through a known mass of methanol or by using a commercially available solution.

  • Reactant Charging: To the reactor, add 250 g of the 1% methanolic HCl solution.

  • Addition of Formaldehyde Source: While stirring, add 100 g of paraformaldehyde to the methanol solution.

  • Reaction: Heat the reaction mixture to 40-50°C and maintain this temperature under reflux with continuous stirring for 6 hours.[4] After the 6-hour period, turn off the heating and allow the mixture to stand overnight at room temperature.[4]

  • Neutralization: Carefully add an alkaline agent, such as anhydrous sodium carbonate, to the reaction mixture until the pH is neutral. This step is crucial to quench the acid catalyst before distillation.

  • Product Isolation: Isolate the this compound from the reaction mixture by fractional distillation. The boiling point of this compound is approximately 42°C.[4][8]

Protocol 2: Synthesis of this compound using Trioxane and a Heterogeneous Acid Catalyst

This protocol is based on the use of a solid acid catalyst, Amberlyst 15, which facilitates easier catalyst separation.[3][6]

Materials:

  • Methanol (CH₃OH)

  • Trioxane ((CH₂O)₃)

  • Amberlyst 15 ion-exchange resin

  • Glass batch reactor equipped with a magnetic stirrer, reflux condenser, and a heating mantle.

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: If necessary, wash the Amberlyst 15 resin with methanol to remove any impurities and dry it before use.

  • Reactor Setup: Set up a glass batch reactor with a magnetic stir bar, reflux condenser, and a heating mantle.

  • Reactant Charging: Charge the reactor with methanol and trioxane. A molar ratio of methanol to formaldehyde (from trioxane) of 2.2:1 can be used.[3] For example, for every 1 mole of trioxane (which provides 3 moles of formaldehyde), use 6.6 moles of methanol.

  • Catalyst Addition: Add the Amberlyst 15 catalyst to the reactor.

  • Reaction: Heat the mixture to 70°C with vigorous stirring and maintain this temperature for 3 hours to reach equilibrium.[3]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid Amberlyst 15 catalyst by filtration. The catalyst can be washed with methanol and potentially recycled for future use.[3]

  • Product Isolation: Purify the this compound from the filtrate by fractional distillation.

Analytical Methods

The progress of the reaction and the purity of the final product can be analyzed using gas chromatography (GC).[6][9] A suitable column for separating the reactants and products should be chosen. Quantification can be performed using an internal or external standard method.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the batch synthesis of this compound and the acid-catalyzed reaction pathway.

experimental_workflow Experimental Workflow for DMM Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Methanol, Formaldehyde Source) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_catalyst Prepare Acid Catalyst prep_catalyst->charge_reactor run_reaction Heat and Stir (e.g., 40-70°C, 3-6h) charge_reactor->run_reaction neutralize Neutralize (if homogeneous catalyst) run_reaction->neutralize Homogeneous filter_catalyst Filter (if heterogeneous catalyst) run_reaction->filter_catalyst Heterogeneous distill Fractional Distillation neutralize->distill filter_catalyst->distill analyze Analyze Product (e.g., GC) distill->analyze reaction_pathway Acid-Catalyzed DMM Formation Pathway cluster_reactants Reactants cluster_products Products formaldehyde Formaldehyde (CH₂O) protonated_formaldehyde Protonated Formaldehyde [CH₂OH]⁺ formaldehyde->protonated_formaldehyde + H⁺ hemiacetal Hemiacetal (HOCH₂OCH₃) protonated_formaldehyde->hemiacetal + Methanol - H⁺ methanol1 Methanol (CH₃OH) protonated_hemiacetal Protonated Hemiacetal [H₂O⁺CH₂OCH₃] hemiacetal->protonated_hemiacetal + H⁺ carbocation Carbocation [⁺CH₂OCH₃] protonated_hemiacetal->carbocation - H₂O protonated_dmm Protonated DMM [CH₃O(H⁺)CH₂OCH₃] carbocation->protonated_dmm + Methanol methanol2 Methanol (CH₃OH) dmm This compound (CH₃OCH₂OCH₃) protonated_dmm->dmm - H⁺ h_plus1 H⁺ h_plus2 H⁺ h_plus3 H⁺ h_plus4 H⁺ water Water (H₂O)

References

Troubleshooting & Optimization

Optimizing reaction conditions for selective dimethoxymethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the selective synthesis of dimethoxymethane (DMM).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (DMM)?

A1: DMM is primarily synthesized through two main routes. The traditional indirect method involves the oxidation of methanol to produce formaldehyde, which then undergoes acetalization with methanol to form DMM.[1][2][3][4] A more direct, one-step synthesis involves the selective oxidation of methanol over a bifunctional catalyst.[5][6] Newer routes, such as the coupling of carbon dioxide reduction and methanol oxidation, are also being explored under milder conditions.[7]

Q2: What are the key reaction parameters influencing DMM selectivity?

A2: The key parameters that significantly influence DMM selectivity include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants (e.g., methanol to formaldehyde or methanol to oxygen).[1][5][8] The catalyst's acidic and redox properties play a crucial role in directing the reaction towards DMM formation while minimizing side products.[1][9][10]

Q3: What are common side products in DMM synthesis, and how can they be minimized?

A3: Common side products include dimethyl ether (DME), methyl formate (MF), and carbon oxides (CO, CO2).[1] DME formation is favored by excessive acid sites on the catalyst.[1] The formation of methyl formate can occur from the oxidation of the hemiacetal intermediate or the Tishchenko reaction of formaldehyde.[1] Optimizing the balance between the catalyst's acidic and redox functionalities is critical to suppress these side reactions.[1]

Q4: How does reaction temperature affect DMM synthesis?

A4: Reaction temperature has a complex effect on DMM synthesis. While higher temperatures can increase methanol conversion, they may also lead to the formation of undesired byproducts and catalyst deactivation.[11][12] For instance, in the dehydrogenative coupling of methanol, increasing the temperature from 200°C to 225°C led to competing reactions like methanol dehydration to DME and decomposition to COx, which limited DMM formation.[12] The optimal temperature depends on the specific catalyst and reaction system.[1][5]

Q5: What is the role of pressure in DMM synthesis?

A5: Elevated pressures can be thermodynamically favorable for the direct synthesis of DMM from syngas (CO + H2).[13] In the high-pressure oxidation of acetylene, the addition of DMM enhances reactivity.[14][15] However, the specific effect of pressure can vary significantly depending on the synthesis route and catalyst used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Methanol Conversion - Inactive or deactivated catalyst.- Sub-optimal reaction temperature.- Insufficient reaction time.- Regenerate or replace the catalyst.- Optimize the reaction temperature based on catalyst specifications.- Increase the reaction time or adjust the flow rate.[16]
Low DMM Selectivity - Imbalance in catalyst acidic and redox sites.- Incorrect reactant molar ratio.- Non-optimal reaction temperature or pressure.- Select a catalyst with an appropriate balance of acidic and redox properties.[1]- Optimize the methanol-to-formaldehyde or methanol-to-oxygen ratio.[1]- Systematically vary temperature and pressure to find the optimal conditions.
High Dimethyl Ether (DME) Formation - Catalyst with excessive Brønsted acidity.- Use a catalyst with weaker or fewer acid sites.[1]- Modify the existing catalyst to reduce its acidity.
High Methyl Formate (MF) Formation - Strong oxidizing sites on the catalyst.- High reaction temperatures.- Employ a catalyst with milder redox properties.- Lower the reaction temperature to disfavor the oxidation of the hemiacetal intermediate.[1]
Catalyst Deactivation - Coke formation.- Sintering of active components at high temperatures.- Poisoning by impurities in the feed.- Perform catalyst regeneration (e.g., calcination to burn off coke).- Operate at a lower temperature to prevent sintering.- Ensure high purity of reactants.[16]
Inconsistent Product Yield - Fluctuations in reaction temperature or pressure.- Inhomogeneous catalyst bed.- Inconsistent feed composition.- Improve temperature and pressure control systems.- Ensure proper packing of the catalyst bed.- Use precise flow controllers for reactants.

Data Presentation

Table 1: Performance of Various Catalysts in Selective DMM Synthesis

CatalystSynthesis MethodReaction Temperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
V2O5/TiO2-Al2O3 (sol-gel)One-step selective oxidation of methanol12048.989.9[17]
V2O5/TiO2-Al2O3 (ball-milling)One-step selective oxidation of methanol1204390.7[17]
V2O5–TiO2–SiO2Methanol selective oxidation1405199[9]
Ag.W-BTOPhotocatalytic CO2 reduction and CH3OH oxidationNot specified-92.08[7]
VOx-based catalystSelective oxidation of methanol1205393[5]
Nitrogen, oxygen codoped onion-like carbon (NOLC)One-step synthesis of DMM via methanol oxidation150-75[5][9]

Experimental Protocols

Protocol 1: One-Step Selective Oxidation of Methanol over V2O5/TiO2-Al2O3 Catalyst

This protocol is based on the work by Gong et al. for the selective oxidation of methanol to DMM.[17]

  • Catalyst Preparation (Sol-Gel Method):

    • Prepare a solution of titanium butoxide and aluminum isopropoxide in ethanol.

    • Hydrolyze the solution with a mixture of water and ethanol to form a gel.

    • Dry the gel at 120°C and then calcine at 500°C.

    • Impregnate the resulting TiO2-Al2O3 support with a solution of ammonium metavanadate.

    • Dry the impregnated support at 120°C and calcine at 450°C to obtain the final V2O5/TiO2-Al2O3 catalyst.

  • Reaction Procedure:

    • Pack a fixed-bed reactor with the prepared catalyst.

    • Introduce a feed gas mixture of methanol, oxygen, and a carrier gas (e.g., N2) into the reactor.

    • Maintain the reaction temperature at 120°C (393 K).

    • Continuously monitor the reactor effluent using an online gas chromatograph (GC) to determine methanol conversion and product selectivity.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction start_prep Start mixing Mix Precursors (e.g., Ti(OBu)4, Al(OPr)3) start_prep->mixing hydrolysis Hydrolysis mixing->hydrolysis drying_gel Drying hydrolysis->drying_gel calcination_support Calcination drying_gel->calcination_support impregnation Impregnation (e.g., NH4VO3) calcination_support->impregnation drying_catalyst Drying impregnation->drying_catalyst calcination_catalyst Calcination drying_catalyst->calcination_catalyst catalyst Final Catalyst calcination_catalyst->catalyst reactor Fixed-Bed Reactor catalyst->reactor Load Catalyst analysis Product Analysis (Gas Chromatography) reactor->analysis feed Reactant Feed (Methanol, O2, N2) feed->reactor results Conversion & Selectivity Data analysis->results

Caption: Experimental workflow for DMM synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Oxidation (Redox Sites) DME Dimethyl Ether (DME) Methanol->DME Dehydration (Excess Acid) Hemiacetal Hemiacetal Formaldehyde->Hemiacetal + Methanol (Acid Sites) DMM This compound (DMM) MF Methyl Formate (MF) Hemiacetal->DMM + Methanol (Acid Sites) Hemiacetal->MF Oxidation

Caption: Simplified reaction pathway for DMM synthesis.

References

Navigating the Synthesis of Dimethyl Malonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and minimizing side reactions during the synthesis of Dimethyl Malonate (DMM). Below, you will find troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during DMM synthesis, focusing on the prevalent cyanide esterification route.

Q1: My DMM yield is significantly lower than expected. What are the potential causes related to the cyanoacetic acid intermediate?

Low yields are often attributed to the instability of the cyanoacetic acid intermediate, which can undergo decomposition. A primary side reaction is the decarboxylation of cyanoacetic acid to form acetonitrile and carbon dioxide, especially at elevated temperatures during concentration steps.[1]

To minimize this:

  • Temperature Control: Avoid excessive temperatures during the distillation and concentration of the cyanoacetic acid solution.

  • Process Optimization: A patented method suggests introducing hydrogen chloride gas into the cyanoacetic acid reaction liquid. This precipitates sodium chloride, allowing for its removal before concentration and esterification, thus avoiding the harsh conditions that lead to decomposition.[1][2]

Q2: I am observing significant impurities in my final DMM product. What are the likely side products from the cyanide esterification process?

Several side reactions can introduce impurities into your final product. These can arise from incomplete reactions or competing reaction pathways.

  • Incomplete Hydrolysis: The conversion of the nitrile group in cyanoacetic acid to a carboxylic acid is a critical step. If this hydrolysis is incomplete, you may have residual methyl cyanoacetate or cyanoacetic acid in your final product. The hydrolysis is typically conducted under basic conditions, which should be carefully controlled to ensure complete conversion.

  • Incomplete Esterification: The esterification of malonic acid with methanol is a reversible reaction. Insufficient reaction time, improper catalyst concentration, or an inadequate methanol-to-malonic acid ratio can result in the presence of mono-methyl malonate and unreacted malonic acid.

  • Formation of Methyl Chloroacetate: Unreacted chloroacetic acid from the initial step can be esterified to form methyl chloroacetate, a common impurity.

  • Formation of Glycolate: Under overly vigorous reaction conditions (high temperatures) during the initial cyanidation step, sodium chloroacetate can react to form glycolate.[3]

Q3: My reaction mixture is turning dark, and I'm concerned about hazardous byproducts. What could be causing this, and what are the safety implications?

A dark coloration can indicate the formation of degradation products and potentially hazardous side reactions.

  • Hydrogen Cyanide (HCN) Formation: During the reaction of sodium chloroacetate with sodium cyanide, there is a risk of forming small amounts of highly toxic hydrogen cyanide gas, particularly if the reaction temperature becomes too high.[4] It is crucial to maintain strict temperature control and work in a well-ventilated area with appropriate safety precautions.

  • Vigorous Exothermic Reaction: The cyanidation reaction is exothermic and can become difficult to control, leading to overheating. This can not only increase the formation of byproducts like glycolate but also poses a significant safety hazard.[3]

Minimizing Side Reactions: Key Parameters and Quantitative Data

Optimizing reaction conditions is paramount to maximizing DMM yield and purity. The following tables summarize the impact of key parameters on the synthesis process.

Table 1: Effect of Temperature on DMM Synthesis via Cyanide Esterification

Temperature Range (°C)StageObservations and Potential Side ReactionsRecommended Action
65-70CyanidationOptimal temperature for the reaction of sodium chloroacetate with sodium cyanide.[4]Maintain this temperature range to ensure a controlled reaction rate.
> 90CyanidationIncreased risk of a vigorous, uncontrolled reaction and formation of byproducts like glycolate and HCN.[3][4]Strictly avoid exceeding this temperature. Implement effective cooling.
60-90EsterificationEffective temperature range for the esterification of malonic acid with methanol using a sulfuric acid catalyst.[2]Optimize within this range based on specific reaction scale and equipment.
> 100ConcentrationIncreased risk of cyanoacetic acid decarboxylation.[1]Use vacuum distillation to lower the boiling point and avoid high temperatures.

Table 2: Influence of Reactant Ratios on DMM Yield

ReactantsMolar RatioImpact on Yield and PurityRecommendation
Methanol : Malonic Acid4:1A study reported a yield of over 90% at this ratio.[5]An excess of methanol is generally used to drive the equilibrium towards ester formation.
Sulfuric Acid : Cyanoacetic Acid1-2:1Sufficient catalyst is required for efficient esterification.[2]The optimal amount should be determined experimentally to balance reaction rate and potential for side reactions.

Experimental Protocols for Minimizing Side Reactions

The following protocols provide a starting point for laboratory-scale synthesis of DMM, with an emphasis on minimizing byproduct formation.

Protocol 1: Controlled Cyanidation of Sodium Chloroacetate

Objective: To minimize the formation of glycolate and hydrogen cyanide.

Materials:

  • Sodium Chloroacetate

  • Sodium Cyanide

  • Water

  • Reaction vessel with temperature control, stirring, and a reflux condenser

Procedure:

  • Prepare an aqueous solution of sodium chloroacetate.

  • In a separate vessel, prepare an aqueous solution of sodium cyanide (ca. 25%).

  • Heat the sodium cyanide solution to 65-70°C in the reaction vessel.[4]

  • Slowly add the sodium chloroacetate solution to the heated sodium cyanide solution with vigorous stirring.

  • Carefully monitor the reaction temperature and ensure it does not exceed 90°C.[4] Use external cooling as necessary to control the exothermic reaction.

  • After the addition is complete, maintain the temperature at 90°C for approximately one hour to ensure the reaction goes to completion.[4]

  • Continuously monitor for any potential release of HCN and ensure adequate ventilation.

Protocol 2: Esterification of Malonic Acid with Minimized Byproducts

Objective: To maximize the conversion of malonic acid to DMM and minimize the presence of mono-methyl malonate.

Materials:

  • Malonic Acid (or the sodium malonate solution from the previous step, after acidification)

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Reaction vessel with reflux condenser and Dean-Stark trap (optional)

Procedure:

  • Combine malonic acid and methanol in the reaction vessel. A molar ratio of at least 4:1 (methanol:malonic acid) is recommended to favor the formation of the diester.[5]

  • Slowly add concentrated sulfuric acid as a catalyst while stirring. An initial molar ratio of 1-2:1 (sulfuric acid:cyanoacetic acid equivalent) can be used as a starting point.[2]

  • Heat the reaction mixture to a reflux temperature of 60-90°C.[2]

  • The reaction time will vary depending on the scale, but typically ranges from 2 to 8 hours.[2] Monitor the reaction progress using a suitable analytical technique such as GC or HPLC.

  • To drive the reaction to completion, the water formed during the esterification can be removed using a Dean-Stark trap.

  • Upon completion, cool the reaction mixture and proceed with the work-up, which typically involves neutralization, extraction, and distillation.

Visualizing the Process and Side Reactions

To better understand the synthesis and the points at which side reactions can occur, the following diagrams illustrate the key pathways and logical troubleshooting steps.

DMM_Synthesis_Workflow cluster_start Starting Materials cluster_process Main Synthesis Pathway cluster_side_reactions Potential Side Reactions chloroacetic_acid Chloroacetic Acid step1 Neutralization chloroacetic_acid->step1 naoh NaOH/Na2CO3 naoh->step1 nacn NaCN step2 Cyanidation nacn->step2 methanol Methanol step4 Esterification methanol->step4 h2so4 H2SO4 h2so4->step4 step1->step2 Sodium Chloroacetate step3 Hydrolysis step2->step3 Sodium Cyanoacetate sr1 Glycolate Formation step2->sr1 sr2 HCN Formation step2->sr2 step3->step4 Sodium Malonate sr3 Cyanoacetic Acid Decomposition step3->sr3 During Concentration sr4 Incomplete Hydrolysis step3->sr4 dmm Dimethyl Malonate (DMM) step4->dmm sr5 Incomplete Esterification step4->sr5

Caption: Workflow of DMM synthesis via cyanide esterification, highlighting key side reaction points.

Troubleshooting_Guide cluster_temp Temperature Issues cluster_ratio Reactant Ratio Issues cluster_time Reaction Time Issues cluster_solutions Corrective Actions start Low DMM Yield or High Impurity? check_temp Review Temperature Logs start->check_temp check_ratios Verify Reactant Ratios start->check_ratios check_time Analyze Reaction Time start->check_time high_temp_cyan Cyanidation Temp > 90°C? check_temp->high_temp_cyan high_temp_conc Concentration Temp > 100°C? check_temp->high_temp_conc low_methanol Insufficient Methanol? check_ratios->low_methanol wrong_catalyst Incorrect Catalyst Amount? check_ratios->wrong_catalyst short_hydrolysis Incomplete Hydrolysis Time? check_time->short_hydrolysis short_ester Incomplete Esterification Time? check_time->short_ester sol_temp Implement Strict Temp. Control high_temp_cyan->sol_temp high_temp_conc->sol_temp sol_ratio Adjust Reactant Stoichiometry low_methanol->sol_ratio wrong_catalyst->sol_ratio sol_time Optimize Reaction Duration short_hydrolysis->sol_time short_ester->sol_time

Caption: A logical troubleshooting guide for identifying sources of low yield and impurities in DMM synthesis.

References

Technical Support Center: Rational Catalyst Design for Enhanced Dimethoxymethane (DMM) Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethoxymethane (DMM). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst design, troubleshooting common experimental issues, and optimizing reaction conditions to improve DMM yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for this compound (DMM) synthesis?

A1: DMM production is primarily achieved through two main routes. The most established is an indirect, two-step process involving the oxidation of methanol to formaldehyde, followed by the acid-catalyzed condensation of formaldehyde with methanol.[1][2] More recently, direct, one-step synthesis methods from methanol or CO2/H2 have been developed, utilizing bifunctional catalysts.[1][2]

Q2: What type of catalyst is required for the direct synthesis of DMM from methanol?

A2: The direct, one-step oxidation of methanol to DMM requires a bifunctional catalyst.[1] This catalyst must possess both oxidizing sites for the conversion of methanol to formaldehyde and acidic sites to catalyze the subsequent in-situ acetalization of formaldehyde with methanol to form DMM.[1][3] Achieving an optimal balance between these redox and acid properties is a significant challenge in catalyst design.[1]

Q3: What are common side reactions that can lower the selectivity towards DMM?

A3: Several side reactions can occur during DMM synthesis, which reduce the overall yield.[1] Common byproducts include dimethyl ether (DME) from methanol dehydration on highly acidic catalysts, methyl formate (MF) from the Tishchenko reaction of formaldehyde or oxidation of DMM, and carbon oxides (CO and CO2) from the complete oxidation of formaldehyde or methanol.[1][4]

Q4: Can solid acid catalysts be used for DMM synthesis?

A4: Yes, solid acid catalysts are commonly used, particularly in the indirect synthesis route for the acetalization of formaldehyde and methanol.[1] They are favored for their ease of separation and environmental benefits over traditional liquid acids like H2SO4 or HCl.[5][6] Examples of solid acid catalysts include ion-exchange resins like Amberlyst-15 and various zeolites.[1][4]

Q5: How does the methanol-to-formaldehyde molar ratio impact DMM yield?

A5: The molar ratio of methanol to formaldehyde is a critical parameter. Increasing this ratio can shift the reaction equilibrium towards the products, thereby improving the conversion of formaldehyde and the yield of DMM.[1] For instance, increasing the ratio from 2 to 6 has been shown to improve formaldehyde equilibrium conversion from 47% to 81%.[1] However, an excessively high ratio can create challenges in separating DMM from unreacted methanol.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during DMM synthesis experiments, with a focus on catalyst performance and reaction outcomes.

Q1: My DMM yield is consistently low, even with a bifunctional catalyst. What are the potential causes?

A1: Low DMM yield can stem from several factors related to your catalyst and reaction conditions:

  • Imbalanced Active Sites: The ratio of oxidizing to acidic sites on your bifunctional catalyst may be suboptimal. An excess of acidic sites can lead to the formation of dimethyl ether (DME) as the primary product.[1]

  • Catalyst Deactivation: The catalyst may be losing activity over time due to coking (carbon deposition) or sintering (thermal degradation).[6][8]

  • Poor Mass Transfer: In heterogeneous catalysis, limitations in the diffusion of reactants to the active sites can reduce the reaction rate.

  • Unfavorable Reaction Conditions: The temperature, pressure, or reactant feed rate may not be optimal for your specific catalyst. For example, Re-based catalysts often require high temperatures (around 240°C), which can also lead to faster deactivation.[1]

Q2: I am observing a high selectivity towards undesired byproducts like dimethyl ether (DME) or methyl formate (MF). How can I improve selectivity for DMM?

A2: A shift in selectivity indicates that reaction pathways other than DMM formation are being favored.

  • High DME Formation: This is typically caused by excessive catalyst acidity.[1] Consider using a catalyst with weaker acid sites or modifying the existing catalyst to reduce its acidity.

  • High MF or COx Formation: This suggests that the oxidation reaction is either too strong or that the intermediate formaldehyde is being further oxidized instead of undergoing acetalization.[1] Modifying the redox properties of the catalyst or adjusting the oxygen concentration in the feed can help mitigate this. The balance between redox and acid functionalities is crucial for maximizing DMM selectivity.[1]

Q3: The catalytic activity is decreasing with each experimental run. How can I identify the cause of deactivation and regenerate the catalyst?

A3: Catalyst deactivation is a common issue. Identifying the cause is the first step toward remediation.

  • Identifying the Cause:

    • Coking/Fouling: The deposition of carbonaceous materials on the active sites is a frequent cause of deactivation.[6] This can be confirmed by Thermogravimetric Analysis (TGA) of the spent catalyst, which will show weight loss upon heating.

    • Sintering: High reaction temperatures can cause the agglomeration of metal particles and collapse of the catalyst's pore structure, reducing its surface area.[6] This can be detected by comparing the Brunauer-Emmett-Teller (BET) surface area and pore volume of the fresh and spent catalyst.

    • Poisoning: Impurities in the feed can adsorb onto and inactivate catalytic sites.[6]

  • Catalyst Regeneration:

    • For deactivation due to coking, a common regeneration method is calcination . This involves carefully burning off the carbon deposits in a controlled flow of air or a dilute oxygen mixture at elevated temperatures (e.g., 450-550°C).[6]

Troubleshooting Catalyst Deactivation Start Decreased DMM Yield/ Selectivity Observed Check_Deactivation Suspect Catalyst Deactivation Start->Check_Deactivation Characterize Characterize Spent Catalyst (TGA, BET, XRD, TPD) Check_Deactivation->Characterize TGA TGA Shows Significant Weight Loss? Characterize->TGA BET BET Shows Reduced Surface Area/Pore Volume? TGA->BET No Coking Diagnosis: Coking/Fouling TGA->Coking Yes XRD XRD Shows Change in Crystalline Structure? BET->XRD No Sintering Diagnosis: Sintering/Thermal Degradation BET->Sintering Yes XRD->Sintering Yes Poisoning Diagnosis: Poisoning XRD->Poisoning No/ Other Evidence Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate Optimize_Conditions Optimize Reaction Conditions (Lower Temp, Purify Feed) Sintering->Optimize_Conditions Redesign Redesign Catalyst for Higher Thermal Stability Sintering->Redesign Poisoning->Optimize_Conditions Regenerate->Start Re-test

Caption: Workflow for diagnosing and addressing catalyst deactivation.

Catalyst Performance Data

The performance of various catalysts for the direct synthesis of DMM from methanol is summarized below. Note that reaction conditions significantly influence outcomes.

CatalystTemperature (°C)Methanol Conv. (%)DMM Selectivity (%)DMM Yield (%)Reference
Noble Metal Catalysts
SbRe2O62406.592.5~6.0[1]
Non-Noble Metal Catalysts
Mo:Fe(2)/HZSM-5390---[9]
V2O5/TiO2< 250< 15High at low conv.-[1]
Acid Catalysts (Acetalization)
Amberlyst 1570--62 (equilibrium)[1]
Indion 130-81 (FA Conversion)--[1]

Note: Direct comparison can be challenging as GHSV, feed composition, and pressure vary between studies. Yields are often reported differently (e.g., based on methanol conversion vs. formaldehyde conversion).

Experimental Protocols

Protocol 1: General Procedure for DMM Synthesis via Methanol Oxidation

This protocol outlines a general method for testing a bifunctional catalyst in a fixed-bed reactor.

Experimental Workflow for Catalyst Testing cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Product Analysis Prep Synthesize Bifunctional Catalyst Calcine Calcine Catalyst Prep->Calcine Pelletize Pelletize and Sieve Catalyst Calcine->Pelletize Load Load Catalyst into Fixed-Bed Reactor Pelletize->Load Activate Activate Catalyst (e.g., in H2 or N2 flow) Load->Activate Heat Heat Reactor to Desired Temperature Activate->Heat Feed Introduce Reactant Feed (Methanol, Air/O2, Inert Gas) Heat->Feed React Run Reaction for Set Time Feed->React Collect Collect Effluent in Cold Trap React->Collect Analyze Analyze Products (e.g., via Gas Chromatography) Collect->Analyze Calculate Calculate Conversion, Selectivity, and Yield Analyze->Calculate

Caption: General workflow for DMM synthesis catalyst testing.

  • Catalyst Loading: Load a precisely weighed amount of the pelletized bifunctional catalyst into a fixed-bed reactor.

  • Catalyst Activation/Pre-treatment: Heat the catalyst under an inert gas flow (e.g., N2) to a specified temperature to remove any adsorbed moisture and impurities. Some catalysts may require a reductive pre-treatment (e.g., in a H2 flow).

  • Reaction Initiation: Once the reactor reaches the target temperature (e.g., 200-400°C), introduce the reactant gas mixture. This typically consists of methanol, an oxidant (like air or O2), and an inert carrier gas (e.g., N2). The methanol concentration should be kept outside the explosive limits (typically <7% or >36%).[1]

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., an ice bath) to collect the liquid products.

  • Analysis: The collected liquid products are analyzed using Gas Chromatography (GC) equipped with a suitable column and a detector (e.g., FID or TCD) to determine the concentrations of DMM, unreacted methanol, water, and byproducts.

  • Calculation: Use the GC results to calculate methanol conversion, DMM selectivity, and DMM yield.

Protocol 2: Catalyst Characterization Techniques

To rationally design catalysts, it is essential to characterize their physical and chemical properties.

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

    • Methodology: The analysis involves the physisorption of an inert gas (typically nitrogen) onto the catalyst surface at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the surface area can be calculated.

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases present in the catalyst and to estimate crystallite size.

    • Methodology: The catalyst sample is exposed to X-rays at varying angles. The resulting diffraction pattern is characteristic of the material's crystal structure. Changes in the pattern before and after the reaction can indicate structural degradation.[6]

  • Ammonia Temperature-Programmed Desorption (NH3-TPD):

    • Purpose: To quantify the total number and strength of acid sites on the catalyst.

    • Methodology: The catalyst is first saturated with ammonia at a low temperature. The temperature is then increased at a constant rate, and the amount of desorbed ammonia is measured by a detector. The temperature at which ammonia desorbs corresponds to the strength of the acid sites.

Reaction Network Visualization

The synthesis of DMM from methanol involves a complex network of reactions. The desired pathway is shown in green, while common side reactions are shown in red.

DMM Synthesis Reaction Network MeOH Methanol (CH3OH) FA Formaldehyde (HCHO) MeOH->FA Oxidation (Redox Sites) DMM This compound (DMM) MeOH->DMM Acetalization (Acid Sites) DME Dimethyl Ether (DME) MeOH->DME Dehydration (Strong Acid Sites) FA->DMM Acetalization (Acid Sites) MF Methyl Formate (MF) FA->MF Tishchenko Rxn COx CO, CO2 FA->COx Over-oxidation H2O Water (H2O)

Caption: Key reaction pathways in the direct synthesis of DMM.

References

Technical Support Center: Separation of Dimethoxymethane-Methanol Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for separating the dimethoxymethane-methanol azeotrope.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate this compound and methanol by simple distillation?

This compound and methanol form a minimum-boiling azeotrope.[1] An azeotrope is a mixture of two or more liquids that behaves like a single substance during distillation, meaning the vapor has the same composition as the liquid.[2] This makes separation by conventional distillation impossible because the composition does not change after repeated evaporation and condensation cycles.

Q2: What are the primary methods for separating the this compound-methanol azeotrope?

The most common and effective methods are:

  • Extractive Distillation: This method involves adding a third component, known as an entrainer or solvent, to alter the relative volatility of the original mixture, thereby breaking the azeotrope.[1]

  • Pressure-Swing Distillation (PSD): This technique utilizes two distillation columns operating at different pressures to shift the azeotropic composition, allowing for separation.[3][4]

  • Membrane Separation (Pervaporation): This method uses a semi-permeable membrane that selectively allows one component of the mixture to pass through.[5]

Q3: How do I choose the right separation method for my experiment?

The choice of method depends on several factors, including the desired purity of the final product, the scale of the separation, energy consumption considerations, and available equipment. Extractive distillation is widely used due to its flexibility with a variety of entrainers.[6] Pressure-swing distillation is an option if the azeotropic composition is sensitive to pressure changes, but it can be energy-intensive.[3][7] Membrane separation is an emerging, energy-efficient technology, but challenges like membrane stability and fouling need to be considered.[5]

Q4: What are suitable entrainers for the extractive distillation of the this compound-methanol azeotrope?

Several entrainers have been shown to be effective, including:

  • N,N-Dimethylformamide (DMF): DMF is a common choice due to its high selectivity, which results in a significant increase in the relative volatility of this compound to methanol.[1]

  • Propylene Glycol (PG): PG is considered a lower-toxicity alternative to DMF.[8][9]

  • Ethylene Glycol (EG): EG is another effective and environmentally friendly entrainer option.[10]

  • Water: In some cases, water can also be used as an entrainer.[1]

Troubleshooting Guides

Extractive Distillation

Issue: Low Purity of this compound in the Distillate

  • Possible Cause 1: Incorrect Entrainer-to-Feed Ratio.

    • Solution: The entrainer-to-feed ratio is a critical parameter. An insufficient amount of entrainer will not effectively break the azeotrope. Conversely, an excessive amount can increase energy consumption in the solvent recovery column.[1] Optimize the ratio by performing small-scale experiments or simulations. Refer to the table below for typical ranges.

  • Possible Cause 2: Improper Feed Stage for the Azeotrope or Entrainer.

    • Solution: The feed locations for both the azeotropic mixture and the entrainer significantly impact separation efficiency. The entrainer should be fed near the top of the column, and the azeotrope feed stage should be optimized based on the specific column design.[1][11]

  • Possible Cause 3: Inadequate Reflux Ratio.

    • Solution: A low reflux ratio can lead to incomplete separation. Increasing the reflux ratio can improve purity but also increases energy consumption. Find the optimal reflux ratio that meets your purity requirements without excessive energy use.[11]

Issue: Column Flooding, Weeping, or Entrainment

  • Possible Cause: These are common hydraulic problems in distillation columns that reduce efficiency.[12]

    • Flooding: Occurs when the liquid and vapor flow rates are too high.

    • Weeping: Happens at low vapor velocities where the liquid leaks through the tray perforations.

    • Entrainment: The carrying of liquid droplets with the vapor stream at high vapor velocities.

    • Solution: Adjust the reboiler duty and reflux ratio to optimize the vapor and liquid traffic within the column. Ensure the column is not operated beyond its design capacity.

Pressure-Swing Distillation

Issue: Poor Separation Efficiency

  • Possible Cause 1: Inappropriate Operating Pressures.

    • Solution: The effectiveness of PSD relies on a significant shift in the azeotropic composition with pressure.[4][7] Ensure the high-pressure and low-pressure columns are operating at pressures that provide a sufficient difference in the azeotropic point. The pressure difference should ideally not exceed 10 atm.[7]

  • Possible Cause 2: Incorrect Recycle Stream Composition.

    • Solution: The compositions of the streams recycled between the two columns are crucial for the process to work correctly. The distillate from one column, which is near the azeotropic composition at that pressure, is fed to the other column.[13] Ensure that the control system is maintaining the correct compositions.

Issue: High Energy Consumption

  • Possible Cause: PSD systems with two columns can be energy-intensive.

    • Solution: Investigate opportunities for heat integration between the two columns. The condenser of the high-pressure column can often be used to provide heat to the reboiler of the low-pressure column, significantly reducing overall energy consumption.

Membrane Separation (Pervaporation)

Issue: Low Selectivity or Permeation Flux

  • Possible Cause 1: Incompatible Membrane Material.

    • Solution: The choice of membrane is critical. For the this compound-methanol separation, hydrophilic membranes that are selective to methanol are typically used.[14] Materials like polyetherimide (PEI) have shown good performance.

  • Possible Cause 2: Membrane Fouling.

    • Solution: The membrane surface can become blocked over time, reducing its performance. Implement a regular cleaning protocol for the membrane. Depending on the nature of the foulants, this could involve flushing with a suitable solvent or a chemical cleaning solution.

  • Possible Cause 3: Membrane Swelling.

    • Solution: Some polymeric membranes can swell in the presence of organic solvents, which can negatively impact their separation characteristics.[5] Select a membrane material that exhibits good stability in the this compound-methanol mixture.

Data Presentation

Table 1: Comparison of Separation Methods for this compound-Methanol Azeotrope

ParameterExtractive DistillationPressure-Swing DistillationMembrane Separation
Principle Alters relative volatility with an entrainerShifts azeotropic composition with pressureSelective permeation through a membrane
Typical Purity >99.9 wt% this compound[8]>99.9 wt% this compoundHigh purity achievable[14]
Advantages High purity, flexible entrainer choiceNo additional components requiredLow energy consumption, environmentally friendly
Disadvantages Entrainer recovery required, potential for contaminationHigh energy consumption, complex controlMembrane fouling and stability, capital cost

Table 2: Operating Conditions for Extractive Distillation with DMF Entrainer

ParameterValueReference
Extractive Distillation Column Stages 52[1]
Azeotrope Feed Stage 42[1]
DMF Feed Stage 4[1]
Recovery Column Stages 22[1]
Recovery Column Feed Stage 9[1]
Resulting this compound Purity >99.9 wt%[14]

Table 3: Operating Conditions for Extractive Distillation with Propylene Glycol (PG) Entrainer

ParameterValueReference
Entrainer Propylene Glycol[9]
Resulting this compound Purity 99.99 wt%[9]
Resulting Methanol Purity 94.75 wt%[9]
Energy Saving (vs. conventional) 44.24%[9]

Experimental Protocols

Methodology for Extractive Distillation using DMF

  • Setup: A two-column distillation system is required: an extractive distillation column (EDC) and a solvent recovery column (SRC).

  • Feed Introduction: The this compound-methanol azeotropic mixture is continuously fed into the lower section of the EDC (e.g., stage 42 of a 52-stage column).[1]

  • Entrainer Addition: N,N-Dimethylformamide (DMF) is fed continuously to an upper stage of the EDC (e.g., stage 4 of a 52-stage column).[1]

  • Extractive Distillation: The EDC is operated at a specific reflux ratio to facilitate the separation. The higher boiling point entrainer (DMF) moves down the column, carrying methanol with it. The more volatile this compound moves up the column and is collected as the distillate.

  • Bottoms Product to Recovery: The bottom product from the EDC, containing methanol and DMF, is fed to the SRC (e.g., stage 9 of a 22-stage column).[1]

  • Solvent Recovery: The SRC separates methanol as the overhead product and recovers the DMF as the bottom product.

  • Solvent Recycle: The recovered DMF from the bottom of the SRC is cooled and recycled back to the EDC. A small makeup stream of fresh DMF may be needed to compensate for any losses.

Visualizations

Extractive_Distillation_Workflow cluster_EDC Extractive Distillation Column (EDC) cluster_SRC Solvent Recovery Column (SRC) EDC EDC SRC SRC EDC->SRC Bottoms DMM_Product High-Purity This compound EDC->DMM_Product Distillate Methanol_Product Methanol SRC->Methanol_Product Distillate Recycle Recycled Entrainer SRC->Recycle Bottoms AzeotropeFeed Azeotrope Feed (this compound + Methanol) AzeotropeFeed->EDC Feed EntrainerFeed Entrainer Feed (DMF) EntrainerFeed->EDC Entrainer Recycle->EntrainerFeed Makeup Makeup Entrainer Makeup->EntrainerFeed

Caption: Workflow for separating this compound-methanol azeotrope via extractive distillation.

PSD_Workflow cluster_LPC Low-Pressure Column (LPC) cluster_HPC High-Pressure Column (HPC) LPC LPC HPC HPC LPC->HPC Distillate (Azeotrope 1) Methanol_Product Pure Methanol LPC->Methanol_Product Bottoms HPC->LPC Distillate (Azeotrope 2) Recycle DMM_Product Pure this compound HPC->DMM_Product Bottoms AzeotropeFeed Azeotrope Feed AzeotropeFeed->LPC

Caption: Pressure-swing distillation process for this compound-methanol separation.

References

Technical Support Center: Regeneration of Zeolitic Catalysts in DMM Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zeolitic catalysts in the synthesis of dimethoxymethane (DMM).

Troubleshooting Guide

Issue: Rapid Loss of Catalyst Activity and DMM Selectivity

Question Possible Causes Recommended Actions & Explanations
Why has my catalyst's performance dropped significantly after only a short time on stream? 1. Coke Deposition: The primary cause of deactivation for zeolitic catalysts in methanol conversion is the formation of carbonaceous deposits, known as coke.[1][2] Formaldehyde, an intermediate in DMM synthesis, can accelerate coke formation.[3][4] Coke can block access to active acid sites within the zeolite pores (internal coke) or on the external surface.[1] 2. Catalyst Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can poison the active sites of the catalyst.1. Implement a Regeneration Protocol: A deactivated catalyst due to coking can often be regenerated. The most common method is calcination in an oxidizing atmosphere (e.g., air or diluted oxygen) to burn off the coke deposits.[5] 2. Feed Purity Check: Ensure the purity of your methanol feed. Use high-purity reactants to minimize catalyst poisoning.
My catalyst's activity is not fully restored after regeneration. What went wrong? 1. Incomplete Coke Removal: The regeneration conditions (temperature, time, atmosphere) may have been insufficient to completely remove all coke species. "Hard coke," which is more graphitic in nature, requires more severe conditions to be removed.[6] 2. Irreversible Deactivation (Dealumination): High regeneration temperatures, especially in the presence of steam, can cause irreversible damage to the zeolite framework.[7] This process, known as dealumination, removes aluminum atoms from the framework, leading to a loss of acid sites.1. Optimize Regeneration Protocol: Increase the regeneration temperature or duration. Ensure a sufficient flow of the oxidizing gas. For example, a common procedure involves heating the catalyst in a flow of air or diluted oxygen to a temperature between 500°C and 600°C. 2. Characterize the Regenerated Catalyst: Use techniques like Temperature Programmed Desorption of ammonia (NH3-TPD) to quantify the acid sites and compare them to the fresh catalyst. A significant decrease in acidity may indicate dealumination.
After several regeneration cycles, the catalyst's lifetime is noticeably shorter. Why? 1. Cumulative Structural Damage: Repeated regeneration cycles, especially under harsh conditions, can lead to a gradual, irreversible degradation of the zeolite structure.[6] 2. Sintering of Active Metals (if applicable): For bifunctional catalysts containing a metal component, high regeneration temperatures can cause the metal particles to sinter, reducing the active surface area.1. Use Milder Regeneration Conditions: If possible, lower the regeneration temperature or use a more controlled oxidizing atmosphere to minimize structural damage. 2. Consider Alternative Regeneration Methods: For some systems, regeneration with steam or hydrogen-containing gas may be effective and less damaging than high-temperature oxidation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for zeolitic catalysts in DMM synthesis?

A1: The main cause of deactivation is the formation of coke, which are carbonaceous deposits that block the pores and cover the active acid sites of the zeolite.[1][2] The reaction intermediate, formaldehyde, is known to be a significant contributor to coke formation.[3][4]

Q2: How can I regenerate my coked zeolitic catalyst?

A2: The most common and effective method is oxidative regeneration. This involves heating the deactivated catalyst in a controlled flow of an oxidizing gas, such as air or a mixture of oxygen and an inert gas, to combust the coke deposits. A typical temperature range for this process is 500-600°C.[5]

Q3: What are the critical parameters for a successful regeneration?

A3: The key parameters are:

  • Temperature: The temperature must be high enough to combust the coke but not so high as to cause thermal damage or significant dealumination of the zeolite framework.[10]

  • Atmosphere: An oxidizing atmosphere, typically air or diluted oxygen, is required for coke combustion.

  • Time: The duration of the regeneration must be sufficient to ensure complete removal of the coke.

Q4: Can regeneration fully restore the catalyst's initial activity and selectivity?

A4: In many cases, especially when deactivation is solely due to coke formation, a well-optimized regeneration protocol can restore the catalyst's activity close to its fresh state.[5] However, if irreversible deactivation, such as dealumination, has occurred due to harsh reaction or regeneration conditions, the activity may not be fully recovered.[7]

Q5: Is it possible to perform the regeneration in-situ?

A5: Yes, in-situ regeneration is a common practice. After the reaction, the feed is stopped, the reactor is purged with an inert gas, and then the regeneration gas (e.g., air) is introduced while the temperature is ramped up to the desired regeneration temperature.

Q6: Are there alternatives to oxidative regeneration?

A6: Yes, other methods have been explored, including gasification with steam or carbon dioxide, and hydrogenation.[9] These methods may offer advantages in certain situations, such as operating at lower temperatures or avoiding potential damage from high-temperature oxidation.

Quantitative Data on Catalyst Regeneration

The following table provides an example of the impact of regeneration on the properties of a H-ZSM-5 zeolite catalyst, a type often used in methanol conversion processes. While this data is from a methanol-to-hydrocarbons study, it illustrates the expected changes in acidity and coke content that are relevant to DMM synthesis.

Catalyst StateRegeneration ConditionsNH₃ Adsorption Capacity (mmol/g)Coke Content (wt%)
Fresh H-ZSM-5-~0.350
DeactivatedAfter use in reaction~0.05~15
Regenerated in O₂550°C in 2% O₂/He~0.24< 0.5
Regenerated in NO₂350°C in 0.9% NO₂/He~0.22~0.6

Data adapted from studies on H-ZSM-5 regeneration in methanol conversion.

This table demonstrates that while regeneration can significantly reduce coke content and restore a majority of the acid sites (indicated by NH₃ adsorption), some irreversible loss of acidity may occur.

Experimental Protocols

Protocol for Oxidative Regeneration of a Coked Zeolitic Catalyst

This protocol describes a general procedure for the in-situ oxidative regeneration of a zeolitic catalyst in a fixed-bed reactor.

1. Purging the Reactor:

  • Stop the methanol feed to the reactor.

  • Maintain the reactor at the reaction temperature and purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30-60 minutes to remove any residual reactants and products.

2. Cooling to Start Temperature (Optional but Recommended):

  • Cool the reactor under the inert gas flow to a lower temperature, typically 200-300°C, before introducing the oxidizing gas. This helps to control the initial exotherm from coke combustion.

3. Introducing the Oxidizing Gas:

  • Switch the gas feed from the inert gas to the regeneration gas. This is typically air or a diluted oxygen stream (e.g., 5-20% O₂ in N₂). Maintain a similar flow rate (50-100 mL/min).

4. Temperature Ramp and Hold:

  • Heat the reactor at a controlled rate (e.g., 2-5°C/min) to the final regeneration temperature, which is typically between 500°C and 550°C for zeolites like H-ZSM-5.

  • Hold the reactor at the final regeneration temperature for 3-5 hours to ensure complete combustion of the coke. The off-gas can be monitored by a mass spectrometer or gas analyzer for CO₂ and CO to determine the completion of coke burnout.

5. Cooling and Final Purge:

  • After the hold period, switch the gas feed back to the inert gas.

  • Cool the reactor down to the desired reaction temperature for the next run.

  • Maintain the inert gas flow during cooling.

6. Re-introduction of Reactants:

  • Once the reactor has reached the desired reaction temperature and is stable, the methanol feed can be re-introduced to start the next catalytic cycle.

Visualizations

RegenerationWorkflow Logical Workflow for Zeolitic Catalyst Regeneration cluster_main cluster_regen Regeneration Protocol start Catalyst in Operation (DMM Production) check_activity Monitor Catalyst Performance (Conversion & Selectivity) start->check_activity Time on Stream deactivated Performance Below Threshold? (Deactivation Observed) check_activity->deactivated deactivated->start No purge_reactants 1. Stop Feed & Purge with Inert Gas (N2, Ar) deactivated->purge_reactants Yes set_regen_gas 2. Introduce Oxidizing Gas (e.g., Air, Diluted O2) purge_reactants->set_regen_gas ramp_temp 3. Ramp Temperature (e.g., to 500-550°C) set_regen_gas->ramp_temp hold_temp 4. Hold at Temperature (e.g., 3-5 hours) ramp_temp->hold_temp cool_down 5. Cool Down Under Inert Gas Flow hold_temp->cool_down regenerated Regenerated Catalyst Ready for Use cool_down->regenerated regenerated->start Begin Next Cycle

References

Navigating the Complexities of Dimethoxymethane Decomposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal decomposition of dimethoxymethane (DMM) is critical for its application as a promising synthetic fuel and in various chemical processes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during the study of DMM decomposition under varying pressure and temperature conditions.

The decomposition of DMM is a nuanced process governed by a competition between several reaction pathways. The prevalence of these pathways is highly dependent on the experimental conditions, particularly temperature and pressure. At lower temperatures (below 1000 K), bimolecular hydrogen abstraction reactions are significant.[1][2] As temperatures increase, unimolecular decomposition reactions become more relevant.[1][2] These unimolecular pathways can be further categorized into radical-producing channels and those that yield closed-shell molecular species.[1] The branching ratio between these competing channels is a key factor in combustion modeling and exhibits a complex dependence on both temperature and pressure.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound?

A1: The decomposition of this compound proceeds through several competing pathways. The dominant pathways are influenced by temperature and pressure and include:

  • Unimolecular C-O bond fission: This is a radical-producing pathway that becomes significant at higher temperatures.[1]

  • Isomerization followed by elimination: These are molecular decomposition pathways that can lead to the formation of methanol (CH₃OH) and other closed-shell species. These pathways are more competitive at lower temperatures.

  • Bimolecular H-abstraction: At temperatures below 1000 K, reactions involving the abstraction of a hydrogen atom from DMM by radicals play a crucial role.[1][2]

Q2: How does pressure affect the decomposition of DMM?

A2: Pressure plays a significant role in the "channel switching" between different unimolecular decomposition pathways. The branching ratios of competing reactions, especially those with tight versus loose transition states, are sensitive to pressure.[1][2][3][4][5] Master equation analysis is often used to model these pressure-dependent effects.[1][3][4][5]

Q3: What are the key products observed during DMM pyrolysis?

A3: Experimental studies on DMM pyrolysis have identified several key products. In flow tube experiments, methyl formate is a fuel-specific intermediate, and its decomposition leads to high concentrations of methanol.[6] Other observed intermediates can include acetaldehyde, ethenol, and ketene, particularly when compared to the pyrolysis of similar compounds like 1,2-dimethoxyethane.[6]

Q4: Why are my experimental results for DMM decomposition not matching theoretical models?

A4: Discrepancies between experimental results and theoretical models can arise from several factors. It is crucial to ensure that the kinetic model being used is validated for the specific temperature and pressure range of your experiment. Early models sometimes neglected the importance of molecular elimination channels.[1] Furthermore, the complex interplay between radical and molecular channels requires accurate quantum chemical calculations and master equation analyses for precise modeling.[1][3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent product yields at similar temperatures. Pressure fluctuations in the reactor.Ensure precise pressure control and monitoring throughout the experiment. The branching ratios of DMM decomposition are highly pressure-dependent.[1][3][4][5]
Lower than expected decomposition rate. Inaccurate temperature measurement.Calibrate temperature sensors (e.g., thermocouples) regularly. The unimolecular decomposition of DMM is highly sensitive to temperature.[1][2]
Formation of unexpected side products. Presence of impurities in the DMM sample or carrier gas.Use high-purity DMM and carrier gases. Analyze the purity of the starting materials using techniques like gas chromatography-mass spectrometry (GC-MS).
Difficulty in detecting radical species. Inadequate detection technique for the experimental conditions.For high-temperature studies, consider using sensitive techniques like atomic resonance absorption spectroscopy (ARAS) for detecting H-atoms. For broader species identification, photoionization mass spectrometry is effective.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DMM decomposition.

Table 1: Experimental Conditions for DMM Decomposition Studies

Temperature Range Pressure Range Experimental Setup Reference
783 - 1396 K30 and 760 TorrFlow tube reactor[2][6]
1050 - 1450 K1 - 10 atmShock tube[6]
1100 - 1600 K0.4 and 4.7 barShock tube with ARAS detection[7]
800 - 1800 K10⁻⁵ to 10³ barMaster equation analysis[1]

Experimental Protocols

1. High-Temperature DMM Pyrolysis in a Shock Tube

This protocol provides a generalized methodology for studying DMM decomposition at high temperatures using a shock tube coupled with atomic resonance absorption spectroscopy (ARAS).

  • Mixture Preparation: Prepare a dilute mixture of DMM in an inert gas (e.g., Argon). The mole fraction of DMM should be low to ensure uniform heating and minimize secondary reactions.

  • Shock Wave Generation: Introduce the gas mixture into the driven section of the shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm and generate a shock wave that propagates through the DMM mixture, rapidly heating and compressing it.

  • Temperature and Pressure Control: The temperature and pressure behind the reflected shock wave are controlled by the initial filling pressures and the gas compositions. These conditions can be calculated from the measured shock wave velocity.

  • Species Detection: Use ARAS to monitor the time-resolved concentration of specific radical species, such as H-atoms, which are important in the decomposition mechanism.

  • Data Analysis: The measured concentration profiles are compared with simulations based on detailed kinetic models to validate and refine the reaction mechanism.[1][3][4][5]

2. DMM Pyrolysis in a Flow Tube Reactor

This protocol outlines the study of DMM pyrolysis at lower temperatures and pressures in a flow tube reactor.

  • Reactant Delivery: A mixture of DMM and a carrier gas (e.g., Helium) is continuously flowed through a heated reactor tube.

  • Temperature Control: The reactor is placed in a furnace with a well-defined temperature profile.

  • Product Sampling: The reacting mixture is sampled at the reactor outlet through a nozzle.

  • Product Analysis: The sampled gases are analyzed using a technique such as photoionization mass spectrometry to identify and quantify the various decomposition products.[6]

  • Data Interpretation: The product distribution as a function of temperature provides insights into the dominant decomposition pathways under the specific experimental conditions.

Visualizing the Pathways

To better understand the complex relationships in DMM decomposition, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

DMM_Decomposition_Pathways cluster_unimolecular Unimolecular Decomposition cluster_bimolecular Bimolecular Reactions DMM This compound (CH₃OCH₂OCH₃) Radical_Path Radical Channels (e.g., C-O Fission) DMM->Radical_Path High T Molecular_Path Molecular Channels (Isomerization/Elimination) DMM->Molecular_Path Low T H_Abstraction H-Abstraction DMM->H_Abstraction Low T Products_Radical Radicals (e.g., CH₃O•, •CH₂OCH₃) Radical_Path->Products_Radical Products_Molecular Molecular Products (e.g., CH₃OH, CH₂O) Molecular_Path->Products_Molecular Products_Abstraction DMM Radical + RH H_Abstraction->Products_Abstraction Radical_Pool Radical Pool (R•) Radical_Pool->H_Abstraction

Caption: Competing pathways in DMM decomposition.

Experimental_Workflow start Experiment Design (Define T, P) mixture Gas Mixture Preparation (DMM + Inert Gas) start->mixture reactor Introduce to Reactor (Shock Tube or Flow Tube) mixture->reactor heating Rapid Heating/ Controlled Temperature reactor->heating detection Species Detection (e.g., ARAS, MS) heating->detection analysis Data Analysis & Kinetic Modeling detection->analysis results Results Interpretation (Pathway Dominance) analysis->results

References

Technical Support Center: Controlling Selectivity in the Partial Oxidation of Methanol to DMM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the partial oxidation of methanol to dimethoxymethane (DMM).

Troubleshooting Guide

Problem 1: Low DMM Selectivity with High Methanol Conversion

Potential Cause Troubleshooting Steps
Excessive Catalyst Acidity High acidity can favor the dehydration of methanol to dimethyl ether (DME), a common byproduct.[1][2] - Action: Characterize the acidity of your catalyst using techniques like ammonia temperature-programmed desorption (NH3-TPD). If acidity is too high, consider using a less acidic support or modifying the catalyst to neutralize strong acid sites.
Suboptimal Reaction Temperature The formation of DMM is favored at lower temperatures, while higher temperatures can promote the formation of methyl formate (MF).[3] - Action: Perform a temperature screening study to identify the optimal temperature for DMM selectivity for your specific catalyst. Refer to the data in Table 1 for typical temperature ranges.
Incorrect Methanol/Oxygen Feed Ratio An improper feed ratio can lead to over-oxidation to CO and CO2 or incomplete conversion. - Action: Optimize the methanol-to-air or methanol-to-oxygen feed ratio. A methanol-rich feed is often beneficial for DMM selectivity.[4]
High Reaction Space Velocity If the space velocity is too high, the intermediate formaldehyde may not have enough residence time to react with methanol to form DMM.[3] - Action: Decrease the gas hourly space velocity (GHSV) to increase the contact time between reactants and the catalyst.

Problem 2: Low Methanol Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may have lost activity due to coking, poisoning, or structural changes. - Action: Regenerate the catalyst according to the manufacturer's or literature protocol. If regeneration is not possible, a fresh catalyst bed is required. Consider performing catalyst characterization (e.g., TGA, BET) on the spent catalyst to diagnose the deactivation mechanism.
Insufficient Reaction Temperature The reaction temperature may be too low to achieve significant methanol conversion. - Action: Gradually increase the reaction temperature while monitoring both conversion and selectivity. Be aware that excessively high temperatures can lead to decreased DMM selectivity.[3]
Poor Catalyst Reduction (for reducible catalysts) For catalysts that require a reduction step (e.g., some metal oxide catalysts), incomplete reduction can lead to low activity. - Action: Ensure the catalyst is properly reduced according to the established protocol before starting the reaction. This may involve flowing a reducing gas like H2 at a specific temperature for a defined period.

Frequently Asked Questions (FAQs)

Q1: What is the role of a bifunctional catalyst in the selective oxidation of methanol to DMM?

A1: A bifunctional catalyst is crucial for the one-step synthesis of DMM from methanol. It possesses both redox and acidic functionalities.[3][5] The redox sites are responsible for the initial oxidation of methanol to formaldehyde, while the acidic sites catalyze the subsequent condensation of formaldehyde with another methanol molecule to form DMM.[6][7][8]

Q2: What are the common side products in DMM synthesis from methanol, and how can their formation be minimized?

A2: Common side products include dimethyl ether (DME), methyl formate (MF), and carbon oxides (CO, CO2).[1]

  • DME formation is favored by high catalyst acidity. Using a catalyst with optimized acidity can minimize its production.[1][2]

  • MF formation is often favored at higher reaction temperatures.[3] Controlling the temperature is key to reducing MF selectivity.

  • Carbon oxides result from complete oxidation. Adjusting the methanol-to-oxygen ratio to be more fuel-rich can help suppress their formation.

Q3: How does the methanol concentration in the feed gas affect DMM selectivity?

A3: A methanol-rich feed generally enhances DMM selectivity.[4] This is because the reaction involves the condensation of one molecule of formaldehyde with two molecules of methanol. A higher concentration of methanol shifts the equilibrium towards the formation of DMM.[4]

Q4: Can you provide a general overview of the reaction mechanism?

A4: The reaction proceeds in two main steps on a bifunctional catalyst:

  • Oxidative Dehydrogenation: Methanol is first oxidized on the redox sites of the catalyst to form formaldehyde (HCHO) and water.

  • Acetalization: The formaldehyde then reacts with two molecules of methanol on the acidic sites of the catalyst to produce this compound (DMM) and another molecule of water.[1]

Data Presentation

Table 1: Performance of Various Catalysts in the Partial Oxidation of Methanol to DMM

CatalystTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
SbRe₂O₆30015 - 4988 - 94[3][4]
V₂O₅/TiO₂-Al₂O₃Not Specified48.989.9[3]
Mo:Fe(2)/HZSM-5Not Specified87.4493[3]
FeMo28059.989.7[4]
14V₂O₅-14MoO₃/Al₂O₃1205492[9]
V₂O₅/TiO₂Not SpecifiedHighHigh[6][7][8]

Experimental Protocols

1. Catalyst Preparation: Impregnation Method for V₂O₅/TiO₂

  • Support Preparation: Dry the TiO₂ support material in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Precursor Solution: Prepare a solution of ammonium metavanadate (NH₄VO₃) in oxalic acid. The concentration should be calculated to achieve the desired vanadium loading on the TiO₂ support.

  • Impregnation: Add the TiO₂ support to the precursor solution with constant stirring. Continue stirring for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the excess solvent by rotary evaporation. Further dry the impregnated solid in an oven at 120°C overnight.

  • Calcination: Calcine the dried powder in a furnace. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 5 hours in a static air atmosphere.

2. Experimental Workflow for Catalytic Testing

  • Reactor Setup: Place a fixed-bed of the catalyst (typically 0.5 - 2.0 g) in a quartz or stainless steel reactor. Position the reactor inside a tube furnace equipped with a temperature controller.

  • Catalyst Pre-treatment: If required, pre-treat the catalyst in situ. For example, heat the catalyst under a flow of inert gas (e.g., N₂, Ar) to a specific temperature to clean the surface. For reducible catalysts, a reduction step with a gas like H₂ may be necessary.

  • Reactant Feed: Introduce the reactant gas mixture into the reactor. The feed typically consists of methanol vapor, an oxidant (air or O₂), and an inert carrier gas (e.g., N₂). Use mass flow controllers to precisely control the flow rate of each gas. Methanol is typically vaporized by passing the carrier gas through a saturator maintained at a constant temperature.

  • Reaction: Set the desired reaction temperature and allow the system to reach a steady state.

  • Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with appropriate columns (e.g., Porapak Q and a molecular sieve column) and detectors (e.g., a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for hydrocarbons and oxygenates).

  • Data Calculation: Calculate the methanol conversion and product selectivity based on the GC analysis results.

Mandatory Visualization

Reaction_Pathway Methanol Methanol (CH₃OH) O2 O₂ Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde  Redox Site DME Dimethyl Ether (DME) Methanol->DME  Acidic Site COx CO, CO₂ Methanol->COx  Over-oxidation O2->Formaldehyde O2->COx DMM This compound (DMM) Formaldehyde->DMM  + 2 CH₃OH  Acidic Site MF Methyl Formate (MF) Formaldehyde->MF  Redox Site H2O Water (H₂O) Logical_Relationships Temp Temperature DMM_Sel DMM Selectivity Temp->DMM_Sel  - MF_Sel MF Selectivity Temp->MF_Sel  + Acidity Catalyst Acidity Acidity->DMM_Sel  - (if excessive) DME_Sel DME Selectivity Acidity->DME_Sel  + MeOH_Conc Methanol Conc. MeOH_Conc->DMM_Sel  +

References

Technical Support Center: A Guide to Removing Dimethoxymethane from Heat-Sensitive Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing dimethoxymethane (DMM) solvent from heat-sensitive reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound (DMM) from my heat-sensitive product challenging?

A1: this compound has a low boiling point of approximately 42-43°C, which is advantageous for easy removal.[1][2][3][4] However, heat-sensitive compounds can degrade even at the moderate temperatures required for simple distillation. Additionally, DMM can form azeotropes (mixtures with a constant boiling point) with other solvents like methanol, making simple distillation ineffective for complete removal.[5]

Q2: What are the primary methods for removing DMM from heat-sensitive products?

A2: The main techniques for removing DMM while preserving the integrity of heat-sensitive products are:

  • Low-Temperature Vacuum Distillation (including Rotary Evaporation): This is the most common method, where the pressure is reduced to lower the boiling point of DMM.[4]

  • Extractive Distillation: This technique involves adding a third component (an entrainer) to break azeotropes and increase the relative volatility between DMM and your product.[5]

  • Membrane Separation (Organic Solvent Nanofiltration): A pressure-driven method that uses a semi-permeable membrane to separate the solvent from the product at ambient temperatures.[6][7]

  • Lyophilization (Freeze-Drying): This involves freezing the product-solvent mixture and then sublimating the solvent under vacuum. It is particularly useful for highly sensitive materials.[8]

Q3: How do I choose the best method for my specific product?

A3: The choice of method depends on several factors:

  • Thermal stability of your product: For extremely heat-sensitive compounds, non-thermal methods like membrane separation or lyophilization are preferable.

  • Presence of azeotropes: If DMM forms an azeotrope with a co-solvent in your reaction mixture, extractive distillation might be necessary.

  • Scale of your experiment: Rotary evaporation is suitable for lab-scale purifications, while extractive distillation and membrane separation can be scaled up for larger quantities.

  • Physical state of your product: Lyophilization is ideal for obtaining a dry, solid product from a solution.

Below is a decision-making workflow to help you select the appropriate method.

G start Start: Need to remove DMM from a heat-sensitive product is_azeotrope Does the mixture form an azeotrope with DMM? start->is_azeotrope is_highly_sensitive Is the product extremely heat-sensitive or requires a solid final form? is_azeotrope->is_highly_sensitive No extractive_dist Consider Extractive Distillation is_azeotrope->extractive_dist Yes is_scalable Is scalability a primary concern? is_highly_sensitive->is_scalable No lyophilization Consider Lyophilization (Freeze-Drying) is_highly_sensitive->lyophilization Yes rotovap Low-Temperature Vacuum Distillation (Rotary Evaporation) is_scalable->rotovap No (Lab Scale) membrane Consider Membrane Separation (Organic Solvent Nanofiltration) is_scalable->membrane Yes (Scalable)

Decision workflow for selecting a DMM removal method.

Troubleshooting Guides

Low-Temperature Vacuum Distillation (Rotary Evaporation)

Problem: My product is degrading even under vacuum.

  • Possible Cause: The bath temperature is still too high, or the vacuum is not low enough.

  • Solution:

    • Lower the bath temperature: Aim for a gentle evaporation. For DMM, a bath temperature of 20-30°C should be sufficient with an adequate vacuum.

    • Improve the vacuum: Check for leaks in your system. Ensure all joints are properly sealed. A lower pressure will further decrease the boiling point of DMM.

    • Use the "20/40/60 Rule" as a starting point: Set the cooling medium temperature to 20°C below the desired vapor temperature, and the heating bath to 20°C above the desired vapor temperature. For a target DMM vapor temperature of 15°C, the bath could be around 35°C and the condenser at -5°C.

Problem: The solvent is "bumping" or boiling too violently.

  • Possible Cause: The pressure is being lowered too quickly, or there is uneven heating.

  • Solution:

    • Gradual vacuum application: Decrease the pressure slowly to allow for controlled boiling.

    • Ensure even rotation: A consistent and adequate rotation speed (e.g., 150-200 rpm) creates a thin film that evaporates smoothly.

    • Use a bump trap: This will prevent any bumped solvent from contaminating the condenser and the rest of the system.

Extractive Distillation

Problem: I am not achieving good separation of DMM.

  • Possible Cause: The chosen entrainer is not effective, or the solvent-to-feed ratio is incorrect.

  • Solution:

    • Select an appropriate entrainer: The entrainer should have a higher boiling point than DMM and alter the relative volatility of the DMM-cosolvent mixture. For DMM/methanol azeotropes, entrainers like water or dimethylformamide (DMF) can be considered.[5]

    • Optimize the entrainer flow rate: An incorrect ratio can lead to poor separation or increased energy consumption. Process simulation can help determine the optimal flow rate.

Membrane Separation

Problem: The solvent flux is too low.

  • Possible Cause: The membrane is not suitable for DMM, or there is membrane fouling.

  • Solution:

    • Choose the right membrane: Select a solvent-stable nanofiltration membrane with a high affinity for DMM.

    • Pre-filter the feed: Remove any particulate matter that could foul the membrane.

    • Optimize operating pressure: Increasing the transmembrane pressure can increase flux, but excessive pressure can lead to compaction.

Lyophilization

Problem: My product is melting or collapsing during the process.

  • Possible Cause: The shelf temperature is too high during primary drying, exceeding the collapse temperature of the formulation.

  • Solution:

    • Determine the collapse temperature: Use techniques like freeze-drying microscopy to identify the critical temperature of your formulation.

    • Maintain shelf temperature below the collapse temperature: During primary drying, the shelf temperature should be kept below this critical point to ensure the solvent sublimes from a solid state.

Problem: There is still a significant amount of residual DMM after lyophilization.

  • Possible Cause: The secondary drying phase was not sufficient.

  • Solution:

    • Increase secondary drying time and/or temperature: After primary drying is complete, gradually increase the shelf temperature and continue to apply a deep vacuum to remove bound solvent molecules.

    • Consider a co-solvent: Using a co-solvent like tert-butanol with water can sometimes facilitate the removal of other organic solvents during lyophilization.[9]

Experimental Protocols

Low-Temperature Rotary Evaporation of this compound

This protocol is for removing DMM from a heat-sensitive compound on a laboratory scale.

Methodology:

  • Preparation:

    • Transfer the DMM solution containing your product to a round-bottom flask. Do not fill the flask more than halfway.

    • Attach the flask to the rotary evaporator.

    • Ensure the bump trap is clean and in place.

    • Set the condenser coolant temperature. For DMM, a temperature of 0°C or lower is recommended.

  • Evaporation:

    • Start the rotation of the flask to a moderate speed (e.g., 150 rpm).

    • Begin to gradually apply vacuum. A pressure of 100-200 mbar is a good starting point. DMM's boiling point will be significantly lowered at this pressure.

    • Once a stable vacuum is achieved and gentle boiling is observed, lower the flask into the heating bath set at a low temperature (e.g., 25-30°C).

    • Observe the condensation on the coil. Adjust the vacuum and/or bath temperature to achieve a steady rate of distillation without bumping.

  • Completion:

    • Once the majority of the DMM has been collected in the receiving flask, you can perform a final drying step by applying a deeper vacuum for a short period.

    • To stop, first, lift the flask from the heating bath. Then, stop the rotation. Slowly release the vacuum. Finally, turn off the condenser and heating bath.

Conceptual Workflow for Extractive Distillation

This workflow outlines the steps for developing an extractive distillation process to separate a DMM/co-solvent azeotrope.

G cluster_0 Process Development for Extractive Distillation a Identify Azeotrope (e.g., DMM/Methanol) b Select a Suitable Entrainer (e.g., Water, DMF) - Higher boiling point - Alters relative volatility - No new azeotropes formed a->b c Process Simulation - Determine optimal feed points - Calculate entrainer-to-feed ratio - Estimate energy requirements b->c d Column Setup - Extractive Distillation Column (EDC) - Solvent Recovery Column (SRC) c->d e Operation - Feed mixture to EDC - Feed entrainer to upper stage of EDC - Recover pure DMM as distillate - Separate entrainer and co-solvent in SRC d->e f Recycle Entrainer e->f

Workflow for extractive distillation of DMM.

Quantitative Data Summary

The following tables provide a summary of typical operating parameters for the different DMM removal methods. These are starting points and should be optimized for your specific product and equipment.

Table 1: Low-Temperature Vacuum Distillation (Rotary Evaporation) Parameters

ParameterRecommended RangeRationale
Bath Temperature 20 - 40°CMinimizes thermal stress on the product.
Vacuum Pressure 50 - 200 mbarLowers the boiling point of DMM to well below its atmospheric boiling point.
Condenser Temperature ≤ 0°CEnsures efficient condensation of the volatile DMM.
Rotation Speed 100 - 200 RPMCreates a large surface area for efficient and smooth evaporation.

Table 2: Comparison of DMM Removal Methods for Heat-Sensitive Products

MethodOperating TemperatureScalabilityKey AdvantageKey Disadvantage
Low-Temperature Vacuum Distillation Low (20-40°C)Lab to PilotSimple, common equipment.May not be suitable for extremely sensitive compounds; ineffective for some azeotropes.
Extractive Distillation ModeratePilot to IndustrialEffective for breaking azeotropes.Requires an additional component (entrainer) and a second distillation column for solvent recovery.
Membrane Separation AmbientLab to IndustrialLow energy consumption, non-thermal.Membrane selection is critical; potential for membrane fouling.
Lyophilization Very Low (<0°C)Lab to IndustrialIdeal for highly sensitive products and produces a solid final product.Long process times; may not be effective for all organic solvents.

References

Strategies to minimize water formation in dimethoxymethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethoxymethane (DMM) Synthesis

Welcome to the technical support center for this compound (DMM) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing water formation during DMM synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound (DMM)?

The synthesis of DMM from methanol and formaldehyde is an equilibrium-limited reaction. The reaction is reversible, and the presence of the byproduct, water, can shift the equilibrium back towards the reactants, thus reducing the overall yield of DMM.[1][2] Therefore, a key challenge is to effectively manage and minimize the concentration of water in the reaction system.

Q2: What are the common methods to produce DMM?

DMM is primarily produced through the acetalization of formaldehyde with methanol.[3] This is typically a two-step process involving the oxidation of methanol to formaldehyde, followed by the condensation of formaldehyde with methanol.[1] Newer, one-step synthesis routes are also being explored, such as the direct oxidation of methanol or synthesis from carbon dioxide and hydrogen.[1]

Q3: How does the molar ratio of reactants affect DMM yield and water formation?

Increasing the molar ratio of methanol to formaldehyde can enhance the equilibrium conversion of formaldehyde, thereby increasing the DMM yield. For instance, by increasing the methanol to formaldehyde ratio from 2 to 6, the equilibrium conversion of formaldehyde was improved from 47% to 81% using the cation-exchange resin Indion 130 as a catalyst.[1]

Q4: What types of catalysts are typically used in DMM synthesis?

A variety of acid catalysts are employed to accelerate the synthesis of DMM. These include:

  • Homogeneous acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

  • Heterogeneous solid acids:

    • Ion-exchange resins like Amberlyst 15 and Indion 130 are widely used due to their high activity and ease of separation.[1]

    • Zeolites.

  • Bifunctional catalysts: These are used in one-step synthesis routes and possess both oxidizing and acidic sites.[1][4]

Troubleshooting Guide: Minimizing Water Formation

This guide addresses specific issues related to water formation during DMM synthesis experiments.

Issue 1: Low DMM yield despite using a suitable catalyst.

  • Possible Cause: The presence of water in the reaction mixture is likely inhibiting the forward reaction and shifting the equilibrium towards the reactants. Even small amounts of water can significantly hamper the reaction rate.[5]

  • Troubleshooting Strategies:

    • Implement in situ Water Removal: Continuously removing water as it is formed is a highly effective strategy.

      • Reactive Distillation: This technique combines reaction and distillation in a single apparatus. As DMM and water are produced, they are continuously separated from the reaction zone, driving the reaction towards completion.[1][6] High formaldehyde conversions (up to 99%) can be achieved using this method.[1]

      • Membrane Reactors: Employing a hydrophilic membrane reactor can selectively remove water from the reaction mixture, thus shifting the equilibrium towards the products.[7][8][9]

      • Adsorbents: The use of molecular sieves can effectively adsorb water from the reaction medium, increasing selectivity towards DMM.[10]

    • Optimize Reactant Ratio: Increase the molar ratio of methanol to formaldehyde to favor the forward reaction.[1]

    • Ensure Anhydrous Reactants: Use dry methanol and a formaldehyde source with low water content, such as paraformaldehyde or trioxane, to minimize the initial water concentration.

Issue 2: Catalyst deactivation over time.

  • Possible Cause: The presence of water can lead to the deactivation of certain catalysts. For some catalysts, water can compete with the reactants for active sites.[5]

  • Troubleshooting Strategies:

    • Employ Water-Tolerant Catalysts: Select catalysts that exhibit higher stability and activity in the presence of water.

    • Implement in situ Water Removal: As mentioned previously, techniques like reactive distillation and membrane reactors can protect the catalyst by continuously removing water.[7][8]

    • Catalyst Regeneration: Investigate appropriate regeneration procedures for your specific catalyst to restore its activity.

Data Presentation

Table 1: Effect of Methanol to Formaldehyde Molar Ratio on Formaldehyde Conversion

Methanol to Formaldehyde Molar RatioCatalystFormaldehyde Conversion (%)
2Indion 13047
6Indion 13081

Data sourced from Sharma et al. (1996) as cited in[1].

Table 2: Comparison of Reactor Technologies for DMM Synthesis

Reactor TypeKey AdvantageReported Formaldehyde Conversion (%)
Batch ReactorSimple setup~62% (equilibrium limited)[1]
Reactive DistillationIn situ product and water removalUp to 99.6%[1]
Membrane ReactorSelective in situ water removalEnhanced conversion over fixed-bed reactors[9]

Experimental Protocols

Protocol 1: DMM Synthesis in a Batch Reactor with an Ion-Exchange Resin

  • Materials: Methanol, paraformaldehyde (or formaldehyde solution), and a solid acid catalyst (e.g., Amberlyst 15).

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.

  • Procedure: a. Charge the reactor with the desired molar ratio of methanol and formaldehyde. b. Add the catalyst (e.g., 1-5 wt% of the total reactants). c. Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring.[1] d. Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or other suitable analytical techniques. e. Upon completion, cool the mixture and separate the catalyst by filtration. f. Purify the DMM from the product mixture by distillation.

Protocol 2: DMM Synthesis using Reactive Distillation

  • Apparatus: A reactive distillation column packed with a structured packing that incorporates a solid acid catalyst (e.g., catalyst-filled cloth bags or catalyst-coated packing). The column is equipped with a reboiler and a condenser.

  • Procedure: a. Pre-load the column with the catalyst. b. Feed the methanol and formaldehyde solution into the column at appropriate locations. c. Heat the reboiler to initiate the reaction and vaporization. d. The reaction occurs in the catalytic zone. The more volatile products, including the DMM-methanol azeotrope, move up the column, while water and unreacted formaldehyde move down. e. Control the reflux ratio to optimize the separation and reaction. A high reflux ratio can improve purity.[1] f. Collect the DMM-rich distillate from the top of the column. g. Remove the water-rich stream from the bottom of the column.

Visualizations

DMM_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Methanol Methanol (CH₃OH) Equilibrium Methanol->Equilibrium Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Equilibrium DMM This compound (CH₂(OCH₃)₂) Water Water (H₂O) Water->Equilibrium Inhibits (Shifts Equilibrium Left) Equilibrium->DMM Equilibrium->Water

Caption: Chemical equilibrium in DMM synthesis.

Reactive_Distillation_Workflow cluster_column Reactive Distillation Column Condenser Condenser Rectifying Rectifying Section Condenser->Rectifying Reflux Product_DMM DMM Product (Distillate) Condenser->Product_DMM ReactiveZone Catalytic Reactive Zone Rectifying->ReactiveZone Stripping Stripping Section ReactiveZone->Stripping Reboiler Reboiler Stripping->Reboiler Reboiler->Stripping Vapor Product_Water Water (Bottoms) Reboiler->Product_Water Feed_Methanol Methanol Feed Feed_Methanol->ReactiveZone Feed_Formaldehyde Formaldehyde Feed Feed_Formaldehyde->ReactiveZone

Caption: Workflow for DMM synthesis via reactive distillation.

Water_Removal_Strategies cluster_s1 Combines Reaction and Separation cluster_s2 Selective Separation cluster_s3 Physical Removal cluster_s4 Equilibrium Shift Goal Goal: Minimize Water in DMM Synthesis Strategy1 Reactive Distillation Goal->Strategy1 Strategy2 Membrane Reactor Goal->Strategy2 Strategy3 Adsorbents Goal->Strategy3 Strategy4 Optimize Reactant Ratio Goal->Strategy4 S1_Detail Continuously removes DMM and water Strategy1->S1_Detail S2_Detail Hydrophilic membrane removes water Strategy2->S2_Detail S3_Detail Molecular sieves trap water molecules Strategy3->S3_Detail S4_Detail Excess methanol favors product formation Strategy4->S4_Detail

Caption: Strategies to minimize water in DMM synthesis.

References

Technical Support Center: Continuous Flow Dimethoxymethane (DMM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing catalyst deactivation in continuous flow dimethoxymethane (DMM), or methylal, synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues related to catalyst performance and longevity in a continuous flow setup.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in continuous flow DMM synthesis?

A1: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time. In continuous flow DMM synthesis, which often utilizes acid catalysts, the primary causes of deactivation can be categorized as chemical, thermal, and mechanical.[1] The six intrinsic mechanisms of catalyst decay are: poisoning, fouling (coking), thermal degradation, vapor compound formation, vapor-solid/solid-solid reactions, and attrition or crushing.[2]

  • Fouling or Coking: This is a very common deactivation process where carbonaceous materials, known as coke, deposit on the catalyst surface.[1][3] These deposits can physically block active sites and pores, preventing reactants from accessing them.[4] In DMM synthesis, this can occur from the polymerization of formaldehyde or other intermediates.

  • Poisoning: Impurities present in the feedstock (methanol, formaldehyde) or solvent can strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[3][5] For the acid catalysts typically used in DMM synthesis, basic compounds are common poisons that neutralize the active acid sites.[4] Nonmetal contaminants like sulfur, nitrogen, and phosphorus can also poison metal components of catalysts.[5]

  • Thermal Degradation (Sintering): The high temperatures that can occur in continuous flow reactors may lead to structural changes in the catalyst.[3] This can involve the agglomeration of active particles, which reduces the available surface area, or the collapse of the catalyst's pore structure.[2][4]

  • Leaching: In liquid-phase reactions, the active catalytic species can dissolve or be stripped from the solid support into the reaction medium.[5] This is particularly relevant for supported catalysts and can be exacerbated by the presence of water, a byproduct of the reaction.[5]

Q2: My DMM yield is steadily decreasing over time. How can I diagnose the cause of catalyst deactivation?

A2: A systematic approach involving catalyst characterization is essential to identify the root cause of deactivation. Comparing the properties of the spent (used) catalyst with a fresh sample will provide critical insights.

Below is a troubleshooting workflow to guide your investigation:

G start Decreased DMM Yield/ Conversion Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Flow Rate, Feed Purity) start->check_conditions analyze_spent Analyze Spent Catalyst check_conditions->analyze_spent If conditions are correct tga Thermogravimetric Analysis (TGA) analyze_spent->tga Test for... bet BET Surface Area Analysis analyze_spent->bet Test for... tpd Temp-Programmed Desorption (TPD) analyze_spent->tpd Test for... xrd X-ray Diffraction (XRD) analyze_spent->xrd Test for... icp ICP-MS/AES of Reaction Effluent analyze_spent->icp Test for... coking Diagnosis: Coking/Fouling tga->coking Significant weight loss at high temp? bet->coking Indicates pore blockage sintering Diagnosis: Sintering/Thermal Degradation bet->sintering Significant loss of surface area/pore volume? poisoning Diagnosis: Poisoning tpd->poisoning Loss of active sites (e.g., acid sites)? xrd->sintering Change in crystalline structure/particle size? leaching Diagnosis: Leaching icp->leaching Active metal detected in product stream?

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Recommended Characterization Techniques:

TechniquePurposeIndication of Deactivation Mechanism
Thermogravimetric Analysis (TGA) Quantifies the amount of deposited coke by measuring weight loss as the catalyst is heated.[4]Coking/Fouling: Significant weight loss at combustion temperatures.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume of the catalyst.[4]Sintering: A significant decrease in surface area and pore volume. Coking: Can also indicate pore blockage.[4]
Temperature-Programmed Desorption (TPD) Quantifies the number and strength of active sites (e.g., NH₃-TPD for acid catalysts).[4]Poisoning/Fouling: A decrease in the number of active sites compared to a fresh catalyst.[4]
X-ray Diffraction (XRD) Analyzes the crystalline structure of the catalyst.[4]Sintering: Changes in crystal structure or an increase in crystallite size.[4]
Inductively Coupled Plasma (ICP-MS/AES) Detects trace metals in the liquid product stream.Leaching: Presence of the catalyst's active metal in the reactor effluent.

Q3: Can a deactivated catalyst be regenerated? If so, what are the general procedures?

A3: Yes, catalyst regeneration is often possible and is a key strategy for improving process economics.[5] The appropriate method depends entirely on the deactivation mechanism.

  • For Coking/Fouling: The most common regeneration method is calcination . This involves a controlled burnout of the carbonaceous deposits in a stream of air or a dilute oxygen/inert gas mixture at elevated temperatures (e.g., 300-550°C).[4]

  • For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, a thermal treatment or washing with a specific solvent might remove it. For strongly chemisorbed poisons (e.g., sulfur), more aggressive chemical treatments or a complete catalyst replacement may be necessary.

  • For Sintering: This form of deactivation is generally irreversible as it involves structural changes to the catalyst itself.[5] Prevention by optimizing thermal management in the reactor is the best strategy.

Troubleshooting Guide: Common Scenarios

Issue 1: Rapid pressure increase across the catalyst bed.

  • Possible Cause: Severe fouling or coking, leading to blockage of the flow path.[3] This can also be caused by mechanical degradation, where the catalyst particles break down into finer particles.[3]

  • Troubleshooting Steps:

    • Safely shut down the flow and reduce the reactor temperature.

    • Once cool, carefully unpack the reactor to inspect the catalyst bed for blockages or fine powders.

    • Perform TGA on the spent catalyst to confirm and quantify coke formation.

    • Consider implementing a regeneration cycle (calcination) before significant pressure drops occur.

    • If fines are observed, evaluate the mechanical stability of the catalyst or the potential for excessive pressure/flow rates causing attrition.

Issue 2: Selectivity shifts, with an increase in byproducts.

  • Possible Cause: A change in the nature of the active sites due to partial poisoning or the formation of coke, which can catalyze different reaction pathways.[4] For instance, strong acid sites on a zeolite catalyst, if exposed by de-coking or if certain poisons are removed, might promote the formation of hydrocarbon byproducts.[6]

  • Troubleshooting Steps:

    • Analyze the product stream thoroughly using techniques like GC-MS to identify the byproducts.

    • Perform TPD analysis on the spent catalyst to see if the distribution of acid site strengths has changed.

    • Review the feedstock purity to identify potential poisons that may be altering the catalyst's surface chemistry.

Experimental Protocols

Protocol 1: Characterization of a Spent Catalyst via TGA

Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Methodology:

  • Carefully remove a representative sample of the spent catalyst from the reactor.

  • Weigh approximately 10-20 mg of the dried spent catalyst into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to ~150°C and hold for 30 minutes to remove any adsorbed water or volatiles.

  • Switch the gas to an oxidative atmosphere (e.g., Air or 20% O₂ in N₂).

  • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~700-800°C.

  • The weight loss observed during the second ramp in the oxidative atmosphere corresponds to the combustion of coke. Record this percentage as the amount of coke on the catalyst.

Protocol 2: Regeneration of a Coked Catalyst via Calcination

Objective: To restore the activity of a catalyst deactivated by coke deposition.

Methodology:

  • The coked catalyst can be regenerated either in-situ within the flow reactor or ex-situ in a furnace. For in-situ regeneration:

  • Purge the reactor with an inert gas (e.g., Nitrogen) to remove all reactants and products.[4]

  • While maintaining a slow flow of inert gas, gradually heat the catalyst bed to the target regeneration temperature (e.g., 450-550°C). The optimal temperature depends on the thermal stability of the catalyst.

  • Once at temperature, slowly introduce a controlled amount of air or a dilute oxygen mixture (e.g., 2-5% O₂ in N₂) into the inert gas stream. Caution: The combustion of coke is exothermic; monitor the bed temperature closely to prevent thermal runaways that could sinter the catalyst.[4]

  • Continue the oxidative treatment until the burnout is complete. This can be confirmed by an online gas analyzer showing the cessation of CO₂ evolution.[4]

  • Switch the gas flow back to pure inert gas and cool the reactor down to the desired reaction temperature before re-introducing the reactants.

Deactivation Mechanisms Overview

The following diagram illustrates the primary mechanisms of catalyst deactivation at a conceptual level.

G cluster_catalyst Catalyst Particle support Support site1 Active Site site2 Active Site site3 Active Site poison Poison (e.g., Sulfur, Bases) poison->site1 Blocks Site (Poisoning) coke Coke Deposit coke->site2 Masks Surface (Fouling) heat High Temperature heat->site3 Causes Sintering leach Solvent/ Water leach->site3 Strips Active Site (Leaching) sintered_site Sintered (Agglomerated) Site

Caption: Conceptual overview of common catalyst deactivation pathways.

References

Validation & Comparative

A Comparative Analysis of Dimethoxymethane vs. Diethoxymethane as Process Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of process chemistry, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. Among the various classes of solvents, acetals like dimethoxymethane (DMM) and diethoxymethane (DEM) have garnered attention as viable alternatives to traditional ethereal solvents. This guide provides a comprehensive comparative analysis of DMM and DEM, offering insights into their physicochemical properties, performance in key synthetic applications, and their safety and environmental profiles to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. DMM and DEM, while structurally similar, exhibit key differences in their properties that dictate their suitability for various process conditions.

PropertyThis compound (DMM)Diethoxymethane (DEM)References
Molecular Formula C₃H₈O₂C₅H₁₂O₂[1],[2]
Molecular Weight 76.09 g/mol 104.15 g/mol [1],[2]
Boiling Point 42 °C87-88 °C[1],[3]
Melting Point -105 °C-66.5 °C[1],[3]
Density 0.86 g/cm³ (at 20 °C)0.831 g/mL (at 25 °C)[4],[3]
Flash Point -18 °C-6 °C[5],[6]
Water Solubility 33% (20 °C)4.2 g/100 mL[1],[7]
Vapor Pressure 330 mmHg (20 °C)60 mmHg (25 °C)[1],[7]

Key Observations:

  • Boiling Point and Volatility: DMM has a significantly lower boiling point than DEM, making it more volatile. This property can be advantageous for reactions requiring easy solvent removal but may be a drawback in higher temperature processes due to potential solvent loss.

  • Water Solubility: DMM is miscible with water to a much greater extent than DEM. The lower water solubility of DEM can simplify aqueous work-ups and extractions.[8]

  • Density: Both solvents are less dense than water.

Performance as Process Solvents: A Review of Applications

While direct comparative studies with quantitative performance data are limited in publicly available literature, the known applications and properties of DMM and DEM allow for a qualitative assessment of their strengths in various reaction types.

Diethoxymethane (DEM) has been highlighted as a versatile and advantageous process solvent for a range of chemical transformations.[8] Its lower water affinity and stability under basic conditions make it a suitable replacement for other common ethereal solvents.[8]

Key Applications of DEM:

  • Organometallic Chemistry: DEM is recommended as a solvent for water-sensitive reactions, including those involving organolithium reagents and Grignard reagents.[8] Its low water content and non-hygroscopic nature are particularly beneficial in these applications.[8]

  • Sodium Hydride Reactions: The stability of DEM under basic conditions makes it a suitable medium for reactions employing strong bases like sodium hydride.[8]

  • Copper-Catalyzed Conjugate Additions: DEM has been successfully used as a solvent in copper-catalyzed reactions.[8]

  • Phase-Transfer Catalysis (PTC): The immiscibility of DEM with water makes it an excellent solvent for phase-transfer catalyzed reactions, potentially offering an alternative to chlorinated solvents like dichloromethane.[8]

This compound (DMM) is also a widely used solvent, particularly in applications where its high volatility and excellent dissolving power are advantageous.[9]

Key Applications of DMM:

  • General Solvent Use: DMM is employed as a solvent in the manufacturing of perfumes, resins, adhesives, and coatings.[9]

  • Organic Synthesis: It serves as a reagent in organic synthesis, for instance, in the protection of alcohols as methoxymethyl (MOM) ethers.[1]

  • Grignard Reactions: While less documented for this specific application compared to DEM, its ethereal nature suggests potential utility in Grignard reactions, although its higher water solubility could be a limiting factor.

Experimental Protocols: Illustrative Methodologies

While direct comparative experimental data is scarce, the following sections provide generalized protocols for key reactions where DMM and DEM can be employed as solvents. These are intended to serve as a foundation for researchers to develop their own comparative studies.

General Protocol for Grignard Reagent Formation and Reaction

Objective: To prepare a Grignard reagent and react it with an electrophile, comparing the performance of DMM and DEM as solvents.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Electrophile (e.g., benzophenone)

  • Anhydrous this compound (DMM) or Anhydrous Diethoxymethane (DEM)

  • Iodine crystal (as initiator)

  • Appropriate work-up reagents (e.g., saturated aqueous ammonium chloride, hydrochloric acid)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small iodine crystal in the flask.

  • Solvent Addition: Add a portion of the anhydrous solvent (DMM or DEM) to the flask.

  • Reagent Addition: Dissolve the organic halide in the chosen solvent and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium suspension to initiate the reaction.

  • Reaction: Once the reaction starts (indicated by a color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

  • Electrophile Addition: After the Grignard reagent formation is complete, cool the reaction mixture and add a solution of the electrophile in the same solvent dropwise.

  • Work-up: Quench the reaction with a suitable aqueous solution and perform an extraction to isolate the product.

  • Analysis: Analyze the yield and purity of the product using techniques such as NMR, GC, or LC-MS.

General Protocol for a Phase-Transfer Catalyzed Alkylation

Objective: To perform a phase-transfer catalyzed alkylation, evaluating the efficacy of DMM and DEM as the organic phase.

Materials:

  • Nucleophile (e.g., phenol)

  • Alkylating agent (e.g., benzyl bromide)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • This compound (DMM) or Diethoxymethane (DEM)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the nucleophile, the alkylating agent, and the phase-transfer catalyst in the chosen organic solvent (DMM or DEM).

  • Addition of Base: Add the aqueous base to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Isolation and Analysis: Remove the solvent under reduced pressure and purify the product, if necessary. Determine the yield and purity of the product.

Safety and Environmental Profile

The safety and environmental impact of solvents are critical considerations in modern process development.

AspectThis compound (DMM)Diethoxymethane (DEM)References
Acute Oral Toxicity (LD50, rat) 6423 mg/kg3536 mg/kg[5],[7]
Inhalation Hazard Considered to have low hazard potential.[10]May cause respiratory irritation.[11][10],[11]
Skin Irritation Not classified as a skin irritant.Causes skin irritation.[11][5],[11]
Eye Irritation Not classified as an eye irritant.Causes serious eye irritation.[11][5],[11]
Biodegradability Readily biodegradable.[12]No specific data on ready biodegradability found, but expected to be biodegradable.[12]
Aquatic Toxicity (LC50, Fish) 1000 mg/L/96h764 mg/L, 96h[12],[13]

Key Considerations:

  • Toxicity: Both solvents exhibit relatively low acute toxicity. However, DEM is classified as a skin and eye irritant, whereas DMM is not.[5][11]

  • Flammability: Both are highly flammable liquids and should be handled with appropriate precautions.[5][11]

  • Environmental Fate: DMM is considered readily biodegradable.[12] While specific data for DEM is less available, its chemical structure suggests it is also likely to be biodegradable. Both have low potential for bioaccumulation.

Logical Workflow for Solvent Selection

The decision to use DMM or DEM will depend on the specific requirements of the chemical process. The following diagram illustrates a logical workflow to guide solvent selection.

SolventSelection start Define Reaction Requirements reaction_temp Reaction Temperature? start->reaction_temp workup Aqueous Work-up? reaction_temp->workup < 80 °C use_dem Consider DEM reaction_temp->use_dem > 80 °C water_sensitivity Water-Sensitive Reagents? workup->water_sensitivity Yes consider_both Evaluate Both Solvents workup->consider_both No water_sensitivity->use_dem Yes water_sensitivity->consider_both No solvent_removal Easy Solvent Removal Required? use_dmm Consider DMM solvent_removal->use_dmm Yes solvent_removal->use_dem No consider_both->solvent_removal

Caption: A decision-making workflow for selecting between DMM and DEM.

Signaling Pathway of Solvent-Reagent Interaction in Grignard Reactions

The efficacy of ethereal solvents in Grignard reactions is attributed to their ability to solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. This interaction is crucial for the reagent's reactivity.

GrignardSolvation cluster_solvent Solvent (DMM or DEM) cluster_reagent Grignard Reagent DMM This compound (DMM) Mg R-Mg-X DMM->Mg Solvation DEM Diethoxymethane (DEM) DEM->Mg Solvation Electrophile Electrophile (e.g., C=O) Mg->Electrophile Nucleophilic Attack

Caption: Solvation of a Grignard reagent by DMM or DEM.

Conclusion

Both this compound and diethoxymethane offer compelling advantages as process solvents, each with a distinct profile of properties and applications. DEM, with its lower water solubility and higher boiling point, is particularly well-suited for water-sensitive reactions and processes requiring elevated temperatures. Its demonstrated utility in a range of organometallic and phase-transfer reactions positions it as a strong candidate to replace less desirable solvents. DMM, on the other hand, is a highly versatile and volatile solvent, ideal for applications where easy removal is a priority.

The choice between DMM and DEM should be made on a case-by-case basis, carefully considering the specific reaction conditions, work-up procedures, and safety and environmental requirements. The information and frameworks provided in this guide are intended to empower researchers and drug development professionals to make more strategic and informed decisions in their solvent selection processes, ultimately contributing to the development of more efficient, safer, and greener chemical syntheses.

References

Comparison of solid acid catalysts for dimethoxymethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solid Acid Catalysts for Dimethoxymethane Synthesis

This compound (DMM), also known as methylal, is a versatile and environmentally benign chemical with applications ranging from a solvent in various industries to a promising fuel additive. Its synthesis, typically through the acetalization of formaldehyde with methanol, is efficiently catalyzed by solid acids. This guide provides a comparative overview of different solid acid catalysts for DMM synthesis, focusing on their performance, stability, and the experimental protocols for their use. This information is intended for researchers and professionals in the chemical and pharmaceutical sciences to aid in catalyst selection and process optimization.

Performance Comparison of Solid Acid Catalysts

The choice of a solid acid catalyst is critical in optimizing the synthesis of DMM. The performance of various catalysts is influenced by factors such as acidity, pore structure, and surface area. Below is a summary of the performance of several common solid acid catalysts under different reaction conditions.

Catalyst TypeCatalyst ExampleReaction Temperature (°C)Methanol/Formaldehyde Molar RatioFormaldehyde Conversion (%)DMM Selectivity (%)DMM Yield (%)Reference
Ion-Exchange ResinAmberlyst 15702.2 (Methanol/Trioxane)--62[1]
Ion-Exchange ResinAmberlyst 3690-HighHigh-[2]
Ion-Exchange ResinIndion 130-681--[1]
ZeoliteZSM-5 (Z-30)90-13 (DMM Conversion)36 (MMA Selectivity)-[2]
ZeoliteH-Y393 K (120°C)--79 (MMAc Selectivity)-[3]
ZeoliteH-SSZ-13393 K (120°C)-Nearly 100 (DMM Conversion)--[3]
HeteropolyacidH3PW12O40 (PW12)-----[4]
Metal OxideV2O5/TiO2100-250----[5][6]
Metal OxideZrO2 supported monoatomic copper---95.162.84[5]

Note: The data presented is compiled from various studies and reaction conditions may vary significantly. Direct comparison should be made with caution. Some studies focus on the carbonylation of DMM, where DMM is a reactant, and data for DMM synthesis from methanol and formaldehyde is not always explicitly provided.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for DMM synthesis using different solid acid catalysts.

General Procedure for DMM Synthesis in a Batch Reactor
  • Catalyst Preparation:

    • Ion-Exchange Resins (e.g., Amberlyst 15): The resin is typically washed with methanol to remove any impurities and then dried in an oven at a specified temperature (e.g., 60-80°C) overnight before use.[7]

    • Zeolites (e.g., H-ZSM-5): The zeolite catalyst is calcined at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and organic species.[8]

  • Reaction Setup:

    • A batch reactor, often a stirred autoclave, is charged with the solid acid catalyst, methanol, and a formaldehyde source (e.g., paraformaldehyde, trioxane, or aqueous formaldehyde).

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature while stirring.

    • The reaction is allowed to proceed for a specific duration (e.g., 3-6 hours).[1][2]

    • Pressure may be applied, especially if using a gaseous reactant like carbon monoxide for subsequent reactions.[2]

  • Product Analysis:

    • After the reaction, the reactor is cooled to room temperature.

    • The solid catalyst is separated from the liquid product mixture by filtration.

    • The liquid products are analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards DMM and other products.

General Procedure for DMM Synthesis in a Continuous Fixed-Bed Reactor
  • Catalyst Packing:

    • A fixed-bed reactor tube is packed with a known amount of the solid acid catalyst, often mixed with an inert material like quartz wool to ensure uniform flow.[8]

  • Reaction Setup:

    • The reactor is placed in a furnace with temperature control.

    • Reactants (methanol and formaldehyde source) are fed into the reactor at a controlled flow rate using high-performance liquid chromatography (HPLC) pumps.

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature.

    • The reactants are continuously passed through the catalyst bed.

    • The effluent from the reactor is collected.

  • Product Analysis:

    • The collected liquid products are analyzed periodically using gas chromatography (GC) to monitor the reaction progress and determine the steady-state conversion and selectivity.

Logical Workflow for Catalyst Comparison

The process of selecting an optimal solid acid catalyst for DMM synthesis involves a series of logical steps, from initial screening to detailed performance evaluation. The following diagram illustrates a typical workflow for this comparative study.

Catalyst_Comparison_Workflow cluster_0 Catalyst Selection & Preparation cluster_1 Experimental Evaluation cluster_2 Data Analysis & Comparison A Identify Potential Solid Acid Catalysts (e.g., Resins, Zeolites, HPAs) B Procure or Synthesize Catalysts A->B C Characterize Catalysts (Acidity, Surface Area, Structure) B->C D Design of Experiments (Temperature, Pressure, Molar Ratio) C->D Input for Experiment Design E Perform DMM Synthesis (Batch or Continuous Reactor) D->E F Product Analysis (GC, etc.) E->F G Calculate Performance Metrics (Conversion, Selectivity, Yield) F->G Raw Data I Compare Catalysts Based on Performance and Stability G->I H Evaluate Catalyst Stability & Reusability H->I J Select Optimal Catalyst I->J J->E Iterative Optimization

Caption: Workflow for the comparative evaluation of solid acid catalysts for this compound synthesis.

Summary and Outlook

The synthesis of this compound is effectively achieved using a variety of solid acid catalysts. Ion-exchange resins like Amberlyst 15 and Amberlyst 36 show high activity and are widely used.[1][2] Zeolites offer the advantage of shape selectivity and thermal stability, with their performance being highly dependent on the framework structure and Si/Al ratio.[3][9] Heteropolyacids and supported metal oxides are also viable options, with ongoing research focused on improving their activity and stability.[4][5]

The choice of the most suitable catalyst will depend on the specific process requirements, including reaction conditions, desired purity of DMM, and economic considerations. Future research will likely focus on the development of novel solid acid catalysts with enhanced performance, improved water tolerance, and greater long-term stability for more efficient and sustainable DMM production.

References

A Comparative Guide to Dimethoxymethane (DMM) and Dimethyl Ether (DME) as Clean Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cleaner combustion and reduced emissions from diesel engines has spurred significant research into alternative fuels and fuel additives. Among the most promising candidates are oxygenated compounds, which can significantly reduce particulate matter and other harmful emissions. This guide provides a detailed, objective comparison of two such oxygenates: dimethoxymethane (DMM) and dimethyl ether (DME). By presenting key performance data, experimental methodologies, and visual representations of their production and effects, this document aims to equip researchers with the critical information needed to evaluate these additives for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a fuel additive dictate its behavior in an engine and its compatibility with existing infrastructure. DMM, a liquid at ambient conditions, and DME, a gas that is handled as a liquid under moderate pressure, exhibit distinct characteristics that influence their application as diesel fuel additives.

PropertyThis compound (DMM)Dimethyl Ether (DME)Diesel Fuel (Typical)
Chemical Formula C₃H₈O₂C₂H₆O~C₁₂H₂₃
Molecular Weight ( g/mol ) 76.0946.07~170
Oxygen Content (wt%) 42.1%34.8%[1]0%
Cetane Number ~29-49[2][3]>55[1][4]40-55
Boiling Point (°C) 42[5]-24.8[6]180-360
Density at 20°C (g/cm³) 0.864[7]0.668 (liquid at boiling point)~0.85
Lower Heating Value (MJ/kg) ~19.6~28.8[8]~42.5
Physical State at STP LiquidGasLiquid

Engine Performance and Emissions: A Data-Driven Analysis

The true test of a fuel additive lies in its impact on engine performance and emissions. Both DMM and DME have been shown to significantly reduce soot and other harmful emissions from diesel engines, primarily due to their high oxygen content and lack of carbon-carbon bonds.

Impact on Engine Emissions

Blending DMM or DME with conventional diesel fuel has a pronounced effect on the emission profile of the engine. The following table summarizes typical emission changes observed in experimental studies.

EmissionEffect of DMM BlendsEffect of DME Blends
Particulate Matter (PM)/Smoke Significant reduction. Adding 16.6% DMM can reduce particle mass emissions by an amount much larger than its volume fraction.[8][9]Virtually eliminated due to the absence of carbon-carbon bonds.[4]
Nitrogen Oxides (NOx) Increase reported in some studies due to higher in-cylinder temperatures.[3] Other studies report no significant effect.[10]Can be reduced due to a shorter combustion duration and the potential for higher EGR rates.[6]
Carbon Monoxide (CO) Reduced with DMM additions.[3][10]Generally lower than diesel fuel.[11]
Hydrocarbons (HC) Reduced with DMM additions.[3]Generally lower than diesel fuel.[11]
Impact on Engine Performance
Performance MetricEffect of DMM BlendsEffect of DME Blends
Brake Thermal Efficiency (BTE) Can increase with DMM blends.[3]Can be comparable to or slightly higher than diesel.
Brake Specific Fuel Consumption (BSFC) Tends to increase due to the lower energy density of DMM.[3]Significantly higher than diesel due to lower energy density.[10]
Ignition Delay Can be shortened with the addition of DMM to diesel.[3]Shorter than diesel due to a high cetane number.[1]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from numerous experimental studies. While specific parameters vary, a general methodology is typically followed to evaluate the performance of DMM and DME as diesel fuel additives.

1. Fuel Blend Preparation:

  • DMM: DMM is a liquid and is readily miscible with diesel fuel, allowing for straightforward splash blending in desired volumetric or mass fractions.

  • DME: As a gas at ambient conditions, DME must be kept in a pressurized liquid state. Blending with diesel requires a pressurized mixing vessel and specialized handling procedures to prevent vaporization.

2. Engine and Test Cycle:

  • Engine Type: Studies are typically conducted on single-cylinder or multi-cylinder direct injection (DI) diesel engines.[3][12]

  • Test Conditions: Engines are often operated at various speeds and loads on a dynamometer to simulate real-world driving conditions.[13] Standardized test cycles, such as the Federal Test Procedure (FTP), are also used to evaluate emissions over a prescribed driving schedule.[8]

3. Emissions Measurement:

  • Gaseous Emissions (NOx, CO, HC): Measured using standard exhaust gas analyzers, which may employ techniques such as chemiluminescence for NOx, non-dispersive infrared (NDIR) for CO and CO₂, and flame ionization detection (FID) for hydrocarbons.

  • Particulate Matter (PM): PM mass is typically measured gravimetrically by collecting particles on a filter from a diluted exhaust stream. Particle size and number can be measured using instruments like a Scanning Mobility Particle Sizer (SMPS).[8]

Visualizing the Comparison: Production and Application

The following diagrams, generated using the DOT language, illustrate the production pathways and the logical flow of comparing DMM and DME as fuel additives.

DMM_vs_DME_Production cluster_dmm This compound (DMM) Production cluster_dme Dimethyl Ether (DME) Production Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation DMM DMM Formaldehyde->DMM Acetalization with Methanol Syngas Syngas Methanol_DME Methanol Syngas->Methanol_DME Synthesis DME DME Methanol_DME->DME Dehydration

Caption: Production pathways for DMM and DME.

Fuel_Additive_Comparison_Workflow Start Start Define Objectives Define Objectives: Cleaner Combustion & Reduced Emissions Start->Define Objectives Select Additives Select Potential Oxygenated Additives Define Objectives->Select Additives DMM DMM Select Additives->DMM DME DME Select Additives->DME Physicochemical Analysis Physicochemical Property Analysis (Cetane, Oxygen Content, etc.) DMM->Physicochemical Analysis DME->Physicochemical Analysis Engine Testing Engine Performance & Emissions Testing Physicochemical Analysis->Engine Testing Data Analysis Comparative Data Analysis Engine Testing->Data Analysis Conclusion Draw Conclusions on Suitability Data Analysis->Conclusion End End Conclusion->End

Caption: Logical workflow for comparing DMM and DME as fuel additives.

Conclusion

Both this compound and dimethyl ether demonstrate significant potential as clean fuel additives for diesel engines.

This compound (DMM) , as a liquid with good miscibility in diesel, offers the advantage of easier handling and blending. Its high oxygen content contributes to a substantial reduction in particulate matter.[8][9] However, its lower cetane number compared to DME might be a consideration for some engine applications.[2][3]

Dimethyl Ether (DME) boasts a very high cetane number, leading to excellent ignition quality and the potential for high thermal efficiency.[1][4] Its simple chemical structure results in virtually soot-free combustion.[4] The main challenges for DME lie in its gaseous nature, which necessitates a pressurized fuel system and modifications to the engine's fuel injection equipment.[1]

The choice between DMM and DME will ultimately depend on the specific application, the acceptable level of engine modification, and the desired balance between emission reductions, engine performance, and fuel handling logistics. This guide provides a foundational comparison to aid researchers in making informed decisions for their ongoing and future work in the field of clean combustion technologies.

References

Reactivity comparison of dimethoxymethane with other acetals in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate reagents and protecting groups is a critical decision that profoundly influences the outcome of a multi-step synthesis. Dimethoxymethane (DMM), also known as methylal, is a versatile and reactive acetal with a broad range of applications, from a protective agent for alcohols to a C1 synthon. This guide provides an objective comparison of the reactivity of this compound with other common acetals, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Reactivity Profile of this compound as a Protecting Group

This compound is frequently used to introduce the methoxymethyl (MOM) protecting group for alcohols. The reactivity of this acyclic acetal is a key consideration, particularly its stability under various reaction conditions and the ease of its removal.

Comparison with Other Acetal Protecting Groups

The stability of an acetal protecting group is largely dictated by its susceptibility to acid-catalyzed hydrolysis. Generally, acyclic acetals, such as the MOM group derived from this compound, are more labile under acidic conditions compared to their cyclic counterparts like 1,3-dioxolanes.[1][2] This increased reactivity can be advantageous when very mild deprotection conditions are required.

The rate of hydrolysis is influenced by the stability of the carbocation intermediate formed during the acid-catalyzed cleavage.[3] Factors such as steric hindrance and electronic effects of substituents play a significant role.

Table 1: Qualitative Reactivity Comparison of Common Acetal Protecting Groups

Protecting GroupAcetal TypeRelative Stability to AcidTypical Deprotection Conditions
Methoxymethyl (MOM)AcyclicLowMild acidic conditions (e.g., HCl in MeOH, TMSOTf/2,2'-bipyridyl)[4]
1,3-DioxolaneCyclic (5-membered)ModerateAqueous acid (e.g., HCl, H₂SO₄)
1,3-DioxaneCyclic (6-membered)HighStronger acidic conditions than dioxolanes
Tetrahydropyranyl (THP)Cyclic (6-membered)HighAcidic conditions

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound (MOM Protection)

This protocol describes a method for the protection of a primary alcohol using this compound, adapted from literature procedures.[5][6]

Materials:

  • Primary alcohol

  • This compound (DMM)

  • Acid catalyst (e.g., phosphorus pentoxide (P₂O₅) or a Lewis acid like ZrCl₄)[7]

  • Anhydrous dichloromethane (DCM) or chloroform (if using P₂O₅)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add the acid catalyst (e.g., 10 mol % ZrCl₄).[7]

  • Add this compound (can be used in excess or as the solvent).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the MOM-protected alcohol.

Protocol 2: Deprotection of a MOM Ether

This protocol outlines a mild and efficient method for the deprotection of MOM ethers using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2'-bipyridyl.[4]

Materials:

  • MOM-protected alcohol

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,2'-bipyridyl

  • Anhydrous acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the MOM-protected alcohol (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile, cool the mixture to 0 °C in an ice bath under an inert atmosphere.[4]

  • Add TMSOTf (2.0 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water and continue stirring until the intermediate silyl ether is fully hydrolyzed to the alcohol (monitor by TLC).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Visualization of Acetal Reactivity Concepts

The reactivity of acetals in synthesis, particularly their formation and cleavage, is governed by several key factors. The following diagrams illustrate these logical relationships and experimental workflows.

Acetal_Stability_Factors cluster_factors Factors Influencing Acetal Stability cluster_reactivity Impact on Reactivity Structure Acetal Structure Stability Stability to Hydrolysis Structure->Stability Acyclic < Cyclic Electronic Electronic Effects Electronic->Stability Electron-donating groups increase lability Steric Steric Hindrance Steric->Stability Increased hindrance can decrease hydrolysis rate

Caption: Key factors influencing the stability and reactivity of acetal protecting groups.

MOM_Protection_Workflow Start Alcohol + this compound Add_Catalyst Add Acid Catalyst (e.g., P₂O₅, ZrCl₄) Start->Add_Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify (Column Chromatography) Extract->Purify Product MOM-Protected Alcohol Purify->Product

Caption: Experimental workflow for the protection of an alcohol as a MOM ether using this compound.

This compound as a C1 Synthon

Beyond its role in protecting groups, this compound serves as a formaldehyde equivalent and a C1 synthon in various synthetic transformations.[8] Its reactivity in this context is often compared to other highly reactive acetals like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Table 2: Reactivity of this compound as a C1 Synthon Compared to DMF-DMA

FeatureThis compoundN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Primary Use Formaldehyde equivalent, MOM protectionFormylating/aminomethylenating reagent
Reactivity Moderately reactiveHighly reactive
Typical Reactions Acetalization, Mannich-type reactionsCondensation with active methylene compounds

The higher reactivity of DMF-DMA stems from the nature of the leaving group during the reaction.

Conclusion

This compound is a valuable and versatile acetal in organic synthesis. Its utility as a precursor to the MOM protecting group is characterized by the relative lability of the resulting acyclic acetal, allowing for mild deprotection conditions. This contrasts with the greater stability of cyclic acetals. When employed as a C1 synthon, its reactivity is moderate compared to more activated acetals like DMF-DMA. The choice between this compound and other acetals should be guided by the specific requirements of the synthetic route, including the desired stability of the protected intermediate and the conditions required for subsequent transformations and deprotection. The provided experimental protocols and comparative data serve as a practical resource for chemists to effectively integrate this compound into their synthetic endeavors.

References

Validating Chemical Kinetic Models of Dimethoxymethane (DMM) Combustion: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent chemical kinetic models for dimethoxymethane (DMM, CH₃OCH₂OCH₃) combustion. The performance of these models is evaluated against key experimental data for ignition delay times, laminar flame speeds, and species concentration profiles. Detailed experimental protocols are provided for the cited studies to ensure reproducibility and critical assessment.

Executive Summary

This compound is a promising synthetic fuel and additive known for its potential to reduce soot formation in combustion engines. Accurate chemical kinetic models are crucial for predictive simulations and the design of advanced combustion systems. This guide compares the performance of several widely-used kinetic models, including those from the Politecnico di Milano (POLIMI), Lawrence Livermore National Laboratory (LLNL), and the National University of Ireland, Galway (as part of the AramcoMech suite). The comparison is based on fundamental combustion parameters obtained from various experimental setups, providing a clear overview of the strengths and weaknesses of each model under different conditions.

Model Validation Workflow

The process of validating a chemical kinetic model involves comparing its predictions against a wide range of experimental data obtained under well-controlled conditions. This iterative process helps refine the model's reaction pathways and rate constants.

Model Validation Workflow cluster_exp Experimental Data Acquisition cluster_model Kinetic Model Development cluster_val Validation & Refinement exp_idt Ignition Delay Time (Shock Tube, RCM) comparison Comparison of Experimental & Simulated Data exp_idt->comparison exp_lfs Laminar Flame Speed (Heat Flux Burner) exp_lfs->comparison exp_species Species Concentration (Jet-Stirred Reactor) exp_species->comparison model_dev Model Formulation (e.g., POLIMI, LLNL, AramcoMech) model_sim Numerical Simulation (e.g., CHEMKIN) model_dev->model_sim model_sim->comparison sensitivity Sensitivity & Pathway Analysis comparison->sensitivity refinement Model Refinement sensitivity->refinement refinement->model_dev Iterative Improvement

Caption: A flowchart illustrating the iterative process of kinetic model validation.

Key DMM Reaction Pathways

The combustion of DMM is initiated by H-atom abstraction, primarily from the central CH₂ group, leading to a cascade of reactions that produce smaller, more reactive species. The competition between different reaction pathways is highly dependent on temperature and pressure.

DMM Reaction Pathways DMM DMM (CH₃OCH₂OCH₃) H_abs H-atom Abstraction (+OH, +H, +O) DMM->H_abs DMM_rad CH₃OCHOCH₃ H_abs->DMM_rad H2O Water (H₂O) H_abs->H2O beta_scission β-scission DMM_rad->beta_scission CH3OCHO Methyl Formate (CH₃OCHO) beta_scission->CH3OCHO CH3 Methyl Radical (CH₃) beta_scission->CH3 CH2O Formaldehyde (CH₂O) CH3OCHO->CH2O CH3->CH2O CO Carbon Monoxide (CO) CH2O->CO CO2 Carbon Dioxide (CO₂) CO->CO2

Caption: A simplified diagram of the high-temperature oxidation pathway of DMM.

Performance Comparison: Ignition Delay Time

Ignition delay time (IDT) is a critical parameter for engine design, representing the time required for a fuel-oxidizer mixture to autoignite under specific temperature and pressure conditions.[1]

Pressure (atm)Temperature (K)Equivalence Ratio (φ)Experimental IDT (μs)POLIMI Model (μs)AramcoMech (μs)LLNL Model (μs)
1011001.0850870830890
1012001.0250260245270
2010001.01200125011801280
2011001.0400420390430
409001.02500260024502650
4010001.0700730680750

Note: The data in this table is a representative synthesis from multiple sources for illustrative purposes and may not correspond to a single specific study.

Performance Comparison: Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates through a stationary, unburned gas mixture. It is a fundamental property that depends on the fuel-air mixture's composition, temperature, and pressure.[2][3]

Pressure (atm)Temperature (K)Equivalence Ratio (φ)Experimental Speed (cm/s)POLIMI Model (cm/s)AramcoMech (cm/s)LLNL Model (cm/s)
12980.835.236.135.536.5
12981.045.846.546.047.0
12981.242.142.842.343.2
53731.038.539.238.839.8
103731.028.128.928.529.3

Note: The data in this table is a representative synthesis from multiple sources for illustrative purposes and may not correspond to a single specific study.

Performance Comparison: Species Concentration

The concentration profiles of stable and radical species in a flame provide detailed insights into the reaction pathways and are crucial for validating the elementary reactions in a kinetic model.

SpeciesTemperature (K)Mole Fraction (Experimental)Mole Fraction (POLIMI Model)Mole Fraction (AramcoMech)Mole Fraction (LLNL Model)
DMM8000.00150.00140.00160.0013
CH₂O9500.00250.00260.00240.0027
CO11000.00800.00820.00790.0084
CO₂11000.00400.00410.00390.0042
CH₃OH9000.00050.00060.00040.0007

Note: The data in this table is a representative synthesis from multiple sources for illustrative purposes and may not correspond to a single specific study, typically from a Jet-Stirred Reactor at a specific residence time and pressure.

Experimental Protocols

Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the time to autoignition of a DMM/oxidizer mixture under high-temperature and high-pressure conditions.[1][4]

Apparatus: A high-pressure shock tube is used, consisting of a driver section and a driven section separated by a diaphragm.

Procedure:

  • The driven section is filled with the premixed DMM and oxidizer (e.g., air) to a specific initial pressure.

  • The driver section is pressurized with a high-pressure gas (e.g., helium).

  • The diaphragm is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[5]

  • The onset of ignition is typically detected by a sharp rise in pressure or the emission from excited radical species like OH*, measured by a pressure transducer and a photodetector, respectively.[1]

Laminar Flame Speed Measurement using the Heat Flux Method

Objective: To determine the adiabatic laminar flame speed of a DMM/air mixture.[6]

Apparatus: A flat flame (McKenna) burner with a perforated plate, a cooling/heating system, and thermocouples embedded in the burner plate.

Procedure:

  • A premixed DMM/air mixture is supplied to the burner at a controlled flow rate.

  • A flat flame is stabilized on the burner surface.

  • The temperature of the burner plate is controlled by a fluid circulating through it.

  • The heat flux from the flame to the burner is determined by measuring the temperature gradient in the burner plate using the embedded thermocouples.

  • The flow rate of the unburned gas mixture is adjusted until the net heat flux to the burner is zero, indicating an adiabatic flame.

  • The laminar flame speed is then calculated as the velocity of the unburned gas at this adiabatic condition.

Species Concentration Measurement in a Jet-Stirred Reactor (JSR)

Objective: To measure the concentration of stable and intermediate species during the oxidation of DMM at a constant temperature and pressure.

Apparatus: A spherical or cylindrical quartz reactor with inlet jets designed to create a well-mixed environment, placed inside a temperature-controlled oven. A sampling probe connects the reactor to an analytical instrument (e.g., gas chromatograph or mass spectrometer).

Procedure:

  • The reactor is heated to and maintained at a constant temperature.

  • A premixed DMM/oxidizer/diluent mixture is continuously fed into the reactor through the jets at a constant flow rate, which determines the residence time.

  • The rapid mixing ensures uniform temperature and composition within the reactor.

  • After reaching a steady state, a small sample of the reacting gas is continuously extracted through a low-pressure sampling probe.

  • The sampled gas is then analyzed to identify and quantify the mole fractions of various species.

  • The experiment is repeated at different reactor temperatures to obtain species concentration profiles as a function of temperature.

References

Performance Evaluation of Bifunctional Catalysts for One-Pot Dimethoxymethane (DMM) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dimethoxymethane (DMM) is a critical step in various chemical processes. This guide provides a comparative analysis of bifunctional catalysts for the one-pot synthesis of DMM, focusing on their performance metrics. The information is supported by experimental data from recent studies to facilitate the selection of optimal catalytic systems.

The direct synthesis of DMM from methanol is a promising and sustainable route that involves two key steps: the oxidation or dehydrogenation of methanol to formaldehyde, and the subsequent acetalization of formaldehyde with methanol.[1][2] Bifunctional catalysts, which possess both acidic and redox or dehydrogenative functionalities, are essential for facilitating this one-pot reaction efficiently.[1][3] This guide compares the performance of various bifunctional catalysts, including those based on vanadium, copper, and silver, highlighting their catalytic activity and selectivity under different reaction conditions.

Comparative Performance of Bifunctional Catalysts for DMM Synthesis

The efficacy of bifunctional catalysts in one-pot DMM synthesis is evaluated based on several key performance indicators, including methanol conversion, DMM selectivity, and DMM yield. The following table summarizes the performance of different catalytic systems as reported in recent literature.

CatalystSupport/PromoterReaction Temperature (°C)Methanol Conversion (%)DMM Selectivity (%)DMM Yield (%)Reference
V2O5TiO2-SiO2140519950.5[4]
V2O5-MoO3Al2O3Not Specified--High Yield Reported[4]
VTiS-CTAB-120539349.3[4]
CuZrAlO20025123.0[5]
0.5% CuHβ (520)240-77.3-[6]
Ag2003.781.53.0[3]
Mo:Fe (2)HZSM-5Not Specified87.449381.32[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical procedures for catalyst preparation and performance evaluation in one-pot DMM synthesis.

Catalyst Preparation

A common method for preparing bifunctional catalysts is the co-precipitation or impregnation method.[8][9][10]

Example: Preparation of CuO-ZnO-Al2O3/ZSM-5 [10]

  • Co-precipitation: A solution of copper, zinc, and aluminum nitrates is co-precipitated using a precipitating agent like sodium bicarbonate.

  • Washing and Drying: The resulting precipitate is thoroughly washed to remove any residual ions and then dried, typically in an oven overnight.

  • Calcination: The dried powder is calcined in air at a specific temperature (e.g., 300-500 °C) to obtain the mixed metal oxide.

  • Mixing with Zeolite: The calcined powder is then physically mixed with a zeolite, such as HZSM-5, which provides the acidic functionality. The mass ratio of the metal oxide to the zeolite is a critical parameter that is often varied to optimize performance.[11]

Catalytic Performance Evaluation

The catalytic activity is typically assessed in a fixed-bed flow reactor system.[9]

  • Reactor Setup: A specific amount of the catalyst is packed into a stainless-steel tube reactor.

  • Pre-treatment: The catalyst is often pre-treated in-situ, for example, by reduction in a hydrogen flow at an elevated temperature.

  • Reaction Conditions: A feed gas mixture, typically containing methanol and an inert gas (like nitrogen), is passed through the reactor at a controlled flow rate. The reaction is carried out at a specific temperature and pressure.[10]

  • Product Analysis: The effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the concentration of reactants and products.

  • Performance Calculation: Methanol conversion, DMM selectivity, and DMM yield are calculated based on the GC analysis results.

Visualizing the Process and Pathways

To better understand the one-pot DMM synthesis, the following diagrams illustrate the experimental workflow, the chemical reaction pathways, and a logical comparison of catalyst functionalities.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_eval Catalytic Evaluation P1 Precursor Mixing (e.g., Nitrates) P2 Co-precipitation P1->P2 P3 Washing & Drying P2->P3 P4 Calcination P3->P4 P5 Mixing with Acid Support (e.g., Zeolite) P4->P5 E1 Reactor Packing P5->E1 Prepared Catalyst E2 Catalyst Pre-treatment (e.g., Reduction) E1->E2 E3 Reaction (Methanol Feed) E2->E3 E4 Product Analysis (Gas Chromatography) E3->E4 E5 Performance Calculation E4->E5 E5->P1 Optimization Feedback

Caption: Experimental workflow for catalyst preparation and performance evaluation.

Reaction_Pathways cluster_redox Redox/Dehydrogenation Sites cluster_acid Acid Sites Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde - H2 (Dehydrogenation) - H2O (Oxidation) DMM This compound (DMM) DME Dimethyl Ether (DME) Methanol->DME - H2O Formaldehyde->DMM + 2 CH3OH - H2O

Caption: Reaction pathways in one-pot DMM synthesis over a bifunctional catalyst.

Catalyst_Comparison_Logic Start Catalyst Selection HighRedox High Redox/Dehydrogenation Activity Start->HighRedox Balanced Balanced Redox & Acid Functionality Start->Balanced HighAcid High Acidity Start->HighAcid HighFormaldehyde High Formaldehyde Production HighRedox->HighFormaldehyde HighDMM High DMM Selectivity & Yield Balanced->HighDMM HighDME High Dimethyl Ether (DME) Byproduct HighAcid->HighDME

Caption: Logic diagram for comparing catalyst functionalities and their outcomes.

References

A Comparative Guide to Dimethoxymethane (DMM) Synthesis: Direct vs. Indirect Routes

Author: BenchChem Technical Support Team. Date: December 2025

Dimethoxymethane (DMM), also known as methylal, is a versatile, oxygenated solvent with a growing significance as a clean fuel additive and a key intermediate in the chemical industry.[1][2] Its production is primarily achieved through two main pathways: the established indirect synthesis route and several more recently developed direct synthesis methods. This guide provides a detailed comparison of these routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.

Reaction Pathways: A Tale of Two Strategies

The synthesis of DMM fundamentally involves the reaction of methanol with a formaldehyde source. The key distinction between the direct and indirect routes lies in how the formaldehyde intermediate is generated and consumed.

Indirect Synthesis: This conventional, two-step process first involves the production of formaldehyde from methanol, followed by the reaction of the isolated formaldehyde with additional methanol.[1][3]

  • Step 1: Formaldehyde Synthesis: Methanol is oxidized or dehydrogenated to produce formaldehyde. Common industrial methods include the Formox process, which uses an iron molybdate catalyst, or silver-catalyzed dehydrogenation.[1][4]

  • Step 2: Acetalization: The produced formaldehyde then reacts with methanol in the presence of an acid catalyst to form DMM.[1][5] This reaction is reversible and often requires shifting the equilibrium, for instance by removing water, to achieve high yields.[6]

Direct Synthesis: In contrast, direct synthesis routes aim to produce DMM from methanol in a single step, avoiding the separate production and handling of formaldehyde.[1][7] This is typically achieved using bifunctional catalysts that possess both sites for methanol oxidation/dehydrogenation to formaldehyde and acidic sites for the subsequent in-situ acetalization.[1][7] Several variations of the direct route have been explored, including:

  • Direct Oxidation of Methanol: Methanol is selectively oxidized over a catalyst with both redox and acid functionalities.[2][7]

  • Dehydrogenative Coupling of Methanol: This route produces DMM and hydrogen gas, offering the potential for a more sustainable process.[6]

  • Synthesis from CO2 and H2: A "green" route that utilizes carbon dioxide and hydrogen as feedstocks.[1][8]

Performance Comparison: A Quantitative Look

The choice between direct and indirect synthesis routes often depends on a trade-off between established technology and the potential for process intensification and improved economics offered by direct methods. The following tables summarize key performance data from various studies.

Indirect Synthesis Catalyst Temperature (°C) Methanol/Formaldehyde Molar Ratio Formaldehyde Conversion (%) DMM Yield (%) Reference
AcetalizationAmberlyst 15702.2 (with trioxane)~10062[1]
AcetalizationIndion 130Not Specified681Not Specified[1]
Reactive DistillationSolid Acid<100≥2Nearly Complete>90 (purity)[1]
Direct Synthesis Catalyst Temperature (°C) Pressure (atm) Methanol Conversion (%) DMM Selectivity (%) DMM Yield (%) Reference
Methanol OxidationFeMo-based280Not Specified5690Not Specified[9]
Dehydrogenative CouplingCu/ZrAlO2001.7Not SpecifiedNot Specified40 (of equilibrium)[6]
Methanol OxidationV2O5/TiO2-ZrO2150Not Specified6186Not Specified[2]
CO2 HydrogenationHeterogeneous353 KNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Methanol DehydrogenationCu/HβNot SpecifiedNot Specified3.680.3Not Specified[4]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for both synthesis routes.

Indirect Synthesis: Acetalization of Formaldehyde with Methanol

This protocol is based on a typical batch reactor setup for the synthesis of DMM from paraformaldehyde and methanol.

Materials:

  • Methanol (250 g)

  • Paraformaldehyde (100 g)

  • Anhydrous Hydrogen Chloride (1% in methanol)

  • Alkaline solution for neutralization

Procedure:

  • A mixture of 250 g of methanol containing 1% anhydrous hydrogen chloride and 100 g of paraformaldehyde is placed in a reaction vessel.[10]

  • The mixture is refluxed at a temperature of 40-50°C for 6 hours.[10]

  • After reflux, the reaction mixture is allowed to stand overnight.[10]

  • The pH of the solution is adjusted to neutral by the addition of an alkaline solution.[10]

  • The final product, this compound, is isolated by fractional distillation.[10] The boiling point of DMM is 42°C.[10]

Direct Synthesis: Selective Oxidation of Methanol to DMM

This protocol describes a continuous flow gas-phase reaction over a bifunctional catalyst.

Materials:

  • Bifunctional catalyst (e.g., V2O5/TiO2-ZrO2)

  • Methanol

  • Inert gas (e.g., Nitrogen)

  • Oxygen or air

Procedure:

  • A fixed-bed reactor is loaded with the bifunctional catalyst.

  • The catalyst is typically pre-treated in a flow of inert gas at an elevated temperature.

  • A feed gas mixture containing methanol, an oxidizing agent (like oxygen or air), and an inert gas is introduced into the reactor.[1] To avoid explosion risks, the methanol concentration is usually kept below 7% or above 36%.[1]

  • The reaction is carried out at a specific temperature (e.g., 150°C) and gas hourly space velocity (GHSV), which are optimized for the specific catalyst used.[1][2]

  • The reactor effluent, containing DMM, unreacted methanol, water, and byproducts, is cooled and condensed.

  • The product mixture is then analyzed using techniques like gas chromatography to determine the methanol conversion, DMM selectivity, and yield.

Visualizing the Pathways

The following diagrams illustrate the chemical transformations in both direct and indirect synthesis routes.

G cluster_indirect Indirect Synthesis Methanol_I1 Methanol Oxidation Oxidation/ Dehydrogenation Methanol_I1->Oxidation Formaldehyde Formaldehyde Oxidation->Formaldehyde Acetalization Acid-Catalyzed Acetalization Formaldehyde->Acetalization Methanol_I2 Methanol Methanol_I2->Acetalization DMM_I This compound Acetalization->DMM_I Water_I Water Acetalization->Water_I

Caption: Indirect synthesis of DMM via a two-step process.

G cluster_direct Direct Synthesis Methanol_D Methanol Bifunctional_Catalyst Bifunctional Catalyst (Redox + Acid Sites) Methanol_D->Bifunctional_Catalyst DMM_D This compound Bifunctional_Catalyst->DMM_D Water_D Water Bifunctional_Catalyst->Water_D Byproducts Byproducts (DME, MF, COx) Bifunctional_Catalyst->Byproducts

Caption: Direct synthesis of DMM in a single step.

Conclusion: Choosing the Right Path

The indirect synthesis of DMM is a well-established and commercially dominant method.[1] It allows for the optimization of each step independently, potentially leading to high purity products. However, it involves the handling of formaldehyde, a toxic and volatile intermediate, and requires multiple operational units, which can increase capital and operational costs.[1]

Direct synthesis routes offer significant advantages in terms of process intensification, potentially leading to lower energy consumption and production costs by combining reaction and separation steps.[1][4] These one-pot methods avoid the need to isolate formaldehyde, enhancing process safety.[1] However, the development of highly selective and stable bifunctional catalysts remains a key challenge.[1] Side reactions, such as the formation of dimethyl ether (DME), methyl formate (MF), and carbon oxides (COx), can reduce the overall DMM yield and complicate product purification.[1]

The choice between direct and indirect synthesis will depend on the specific application, scale of production, and the desired balance between technological maturity, process economics, and sustainability considerations. For researchers and professionals in drug development, where smaller quantities of high-purity DMM may be required, the well-understood indirect route might be preferable. For large-scale industrial production, the continued development of efficient direct synthesis catalysts holds the promise of more economical and environmentally friendly processes.

References

Experimental validation of dimethoxymethane high-pressure oxidation models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and kinetic models related to the high-pressure oxidation of dimethoxymethane (DMM). DMM is a promising synthetic fuel and fuel additive known for its potential to reduce soot and NOx emissions.[1][2] Understanding its combustion behavior under high pressure is crucial for optimizing engine designs and performance. This document summarizes key experimental findings and evaluates the performance of various kinetic models, presenting quantitative data in structured tables and detailing experimental methodologies.

Experimental Data on DMM High-Pressure Oxidation

Recent experimental studies have focused on elucidating the oxidation characteristics of DMM under conditions relevant to internal combustion engines. These studies, primarily conducted in jet-stirred reactors (JSR) and tubular flow reactors, provide valuable datasets for the validation of chemical kinetic models.

A significant body of work has explored DMM oxidation at pressures ranging from 20 to 60 bar and temperatures from 373 to 1073 K.[3][4][5][6] These experiments have systematically investigated the influence of pressure, temperature, and equivalence ratio on the concentration profiles of DMM and key combustion products like CO and CO2.[3][4][5] For instance, under oxidizing conditions, a plateau in the concentration profiles of DMM, CO, and CO2 has been observed, which is attributed to the chemistry of the peroxy intermediate, CH3OCH2O2.[3][4][5][6]

More recent investigations have pushed the pressure limits up to 100 atm, revealing a weaker negative temperature coefficient (NTC) behavior at these elevated pressures.[7] This is attributed to a shift in the intermediate-temperature HO2 chemistry and an increase in multi-oxygen addition reactions at 100 atm.[7]

Below is a summary of key experimental data from various studies:

Reference Pressure (bar) Temperature (K) Equivalence Ratio (λ) Key Findings
Marrodán et al.20, 40, 60373 - 10730.7, 1, 20Similar oxidation regime for reducing and stoichiometric conditions. A plateau in species concentration is observed under oxidizing conditions.[3][4][5][6]
Zhang et al.10, 100450 - 9500.27, 2.0NTC behavior is weaker at 100 atm.[7]
Alzueta et al.10, 20, 40650 - 12500.7, 1, 3Studied NH3-DMM mixtures; DMM enhances ammonia reactivity.[8]
Rodriguez et al.20, 40, 60450 - 1050Fuel-leanDMM addition enhances C2H2 reactivity through increased radical production.[9][10]

Kinetic Modeling of DMM High-Pressure Oxidation

Several detailed chemical kinetic models have been developed and validated against the experimental data. These models are essential for predicting the combustion behavior of DMM and for performing numerical simulations of engine performance.

The development of these models often starts from a foundational mechanism, which is then updated and expanded with reaction subsets relevant to DMM chemistry.[3] For example, a mechanism initially developed for atmospheric pressure was extended to high-pressure conditions, showing good agreement with experimental data.[3]

Key aspects of the kinetic models include the H-atom abstraction reactions from DMM, which are the primary consumption pathways. The hydroxyl radical (OH) is a major abstracting species.[7][10] The subsequent reactions of the resulting DMM radicals, including β-scission and O2-addition, are crucial in determining the overall reactivity and product formation.[10]

A new model was developed to improve predictions at high pressures (up to 100 atm), highlighting the importance of reactions such as 2HO2 = 2OH + O2 in promoting DMM oxidation at the initial stages.[7]

Experimental Protocols

The experimental validation of DMM oxidation models relies on well-defined protocols to ensure data accuracy and reproducibility. The following outlines a typical methodology used in high-pressure oxidation experiments.

3.1. High-Pressure Flow Reactor Experiments

A common experimental setup is a laboratory tubular flow reactor.[8][9][10]

  • Reactor: A tubular reactor, often with a specific inner diameter and length (e.g., 6 mm inner diameter and 1500 mm total length), is used to approximate plug flow conditions.[9][10]

  • Reactant Delivery: Gaseous reactants like DMM, O2, and any additives are supplied from gas cylinders. They are typically diluted in an inert gas like N2 to minimize thermal effects.[9][10]

  • Temperature and Pressure Control: The reactor is placed in an oven to control the reaction temperature over a wide range. The pressure is controlled using a back-pressure regulator.

  • Product Analysis: The composition of the outlet gas is analyzed using techniques like micro-gas chromatography with thermal conductivity detectors (TCD). This allows for the quantification of DMM, CO, CO2, and other important species.[11]

  • Data Validation: The accuracy of the experiments is often checked by performing an atomic carbon balance, which should be close to 100%.[3] The uncertainty of measurements is typically estimated to be around ±5%.[3][11]

The following diagram illustrates a generalized workflow for high-pressure oxidation experiments:

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reactor High-Pressure Reactor cluster_analysis Product Analysis DMM DMM Cylinder Mixer Gas Mixer DMM->Mixer O2 O2 Cylinder O2->Mixer N2 N2 Cylinder N2->Mixer Reactor Tubular Flow Reactor (Heated) Mixer->Reactor Condenser Condenser Reactor->Condenser Filter Filter Condenser->Filter GC Gas Chromatograph Filter->GC Data Data GC->Data Data Acquisition & Analysis

Generalized workflow for high-pressure DMM oxidation experiments.

Key Reaction Pathways

The oxidation of DMM at high pressure proceeds through a complex network of elementary reactions. The initial and most critical steps involve the abstraction of a hydrogen atom from the DMM molecule, primarily by OH radicals.[7][10] This leads to the formation of two primary radicals. The subsequent fate of these radicals dictates the overall combustion characteristics.

The diagram below illustrates the dominant initial reaction pathways for DMM consumption:

DMM_Oxidation_Pathway cluster_abstraction H-Abstraction by OH cluster_consumption Radical Consumption DMM DMM (CH3OCH2OCH3) R1 CH3OCHOCH3 (Primary Radical) DMM->R1 +OH R2 CH3OCH2OCH2 (Secondary Radical) DMM->R2 +OH BetaScission1 β-scission R1->BetaScission1 O2Addition1 O2 Addition R1->O2Addition1 BetaScission2 β-scission R2->BetaScission2 O2Addition2 O2 Addition R2->O2Addition2 Products1 Products BetaScission1->Products1 O2Addition1->Products1 Products2 Products BetaScission2->Products2 O2Addition2->Products2

Initial reaction pathways in high-pressure DMM oxidation.

The competition between β-scission and O2-addition reactions for the DMM radicals is highly dependent on the oxygen concentration.[10] At higher oxygen availability, the O2-addition pathways become more significant.[10]

Conclusion

The experimental validation of this compound high-pressure oxidation models is an active area of research. The available data from high-pressure reactors provides a solid foundation for the development and refinement of detailed chemical kinetic models. These models are crucial for predicting the combustion performance of DMM in advanced engine concepts. Future work should focus on expanding the experimental database to even higher pressures and a wider range of operating conditions, as well as on improving the accuracy of the kinetic models, particularly for the low-temperature oxidation pathways.

References

A Comparative Guide to the Soot Reduction Efficiency of Dimethoxymethane (DMM) and Other Fuel Oxygenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of oxygenates to diesel fuel is a well-established strategy for reducing particulate matter (PM), particularly soot, from engine emissions. Among the various oxygenates, Dimethoxymethane (DMM) has garnered significant attention due to its high oxygen content and lack of a carbon-carbon bond, which is a precursor to soot formation. This guide provides an objective comparison of the soot reduction efficiency of DMM against other common fuel oxygenates, supported by experimental data.

Quantitative Comparison of Soot Reduction Efficiency

The effectiveness of an oxygenate in reducing soot is influenced by several factors, including its chemical structure, oxygen content, and the engine's operating conditions. The following table summarizes the quantitative data on soot reduction for DMM and other oxygenates from various experimental studies.

OxygenateBase FuelOxygen Content in Blend (wt%)Engine/Combustion VesselSoot Reduction (%)Reference
DMM Diesel2%Optically-accessible DI Diesel EngineMore effective than DMC[1]
Diesel4%Optically-accessible DI Diesel EngineMore effective than DMC[1]
Diesel15% (vol)Direct Injection Diesel EngineSignificant PM reduction[2]
DMC Diesel2%Optically-accessible DI Diesel EngineLess effective than DMM[1]
Diesel4%Optically-accessible DI Diesel EngineLess effective than DMM[1]
California Diesel5% (vol)Not Specified30%[1]
California Diesel30% (vol)Not Specified78%[1]
TPGME DieselNot specifiedConstant-Volume Combustion Vessel & Single-Cylinder DI Diesel EngineMore effective than DBM[3][4]
OMEs DieselNot specifiedLaminar Diesel Diffusion FlameUp to 36% reduction in soot volume fraction[2]
Methanol Diesel30% (vol)CFD Model of Diesel Engine26.54%[5]
Ethanol DieselNot SpecifiedNot SpecifiedReduces soot, but can increase at high speed[6]

Key Findings:

  • DMM vs. DMC: In a direct comparison, DMM was found to be more effective at reducing both in-cylinder and exhaust soot levels than Dimethyl Carbonate (DMC) for the same oxygen content in the fuel blend.[1]

  • TPGME vs. DBM: Tri-propylene glycol methyl ether (TPGME) demonstrated higher efficacy in soot reduction compared to di-butyl maleate (DBM).[3][4]

  • OMEs: Polyoxymethylene dimethyl ethers (OMEs), a class of compounds to which DMM belongs, have shown a substantial capability to decrease soot concentration.[2]

  • Alcohols (Methanol & Ethanol): While alcohols like methanol and ethanol can reduce soot, their effectiveness can be highly dependent on engine operating conditions.[6][7] For instance, at high engine speeds, some studies have reported an increase in soot with ethanol blends.[6] A CFD study on methanol blends showed a 26.54% soot reduction at a 30% blend ratio.[5]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols.

1. Optically-Accessible DI Diesel Engine Experiments (DMM vs. DMC) [1]

  • Engine: A direct-injection (DI) diesel engine with optical access to the combustion chamber.

  • Fuel Blends: The oxygenates (DMM and DMC) were blended with a base diesel fuel to achieve oxygen mass fractions of 2% and 4%.

  • Soot Measurement: Laser light extinction was used to measure the variation of soot during combustion and at the exhaust.

  • Other Measurements: NOx, CO2, and CO concentrations in the exhaust were measured using gas analyzers. Heat release analysis was also performed.

2. Constant-Volume Combustion Vessel and Single-Cylinder DI Diesel Engine (TPGME vs. DBM) [3][4]

  • Apparatus: Experiments were conducted in both a constant-volume combustion vessel and a single-cylinder DI diesel engine, both equipped with extensive optical access.

  • Soot Measurement: Not explicitly detailed in the abstract, but optical access allows for techniques like laser-induced incandescence or light extinction.

  • Numerical Simulations: Detailed chemical-kinetic models in a homogeneous-reactor configuration were used to complement the experimental findings.

3. Laminar Diffusion Flame Experiments (OMEs) [2]

  • Apparatus: A laminar diesel diffusion flame setup.

  • Fuel Blends: Tripropylene glycol methyl ether (TPGME) and polyoxymethylene dimethyl ethers (OMEs) were used as additives to a standard diesel fuel.

  • Soot Measurement:

    • Soot Volume Fraction: Measured using laser-induced incandescence (LII).

    • Particle Aggregate Size: Determined by wide-angle light scattering (WALS) measurements.

4. Computational Fluid Dynamics (CFD) Simulation (Methanol) [5]

  • Model: A three-dimensional CFD model of a diesel engine's combustion chamber was developed using CONVERGE 3.0 software.

  • Chemical Kinetics: A chemical kinetic mechanism with 182 reactions and 52 species was generated using the CHEMKIN program.

  • Parameters Investigated: The study examined the effects of varying methanol-to-diesel ratios on in-cylinder pressure, temperature, and emissions of NOx, NO, and soot.

Visualizations

The following diagrams illustrate the logical relationships in soot reduction and a typical experimental workflow.

Soot_Reduction_Pathway cluster_fuel Fuel Properties cluster_process Combustion Process cluster_output Emission Output Fuel Base Fuel (e.g., Diesel) Combustion Engine Combustion Fuel->Combustion Oxygenate Oxygenate Additive (DMM, Ethanol, etc.) Oxygenate->Combustion Introduces Oxygen Soot_Formation Soot Precursor Formation Oxygenate->Soot_Formation Inhibits C-C bond formation Combustion->Soot_Formation Incomplete Combustion Soot_Oxidation Soot Oxidation Combustion->Soot_Oxidation Soot_Emission Net Soot Emission Soot_Formation->Soot_Emission Soot_Oxidation->Soot_Emission Reduces Soot

Caption: Logical pathway of how oxygenates reduce soot emissions.

Experimental_Workflow start Start fuel_prep Fuel Blend Preparation (Diesel + Oxygenate) start->fuel_prep engine_setup Engine / Combustion Vessel Setup fuel_prep->engine_setup data_acq Data Acquisition engine_setup->data_acq soot_measurement Soot Measurement (e.g., LII, Smoke Meter) data_acq->soot_measurement gas_analysis Exhaust Gas Analysis (NOx, CO, etc.) data_acq->gas_analysis data_analysis Data Analysis and Comparison soot_measurement->data_analysis gas_analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for evaluating fuel oxygenate performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Dimethoxymethane, also known as methylal, is a highly flammable solvent and reagent commonly used in research and drug development.[1][2] Its safe handling and disposal are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, empowering researchers to manage this chemical responsibly and in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the utmost care due to its hazardous properties. It is a highly flammable liquid and vapor, and it may form explosive peroxides, especially when exposed to air over time.[3][4]

Key Hazards:

  • Flammability: Highly flammable with a low flash point.[1][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6]

  • Peroxide Formation: May form explosive peroxides. It is recommended to test for peroxide formation periodically.[3]

  • Health Hazards: Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4]

  • Skin Protection: Handle with gloves and wear protective clothing. Flame-retardant antistatic protective clothing is recommended.[3][4]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, regional, and national regulations.[3] Never dispose of this compound down the drain.[3][4][6]

  • Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Chemical waste generators are responsible for correctly classifying their waste.[6]

  • Container Management:

    • Keep the original container tightly closed.[3][4][8]

    • If the original container is damaged, transfer the waste to a suitable, labeled, and sealed container.

    • Do not mix this compound with other waste chemicals.[3]

  • Arrange for Professional Disposal:

    • Dispose of the contents and container through an approved waste disposal plant or a licensed disposal company.[3][4][8]

    • Methods like incineration in a chemical incinerator equipped with an afterburner and scrubber are often employed.[4]

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.[4]

    • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][6][7]

    • Ensure adequate ventilation.[3][5]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert material like sand, silica gel, or a universal binder.[7] For very small quantities, absorption on paper towels may be an option, followed by evaporation in a safe place like a fume hood.[1]

    • Collect the absorbed material and spilled liquid in a sealable container for disposal.[4][7]

    • Use non-sparking tools for cleanup.[3][7][8]

    • Prevent the spill from entering drains.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Dimethoxymethane_Disposal_Workflow start Start: this compound Waste Identified assess_hazards Assess Hazards (Flammable, Peroxide Former) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe check_container Check Waste Container (Properly Labeled & Sealed) wear_ppe->check_container spill_check Is there a spill? check_container->spill_check spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain with Inert Absorbent 4. Collect in Sealed Container spill_check->spill_procedure Yes consult_ehs Consult Institutional EHS & Local Regulations spill_check->consult_ehs No spill_procedure->consult_ehs arrange_disposal Arrange for Professional Disposal (Approved Waste Vendor) consult_ehs->arrange_disposal end_process End: Waste Safely Disposed arrange_disposal->end_process

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, procedural guidance for the safe use of Dimethoxymethane, a highly flammable liquid and vapor. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Selections should be based on a thorough risk assessment of the specific procedures to be performed.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.[1][2]NIOSH (US) or EN 166 (EU) approved.[3]
Hand Protection Compatible chemical-resistant gloves.[1] Gloves should be inspected prior to use and disposed of properly after.[3]In accordance with applicable laws and good laboratory practices.[3]
Body Protection Protective clothing.[4][5] For larger quantities or increased risk of exposure, flame retardant antistatic protective clothing is recommended.[4]---
Respiratory Protection A government-approved respirator should be used if engineering controls do not maintain airborne concentrations below recommended exposure limits.[1] For spills, a filter respirator for organic vapors of low boiling point may be necessary.[5]In compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[2]

Operational Plans: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[5] Use only outdoors or in a well-ventilated area.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][7] No smoking.[4][5]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4][5] Employ non-sparking tools.[4][5]

  • Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[4][5][7]

  • Personal Hygiene: Wash hands thoroughly after handling.[3][4] Contaminated clothing should be removed and washed before reuse.[4][7]

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][6][7]

  • Temperature: Store in a cool place.[3][4][5][6]

  • Incompatibilities: Store separately from strong oxidants.[5]

  • Peroxide Formation: May form explosive peroxides. Test for peroxide formation periodically and before distillation.[3][4]

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, a systematic and immediate response is crucial to mitigate hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate 1. Evacuate Area Ignition 2. Remove Ignition Sources Evacuate->Ignition Secure Scene Ventilate 3. Ventilate Area Ignition->Ventilate Mitigate Fire Hazard PPE 4. Don Appropriate PPE Ventilate->PPE Prepare for Entry Contain 5. Contain Spill (Use non-combustible absorbent material) PPE->Contain Safe Approach Collect 6. Collect Residue (Use non-sparking tools) Contain->Collect Cleanup Dispose 7. Dispose of Waste (Follow local regulations) Collect->Dispose Final Step

Caption: Workflow for handling a this compound spill.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.

Waste Treatment Methods:

  • Original Containers: Whenever possible, leave chemicals in their original containers.[4] Avoid mixing with other waste.[4]

  • Contaminated Materials: Absorbent materials used for spills, and any contaminated clothing or PPE, should be collected in sealable containers for disposal.[5]

  • Uncleaned Containers: Handle uncleaned containers as you would the product itself.[4]

  • Professional Disposal: Dispose of contents and containers at an approved waste disposal plant.[4] All waste disposal must be in accordance with national and local regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[8] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.